molecular formula C5H13ClN2 B044878 (R)-3-Aminopiperidine dihydrochloride CAS No. 334618-23-4

(R)-3-Aminopiperidine dihydrochloride

Numéro de catalogue: B044878
Numéro CAS: 334618-23-4
Poids moléculaire: 136.62 g/mol
Clé InChI: ITYKBOIQLYMDTI-NUBCRITNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-3-Aminopiperidine dihydrochloride is a chiral, enantiomerically pure piperidine derivative of significant value in pharmaceutical research and development. This compound serves as a critical synthetic intermediate and a versatile chiral scaffold for the construction of biologically active molecules. Its primary utility lies in its diamino functionality, where the piperidine ring acts as a privileged structure in medicinal chemistry, often mimicking bioactive conformations, and the (R)-configured stereocenter and primary amine group provide a precise handle for the stereoselective synthesis of target compounds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

334618-23-4

Formule moléculaire

C5H13ClN2

Poids moléculaire

136.62 g/mol

Nom IUPAC

(3R)-piperidin-3-amine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H/t5-;/m1./s1

Clé InChI

ITYKBOIQLYMDTI-NUBCRITNSA-N

SMILES

C1CC(CNC1)N.Cl.Cl

SMILES isomérique

C1C[C@H](CNC1)N.Cl

SMILES canonique

C1CC(CNC1)N.Cl

Apparence

Powder

Autres numéros CAS

334618-23-4

Pictogrammes

Corrosive; Irritant

Synonymes

(3R)-3-Piperidinamine Dihydrochloride;  (R)-(-)-3-Aminopiperidine Dihydrochloride

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminopiperidine dihydrochloride (B599025) is a chiral piperidine (B6355638) derivative of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate in the manufacture of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin (B1666894), which is used for the treatment of type 2 diabetes.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of (R)-3-Aminopiperidine dihydrochloride, including its molecular structure, solubility, melting point, and spectroscopic data. Detailed experimental protocols for its synthesis and analysis, as well as its role in the synthesis of Alogliptin, are presented. Furthermore, this guide includes visualizations of the synthetic pathways and the relevant biological signaling pathway to aid in research and development.

Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline powder.[2] It is known to be hygroscopic and should be stored under an inert atmosphere.[2][3]

Molecular Structure and Properties
PropertyValueSource(s)
Chemical Name This compound[4]
Synonyms (3R)-Piperidin-3-amine dihydrochloride, (R)-(-)-3-Piperidinamine dihydrochloride
CAS Number 334618-23-4
Molecular Formula C₅H₁₄Cl₂N₂[5]
Molecular Weight 173.08 g/mol [5]
Appearance White to off-white/light yellow powder/crystal
Odor Characteristic[6]
Melting Point 190-195 °C[3]
Boiling Point 241.9 °C at 760 mmHg (Estimated)[3]
Solubility Soluble in water; slightly soluble in methanol.[3]
Stability Stable under recommended storage conditions; hygroscopic.[3]
InChI Key GGPNYXIOFZLNKW-ZJIMSODOSA-N[7]
SMILES N[C@H]1CNCCC1.Cl.Cl
Spectroscopic Data

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported, often starting from chiral precursors. One common method involves the reduction of an appropriate chiral intermediate.

Example Synthetic Protocol (Conceptual, based on patent literature):

A multi-step synthesis starting from N-Boc-3-piperidone can be employed. This involves a condensation reaction with an enantiomerically pure sulfinamide, followed by reduction and deprotection steps to yield the final product.[8]

  • Step 1: Condensation. N-Boc-3-piperidone is reacted with (R)-tert-butanesulfinamide in the presence of a Lewis acid or a dehydrating agent to form the corresponding N-sulfinylimine.

  • Step 2: Reduction. The N-sulfinylimine is then reduced using a suitable reducing agent, such as sodium borohydride, to introduce the amino group with the desired stereochemistry.

  • Step 3: Deprotection. The Boc and tert-butanesulfinyl protecting groups are removed under acidic conditions, typically using hydrochloric acid in an alcoholic solvent, to yield this compound.[8]

G cluster_synthesis Synthesis of this compound A N-Boc-3-piperidone C N-sulfinylimine intermediate A->C Condensation B (R)-tert-butanesulfinamide B->C D Protected (R)-3-aminopiperidine C->D Reduction (e.g., NaBH4) E This compound D->E Deprotection (HCl)

A conceptual workflow for the synthesis of this compound.
Chiral Purity Analysis by HPLC

The enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for determining the enantiomeric excess.

Methodology:

Due to the lack of a strong chromophore in the molecule, a pre-column derivatization step is often necessary.[9]

  • Derivatization: The sample is reacted with a derivatizing agent that is chiral and contains a chromophore, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base.[9]

  • Chromatographic Separation: The resulting diastereomeric derivatives are then separated on a chiral stationary phase, such as a Chiralpak AD-H column.[9]

  • Detection: The separated diastereomers are detected using a UV detector at an appropriate wavelength (e.g., 228 nm).[9]

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two diastereomers.

Role in the Synthesis of Alogliptin

This compound is a key building block in the synthesis of Alogliptin. The piperidine nitrogen acts as a nucleophile, displacing a leaving group on a pyrimidinedione intermediate.

Alogliptin Synthesis Workflow

The synthesis of Alogliptin generally involves the coupling of (R)-3-Aminopiperidine with a substituted pyrimidinedione core.

G cluster_alogliptin_synthesis Alogliptin Synthesis A Substituted Pyrimidinedione C Alogliptin A->C Nucleophilic Substitution B This compound B->C

Simplified workflow for the synthesis of Alogliptin.

Experimental Protocol Snippet (Illustrative):

In a typical procedure, a mixture of the pyrimidinedione intermediate, this compound, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., aqueous isopropanol) is heated to reflux.[10] After the reaction is complete, the product is isolated and purified.

Biological Context: Alogliptin's Mechanism of Action

Alogliptin, synthesized using this compound, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).

DPP-4 Signaling Pathway

DPP-4 is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn stimulates glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, leading to improved glycemic control.[1]

G cluster_dpp4_pathway DPP-4 Signaling Pathway and Alogliptin's Action Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Pancreas Pancreas Incretins->Pancreas Acts on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades Alogliptin Alogliptin Alogliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (Suppresses Glucagon's effect on glucose production)

The role of Alogliptin in the DPP-4 signaling pathway.

Conclusion

This compound is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its chemical and physical properties are critical to its successful application in the manufacturing of drugs like Alogliptin. This guide has provided a consolidated overview of its key characteristics, along with relevant experimental and procedural information. Further research into the detailed solid-state characterization and quantitative analytical methods will continue to be of high value to the scientific and drug development communities.

References

An In-depth Technical Guide to (R)-3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 334618-23-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-Aminopiperidine (B145903) dihydrochloride (B599025), a key chiral intermediate in the pharmaceutical industry. This document consolidates essential information on its chemical and physical properties, detailed synthesis methodologies, analytical procedures, and its primary application in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.

Chemical and Physical Properties

(R)-3-Aminopiperidine dihydrochloride is a white to off-white crystalline powder.[1] As a chiral molecule, its stereochemistry is crucial for its application in the synthesis of stereospecific active pharmaceutical ingredients (APIs).[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 334618-23-4[3]
Molecular Formula C₅H₁₄Cl₂N₂[3]
Molecular Weight 173.08 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 190-195 °C[4]
Solubility Soluble in water, slightly soluble in methanol.[2][4]
Optical Rotation [α]D -2.0±0.5°, c = 1 in H₂O[5]
Purity ≥95% - ≥98.0% (by GC and HPLC)[3][5]
Hygroscopicity Hygroscopic[4]

Spectroscopic Data

While publicly available spectra are limited, analytical data from patents and supplier documentation confirm the structure of this compound through various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR Spectrum available from some suppliers. Characterization confirmed by ¹H NMR.[6][7]
¹³C NMR Characterization confirmed by ¹³C NMR.[7]
Mass Spectrometry Exact Mass: 172.0534038[8]
Infrared (IR) Spectrum available from some suppliers.[6]

Note: Researchers should perform their own spectral analysis for confirmation.

Synthesis of this compound

Several synthetic routes to this compound have been developed, often starting from chiral precursors or involving chiral resolution of a racemic mixture. Below are detailed protocols for some common methods.

Synthesis from N-Boc-3-piperidone

This method involves the asymmetric reduction of an intermediate derived from N-Boc-3-piperidone.

Experimental Protocol:

  • Condensation: In a reaction vessel, N-Boc-3-piperidone is reacted with enantiomerically pure (S)- or (R)-tert-butanesulfinyl amide in a suitable solvent such as tetrahydrofuran (B95107) (THF), ethanol (B145695), or acetonitrile. The reaction is catalyzed by a catalytic amount of pyrrolidine (B122466) and proceeds in the presence of a dehydrating agent like 4A or 5A molecular sieves. The molar ratio of N-Boc-3-piperidone to the sulfinamide is typically 1:1.1-1.5. The reaction is carried out at a temperature between 20-90 °C.[9]

  • Reduction: The resulting intermediate is then subjected to a low-temperature reduction (-20 to 0 °C) using a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN) in an alcohol solvent. The molar ratio of the intermediate to the reducing agent is approximately 1:1.0-2.0.[9]

  • Purification of Intermediate: The diastereomeric product is purified by recrystallization from an ethanol/heptane mixture to yield an enantiomerically pure intermediate.[9]

  • Deprotection: The purified intermediate is treated with concentrated hydrochloric acid (in a molar ratio of 1:2.2-5.0) in ethanol at a temperature of 20-80 °C. This step removes both the Boc and tert-butanesulfinyl amide protecting groups.[9]

  • Isolation: Upon cooling the reaction mixture, this compound precipitates and can be isolated by filtration, followed by washing with cold ethanol. The final product typically has an enantiomeric excess (ee) of >99%.[9]

Synthesis from Racemic 3-Piperidinecarboxamide via Hofmann Rearrangement and Chiral Resolution

This route utilizes a Hofmann-like rearrangement followed by classical resolution.

Experimental Protocol:

  • Hofmann-like Rearrangement: Racemic 3-piperidinecarboxamide is subjected to a rearrangement reaction in the presence of 1-fluoronaphthalene, hydrogen peroxide, and fluoroboric acid in an ethanol-water mixture. This reaction proceeds at room temperature to yield 3-aminopiperidine.[10]

  • Salt Formation: The resulting 3-aminopiperidine is treated with concentrated hydrochloric acid to form the dihydrochloride salt.[10]

  • Chiral Resolution: The racemic 3-aminopiperidine dihydrochloride is then resolved using D-tartaric acid. The diastereomeric salt of the (R)-enantiomer selectively crystallizes and is isolated.[10]

  • Final Salt Formation: The resolved (R)-3-aminopiperidine tartrate salt is treated with hydrochloric acid to yield the final product, this compound, with a high chiral purity (ee > 99.5%).[10]

Analytical Methods

The purity and enantiomeric excess of this compound are critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.

Chiral HPLC with Pre-column Derivatization

Due to the lack of a strong chromophore in 3-aminopiperidine, pre-column derivatization is often used to enhance UV detection.

Experimental Protocol:

  • Derivatization: this compound is derivatized with a reagent such as p-toluenesulfonyl chloride (PTSC) in the presence of a base. This introduces a chromophore into the molecule.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H[11]

    • Mobile Phase: 0.1% diethylamine (B46881) in ethanol[11]

    • Flow Rate: 0.5 mL/min[11]

    • Detection: UV at 228 nm[11]

    • This method should provide a resolution of greater than 4.0 between the two enantiomers.[11]

Chiral HPLC without Derivatization

Methods for the direct analysis of underivatized 3-aminopiperidine have also been developed.

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: A mixed-mode column combining ion-exchange and reversed-phase properties.[12]

    • Detector: Charged Aerosol Detector (CAD), as the compound lacks a UV chromophore.[12]

    • The mobile phase composition and gradient need to be optimized for the specific column and system.[12]

Application in Drug Discovery: Synthesis of DPP-IV Inhibitors

This compound is a crucial building block for the synthesis of several DPP-IV inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[13][14] Alogliptin (B1666894) is a prominent example.

DPP-IV Signaling Pathway and Mechanism of Action of Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and play a vital role in glucose homeostasis by stimulating insulin (B600854) secretion and inhibiting glucagon (B607659) release. DPP-IV inhibitors block the action of the DPP-IV enzyme, thereby increasing the active levels of GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon production, leading to lower blood glucose levels.

DPP_IV_Pathway Food Food Intake Intestine Intestinal L-Cells Food->Intestine Stimulates Incretins Active GLP-1 & GIP (Incretin Hormones) Intestine->Incretins Releases Pancreas_beta Pancreatic β-cells Incretins->Pancreas_beta Stimulates Pancreas_alpha Pancreatic α-cells Incretins->Pancreas_alpha Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Insulin ↑ Insulin Secretion Pancreas_beta->Insulin Glucose_uptake ↑ Glucose Uptake by Tissues Insulin->Glucose_uptake Blood_glucose_down ↓ Blood Glucose Glucose_uptake->Blood_glucose_down Glucagon ↓ Glucagon Secretion Pancreas_alpha->Glucagon Hepatic_glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_glucose Hepatic_glucose->Blood_glucose_down Inactive Inactive Metabolites DPP4->Inactive Inhibitor DPP-IV Inhibitor (e.g., Alogliptin) Inhibitor->DPP4 Inhibits

Caption: DPP-IV signaling pathway and the mechanism of action of DPP-IV inhibitors.

Synthesis of Alogliptin

The synthesis of Alogliptin involves the nucleophilic substitution of a chloropyrimidinedione intermediate with (R)-3-aminopiperidine.

Alogliptin_Synthesis cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Salt Formation start1 6-Chloro-3-methyluracil intermediate 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile start1->intermediate NaH, LiBr DMF/DMSO start2 2-(Bromomethyl)benzonitrile (B57715) start2->intermediate NaH, LiBr DMF/DMSO alogliptin_base Alogliptin (Free Base) intermediate->alogliptin_base K₂CO₃ Aqueous Isopropanol reactant (R)-3-Aminopiperidine dihydrochloride reactant->alogliptin_base K₂CO₃ Aqueous Isopropanol final_product Alogliptin Benzoate alogliptin_base->final_product Ethanol benzoic_acid Benzoic Acid benzoic_acid->final_product Ethanol

Caption: Synthetic workflow for Alogliptin from this compound.

Experimental Protocol for Alogliptin Synthesis:

  • Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile: 6-Chloro-3-methyluracil is reacted with 2-(bromomethyl)benzonitrile in the presence of a base such as diisopropylethylamine in N-methyl-2-pyrrolidone (NMP) or sodium hydride and lithium bromide in a DMF/DMSO mixture.[15]

  • Nucleophilic Substitution: The resulting intermediate is reacted with this compound in a solvent system such as aqueous isopropanol, in the presence of a base like potassium carbonate (K₂CO₃). The reaction mixture is heated to reflux.[15][16]

  • Work-up: After the reaction is complete, the mixture is cooled, and inorganic salts are removed by filtration. The filtrate contains the alogliptin free base.[16]

  • Salt Formation: A solution of benzoic acid in ethanol is added to the filtrate containing the alogliptin free base to precipitate Alogliptin benzoate, which is then isolated.[15]

Safety and Handling

This compound is harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation.

Table 3: Hazard Information

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols.

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. The material is hygroscopic and should be protected from moisture.[4]

This technical guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS) or thorough experimental validation.

References

(R)-3-Aminopiperidine dihydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of (R)-3-Aminopiperidine Dihydrochloride (B599025)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed analysis of the molecular weight of (R)-3-Aminopiperidine dihydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical compounds. An accurate determination of the molecular weight is fundamental for stoichiometric calculations in chemical reactions, analytical characterization, and formulation development. This document outlines the systematic calculation of the molecular weight based on the constituent elements and their standard atomic weights as recognized by the International Union of Pure and Applied Chemistry (IUPAC). All quantitative data is presented in structured tables for clarity, and the logical workflow of the calculation is visualized using Graphviz diagrams.

Introduction

This compound is a chiral piperidine (B6355638) derivative of significant interest in medicinal chemistry and drug discovery. Its stereospecific structure makes it a valuable building block for the synthesis of complex molecules with specific biological activities. A precise understanding of its fundamental chemical properties, particularly its molecular weight, is a prerequisite for any research or development activities involving this compound. This guide serves as a comprehensive resource for the determination and understanding of the molecular weight of this compound.

Molecular Formula and Structure

The chemical identity of this compound is defined by its molecular formula and three-dimensional structure.

  • Molecular Formula: C₅H₁₄Cl₂N₂[1][2][3]

  • Alternative Representation: C₅H₁₂N₂ · 2HCl

  • Structure: The molecule consists of a piperidine ring with an amino group at the 3-position in the (R)-configuration. The dihydrochloride salt form indicates that both the piperidine ring nitrogen and the 3-amino group are protonated, each associated with a chloride ion.

  • SMILES: N[C@H]1CNCCC1.Cl.Cl[1]

Determination of Molecular Weight

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₅H₁₄Cl₂N₂.

Atomic Weights of Constituent Elements

The standard atomic weights of the elements are determined by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). For many elements, the atomic weight is expressed as an interval to reflect the natural variation in isotopic composition. For practical calculations, a conventional value is often used. The atomic weights used in this calculation are summarized in the table below.

ElementSymbolQuantityStandard Atomic Weight (IUPAC)Conventional Atomic Weight ( g/mol )
CarbonC5[12.0096, 12.0116][4][5]12.011
HydrogenH14[1.00784, 1.00811][6][7]1.008
ChlorineCl2[35.446, 35.457][8][9]35.453
NitrogenN2[14.00643, 14.00728][10]14.007
Experimental Protocol: Calculation Methodology

The molecular weight is calculated by summing the masses of all atoms in the molecular formula. The methodology is as follows:

  • Identify the molecular formula: The molecular formula for this compound is C₅H₁₄Cl₂N₂.

  • Determine the count of each element:

    • Carbon (C): 5 atoms

    • Hydrogen (H): 14 atoms

    • Chlorine (Cl): 2 atoms

    • Nitrogen (N): 2 atoms

  • Obtain the conventional atomic weight for each element: Use the values from the table in section 3.1.

  • Calculate the total mass for each element: Multiply the atom count by the conventional atomic weight.

  • Sum the total masses: The sum of the masses for each element gives the molecular weight of the compound.

Calculation:

  • Mass of Carbon = 5 × 12.011 g/mol = 60.055 g/mol

  • Mass of Hydrogen = 14 × 1.008 g/mol = 14.112 g/mol

  • Mass of Chlorine = 2 × 35.453 g/mol = 70.906 g/mol

  • Mass of Nitrogen = 2 × 14.007 g/mol = 28.014 g/mol

Total Molecular Weight = 60.055 + 14.112 + 70.906 + 28.014 = 173.087 g/mol

This calculated value is in excellent agreement with the commonly cited molecular weight of 173.08 g/mol .[1][2][3]

Data Presentation: Summary of Molecular Weight Contribution

The following table summarizes the contribution of each element to the total molecular weight of this compound.

ElementSymbolAtom CountAtomic Weight ( g/mol )Total Mass Contribution ( g/mol )Percentage of Total Mass (%)
CarbonC512.01160.05534.69
HydrogenH141.00814.1128.15
ChlorineCl235.45370.90640.96
NitrogenN214.00728.01416.19
Total 23 173.087 100.00

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflow involved in determining the molecular weight of this compound.

molecular_composition cluster_elements Constituent Elements C5H14Cl2N2 C5H14Cl2N2 C Carbon (C) C5H14Cl2N2->C x 5 H Hydrogen (H) C5H14Cl2N2->H x 14 Cl Chlorine (Cl) C5H14Cl2N2->Cl x 2 N Nitrogen (N) C5H14Cl2N2->N x 2

Caption: Elemental composition of this compound.

calculation_workflow A Identify Molecular Formula (C₅H₁₄Cl₂N₂) B Determine Atom Count per Element (C:5, H:14, Cl:2, N:2) A->B D Calculate Mass Contribution (Atom Count × Atomic Weight) B->D C Obtain Standard Atomic Weights (IUPAC Data) C->D E Sum All Mass Contributions D->E F Final Molecular Weight (173.087 g/mol) E->F

References

(R)-3-Aminopiperidine dihydrochloride structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-3-Aminopiperidine Dihydrochloride (B599025): Structure, Stereochemistry, and Applications

(R)-3-Aminopiperidine dihydrochloride is a chiral heterocyclic compound of significant interest in the pharmaceutical industry.[1][2][3] Its stereospecific structure makes it a crucial building block for the synthesis of complex, biologically active molecules, most notably in the development of novel therapeutics.[2] This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and key applications.

Chemical Structure and Stereochemistry

This compound consists of a saturated six-membered piperidine (B6355638) ring with an amino group (-NH₂) substituted at the third carbon atom. The designation "(R)" refers to the absolute configuration at this chiral center, C3, according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical for its role in asymmetric synthesis and for the efficacy of the final pharmaceutical products derived from it.[4]

The compound is supplied as a dihydrochloride salt, which means that both the primary amine at the C3 position and the secondary amine within the piperidine ring are protonated, each associated with a chloride ion. This salt form enhances the compound's stability and solubility in aqueous media.[2][5]

  • IUPAC Name: (3R)-piperidin-3-amine;dihydrochloride[1][6]

  • Synonyms: (R)-(-)-3-Piperidinamine Dihydrochloride, (3R)-3-Piperidinamine Dihydrochloride[7][8]

  • CAS Number: 334618-23-4[1][9]

  • Molecular Formula: C₅H₁₄Cl₂N₂[6][9]

  • Molecular Weight: 173.08 g/mol [9]

2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
Appearance White to off-white or light yellow powder/solid.[4][7][10]
Melting Point 190-195 °C; 206.0 to 210.0 °C[7]
Solubility Good solubility in water.[2][4]
Optical Activity [α]/D -1.0 to -3.0 deg (c=1, H₂O); -2.0±0.5° (c=1, H₂O)[7]
Purity (Assay) ≥95%, >97.0%, ≥98.0% (GC)[7]
SMILES String N[C@H]1CNCCC1.Cl.Cl[9]
InChI Key GGPNYXIOFZLNKW-ZJIMSODOSA-N

Applications in Drug Development

This compound is a versatile chiral building block primarily used as a key intermediate in the synthesis of pharmaceuticals.[2][4]

  • DPP-IV Inhibitors: Its most prominent application is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Alogliptin , a drug used to treat type 2 diabetes.[1][3][4] The specific (R)-stereochemistry is crucial for the drug's efficacy.[4]

  • Neurological Disorders: The compound is utilized in the development of potential treatments for neurological disorders.[2]

  • Oncology: It has applications in the synthesis of anti-cancer agents.[2]

  • General Organic Synthesis: Its structure allows for the efficient creation of complex molecules with high specificity, making it a valuable tool in broader medicinal chemistry research.[2]

G A (R)-3-Aminopiperidine dihydrochloride C Alogliptin (DPP-IV Inhibitor) A->C Key Chiral Building Block B Other Reagents & Synthetic Steps B->C D Treatment of Type 2 Diabetes C->D Therapeutic Use G cluster_0 Synthesis Workflow A (R)-3-aminopiperidin-2-one HCl in THF C Mix at 10-45°C A->C B LiAlH4 in THF (1.5-2.0 equiv.) B->C D Heat at 45-70°C C->D E Reaction Quench & Work-up D->E F (R)-3-Aminopiperidine (Free Base) E->F G Admix with conc. HCl F->G H (R)-3-Aminopiperidine dihydrochloride (Product) G->H

References

An In-depth Technical Guide on the Solubility Profile of (R)-3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminopiperidine dihydrochloride (B599025) is a pivotal chiral building block in contemporary pharmaceutical synthesis, most notably as a key intermediate in the manufacture of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Alogliptin, a therapeutic agent for type 2 diabetes. A comprehensive understanding of its physicochemical properties, particularly its solubility, is critical for process optimization, formulation development, and ensuring consistent product quality. This technical guide provides a detailed overview of the available solubility data for (R)-3-Aminopiperidine dihydrochloride, outlines experimental protocols for its solubility determination and its use in synthesis, and visualizes key related processes. While precise quantitative solubility data is scarce in publicly available literature, this guide consolidates the existing qualitative information and provides a framework for its empirical determination.

Physicochemical Properties

This compound is a white to off-white crystalline powder. It is known to be hygroscopic and should be stored accordingly.[1]

PropertyValue
Molecular Formula C₅H₁₄Cl₂N₂
Molecular Weight 173.08 g/mol [2]
Melting Point 190-195 °C[1]
Appearance White to off-white powder[3]
Hygroscopicity Hygroscopic[1]

Solubility Profile

The solubility of this compound is a key parameter for its handling and use in synthetic chemistry. Based on available safety data sheets and chemical supplier information, a qualitative solubility profile has been compiled. It is important to note the lack of precise quantitative solubility data (e.g., mg/mL) in the literature, necessitating empirical determination for specific applications.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilitySource
WaterSoluble / Good Solubility[3][4]A safety data sheet from Jubilant Ingrevia Limited states it is "Soluble in water".[3] Another source describes it as having "good solubility in water".[4]
MethanolPartially Soluble / Slightly SolubleOne source indicates it is "partially soluble in... methanol".[3] Another describes it as "Methanol (Slightly)".
DichloromethanePartially SolubleA safety data sheet indicates it is "partially soluble in Dichloromethane".[3]
Isopropyl AlcoholPartially SolubleIt is described as "partially soluble in... isopropyl alcohol".[3]

The dihydrochloride salt form of 3-aminopiperidine is utilized to enhance its aqueous solubility and stability, a common strategy in pharmaceutical development for amine-containing compounds.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol describes a standardized method for determining the thermodynamic solubility of this compound in an aqueous medium.

Materials:

  • This compound

  • Purified water (or other aqueous buffer)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Charged Aerosol Detector)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen aqueous medium.

  • Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: Add a known volume of the aqueous medium to the vial. Tightly cap the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, remove the vial from the shaker and let the undissolved solid settle. Centrifuge the vial to further separate the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered saturated solution with a known volume of the aqueous medium to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample and the standard solutions using a validated HPLC method.

  • Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution by multiplying the measured concentration by the dilution factor.

Protocol for the Synthesis of Alogliptin

This compound is a crucial reactant in the synthesis of the DPP-4 inhibitor, Alogliptin. The following is a representative synthetic step.

Materials:

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Aqueous isopropanol

  • Reaction vessel with a reflux condenser and stirrer

Procedure:

  • Reaction Setup: To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in aqueous isopropanol, add this compound and potassium carbonate.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up: Once the reaction is complete, cool the mixture. Filter the reaction mixture to remove inorganic salts. The resulting filtrate contains the Alogliptin free base.

  • Purification and Salt Formation: The Alogliptin free base can be purified by column chromatography or used directly in the subsequent step of forming a pharmaceutically acceptable salt, such as the benzoate (B1203000) salt.

Visualizations

Workflow for Solubility Determination

G start Start: Excess (R)-3-Aminopiperidine dihydrochloride and Solvent equilibration Equilibration (Shake-Flask Method) start->equilibration separation Phase Separation (Centrifugation) equilibration->separation filtration Filtration (0.22 µm filter) separation->filtration quantification Quantification (HPLC Analysis) filtration->quantification end End: Solubility Data quantification->end

Caption: A logical workflow for determining the solubility of this compound.

Alogliptin's Mechanism of Action (Signaling Pathway)

Since this compound is a precursor to Alogliptin, understanding the drug's mechanism of action provides context for its importance. Alogliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like GLP-1 and GIP.

G cluster_0 Gut cluster_1 Pancreas food Food Intake incretins Active Incretins (GLP-1, GIP) food->incretins stimulates release beta_cells β-cells incretins->beta_cells stimulates alpha_cells α-cells incretins->alpha_cells inhibits dpp4 DPP-4 Enzyme incretins->dpp4 degraded by insulin ↑ Insulin Secretion (glucose-dependent) beta_cells->insulin blood_glucose ↓ Blood Glucose insulin->blood_glucose glucagon ↓ Glucagon Secretion alpha_cells->glucagon glucagon->blood_glucose reduces hepatic glucose output inactive Inactive Peptides dpp4->inactive alogliptin Alogliptin alogliptin->dpp4 inhibits

Caption: The signaling pathway illustrating the mechanism of action of Alogliptin.

Conclusion

This compound is a fundamentally important chiral intermediate in the pharmaceutical industry. While its qualitative solubility in polar solvents is established, this guide highlights the critical need for comprehensive, quantitative solubility studies across a range of solvents and temperatures to further optimize its use in drug development and manufacturing. The provided experimental protocols offer a starting point for researchers to generate this valuable data and to effectively utilize this compound in synthetic applications. The visualizations of the solubility determination workflow and the therapeutic mechanism of its downstream product, Alogliptin, serve to contextualize its significance in modern medicine.

References

(R)-3-Aminopiperidine dihydrochloride physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (R)-3-Aminopiperidine (B145903) dihydrochloride (B599025), a key chiral intermediate in the pharmaceutical industry. This document details its properties, analytical methodologies, and its role in the synthesis of prominent antidiabetic drugs.

Chemical Identity and Physical Properties

(R)-3-Aminopiperidine dihydrochloride is the hydrochloride salt of the chiral amine (R)-3-aminopiperidine.[1][2] It is a white to off-white or tan powder.[2][3] The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic applications.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 334618-23-4[1][2][5]
Molecular Formula C₅H₁₄Cl₂N₂[1][5]
Molecular Weight 173.08 g/mol [5][6]
Appearance White to off-white/tan powder[2][3]
Melting Point 190-195 °C[2][6]
Boiling Point 241.9 °C at 760 mmHg (Estimated)[2]
Solubility Soluble in water; slightly soluble in methanol (B129727).[2]
Optical Rotation [α]/D -2.0±0.5°, c = 1 in H₂O[6]

Spectroscopic and Analytical Data

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic Data Summary

TechniqueData Highlights
¹H NMR Spectra are available for confirmation of the proton chemical environments.[7]
FTIR Characteristic peaks corresponding to N-H and C-H bonds are expected.
Mass Spectrometry The molecule is amenable to analysis by techniques such as ESI-MS.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and quality control of this compound.

Melting Point Determination

The melting point of this compound is determined using standard pharmacopeial methods.

Methodology:

A general procedure following the United States Pharmacopeia (USP) <741> guidelines for capillary melting point determination is appropriate.[6]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-4 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

  • Determination: The melting range is recorded from the temperature at which the substance first begins to melt to the temperature at which it is completely molten.

Solubility Assessment

A standardized shake-flask method can be employed for the quantitative determination of solubility.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV or a specific titration method.

Chromatographic Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the chemical and chiral purity of this compound. Due to its lack of a strong UV chromophore, pre-column derivatization is often employed.

Methodology for Chiral HPLC:

  • Derivatization: The primary and secondary amine functionalities of (R)-3-Aminopiperidine are derivatized with a UV-active agent such as p-toluenesulfonyl chloride (p-TsCl) or benzoyl chloride in the presence of a base. This step introduces a chromophore, enabling sensitive UV detection.[8]

  • Chromatographic System:

    • Column: A chiral stationary phase, such as Chiralpak AD-H or a similar column, is used for the enantiomeric separation.[8]

    • Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol such as isopropanol (B130326) or ethanol, often with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape.

    • Detection: UV detection is performed at a wavelength appropriate for the derivatizing agent (e.g., 228 nm for p-toluenesulfonyl derivatives).[8]

  • Analysis: The derivatized sample is injected into the HPLC system. The retention times of the (R) and (S) enantiomers are determined, and the enantiomeric excess is calculated from the peak areas.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis Sample (R)-3-Aminopiperidine dihydrochloride Derivatization Derivatization (e.g., with p-TsCl) Sample->Derivatization Injection Injection Derivatization->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis (Enantiomeric Excess) Detection->Data

Workflow for Chiral Purity Analysis.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or methanol-d₄, at a typical concentration of 5-10 mg/mL.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A solid sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the compound (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder and pressed into a transparent disk.

  • Data Acquisition: The FTIR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups, such as N-H and C-H stretches and bends.

Mass Spectrometry (MS):

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a water/acetonitrile mixture, often with the addition of a small amount of formic acid to promote ionization.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. MS and MS/MS (fragmentation) data are acquired.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are analyzed to confirm the molecular weight and gain structural information. The fragmentation pattern of piperidine (B6355638) derivatives often involves cleavage of the ring.

Application in Pharmaceutical Synthesis

This compound is a crucial chiral building block for the synthesis of several dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used for the treatment of type 2 diabetes.

Synthesis of Alogliptin

In the synthesis of Alogliptin, this compound is reacted with a substituted pyrimidinedione intermediate.[9][10]

alogliptin_synthesis intermediate 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile alogliptin Alogliptin intermediate->alogliptin Nucleophilic Aromatic Substitution reagent (R)-3-Aminopiperidine dihydrochloride + Base (e.g., K₂CO₃) reagent->alogliptin

Synthesis of Alogliptin.
Synthesis of Linagliptin

Similarly, in the synthesis of Linagliptin, this compound is condensed with an 8-bromo-xanthine derivative.[11][12]

linagliptin_synthesis intermediate 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione linagliptin Linagliptin intermediate->linagliptin Nucleophilic Substitution reagent (R)-3-Aminopiperidine dihydrochloride + Base (e.g., K₂CO₃) reagent->linagliptin

Synthesis of Linagliptin.

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[13] It may also cause respiratory irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

(R)-3-Aminopiperidine dihydrochloride safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety data for (R)-3-Aminopiperidine dihydrochloride (B599025) (CAS RN: 334618-23-4), a key intermediate in pharmaceutical synthesis.[1]

Product Identification

Product Name (R)-3-Aminopiperidine dihydrochloride[1]
Synonyms (R)-piperidin-3-amine dihydrochloride, (R)-3-Piperidinamine dihydrochloride[1][2]
CAS Number 334618-23-4[1][3]
Molecular Formula C5H14Cl2N2[1]
Molecular Weight 173.08 g/mol [3][4]
Structure

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2][5] The GHS classification is summarized below:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2][5]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][5]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1][5]
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation[1][2][5]

Signal Word: Danger[2][3]

Hazard Pictograms:

  • GHS05: Corrosion[6]

  • GHS07: Exclamation Mark[6]

Toxicological Information

Quantitative toxicological data for this compound is limited in the provided safety data sheets.

Toxicity MetricValueSpeciesRoute
LD50 (as free base)547.68 mg/kg (Predicted)RatOral[1]
ATEmix (oral)500 mg/kgOral[1]

Note: The provided LD50 value is a prediction and should be interpreted with caution. Detailed experimental protocols for these toxicological studies are not available in the provided documentation. Further literature search in toxicological databases is recommended for in-depth studies.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

PropertyValue
Appearance Solid[3]
Melting Point 190-195 °C[3] / 205-209 °C[6]
Flash Point 100.1 °C (Estimated)[1][6]
Solubility Soluble in water. Partially soluble in Dichloromethane, methanol (B129727) and isopropyl alcohol.[1]
Partition coefficient: n-octanol/water 2.789[1]
Optical Activity [α]/D -2.0±0.5°, c = 1 in H2O[3]

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Use in a well-ventilated place.[1][2]

  • Local exhaust ventilation is preferred to control airborne dust.[1]

  • Ensure eyewash stations and safety showers are in close proximity to the workstation.[1]

Personal Protective Equipment
PPESpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2]
Skin Protection Wear protective gloves and impervious clothing. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., NIOSH (US) or CEN (EU) approved).[2][4]
General Hygiene Measures
  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Take off contaminated clothing and wash it before reuse.[1][2]

Emergency Procedures

A systematic approach to handling emergencies is critical. The following diagram outlines the general workflow for responding to accidental exposure or release.

Emergency_Procedures General Emergency Response Workflow cluster_exposure Accidental Exposure cluster_first_aid First Aid Measures cluster_medical Medical Attention cluster_spill Accidental Release (Spill) cluster_cleanup Spill Cleanup Procedure Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. If breathing is difficult, give oxygen. Inhalation->Move_to_Fresh_Air If inhaled Skin_Contact Skin Contact Wash_with_Water IMMEDIATELY remove contaminated clothing. Rinse skin with plenty of water. Skin_Contact->Wash_with_Water If on skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Eye_Contact->Rinse_Eyes If in eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth If swallowed Seek_Medical_Attention Seek immediate medical advice/attention. Show Safety Data Sheet to the doctor. Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Water->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention Spill Spill Occurs Ensure_Ventilation Ensure adequate ventilation. Avoid dust formation. Spill->Ensure_Ventilation Wear_PPE Wear appropriate PPE (respirator, gloves, eye protection). Ensure_Ventilation->Wear_PPE Contain_Spill Contain spill. Use inert absorbent material. Wear_PPE->Contain_Spill Collect_Spill Collect spillage in a labeled container for disposal. Contain_Spill->Collect_Spill Clean_Area Wash spill site after material pickup is complete. Collect_Spill->Clean_Area

Caption: General Emergency Response Workflow for this compound.

Storage and Stability

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[2][4] Keep the container tightly closed when not in use.[1] The material is hygroscopic and should be stored under an inert gas.[1]

  • Stability: Stable under recommended storage conditions.[1]

  • Incompatible Materials: Oxidizing agents.[1]

  • Conditions to Avoid: Heat, flames, sparks, high temperatures, dust generation, and humid conditions.[1][6]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1]

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.[1][4]

  • Specific Hazards: Emits toxic fumes under fire conditions.[1] Vapors may form explosive mixtures in confined spaces.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

This technical guide provides a comprehensive overview of the safety and handling information for this compound based on available Safety Data Sheets. For a deeper understanding of its reactivity and toxicological profile, consulting peer-reviewed scientific literature is recommended.

References

The Ascent of Chirality: A Technical Guide to the Discovery and Synthesis of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. The stereochemistry of substituents on this ring is often paramount to biological activity, making the discovery and synthesis of chiral piperidines a critical endeavor in drug development. This technical guide provides an in-depth exploration of the history, discovery, and evolution of synthetic methodologies for accessing these vital chiral building blocks. From the classical resolution of racemic natural products to the advent of highly efficient asymmetric catalytic methods, we will trace the development of this important field, providing detailed experimental protocols and comparative data to inform modern synthetic strategies.

Early Discoveries: The Dawn of Chiral Piperidine Alkaloids

The history of chiral piperidines is intrinsically linked to the study of natural products. The first isolation and characterization of a chiral piperidine alkaloid marked the beginning of a journey to understand and ultimately control the three-dimensional arrangement of these molecules.

Coniine: The First Isolated and Synthesized Chiral Piperidine

The story of chiral piperidines begins with coniine, the toxic principle of poison hemlock (Conium maculatum). In 1826, Giseke first isolated this neurotoxic alkaloid[1]. Its structure was later established in 1881 by Hofmann[1]. Coniine holds a significant place in chemical history as the first alkaloid to be structurally characterized and then chemically synthesized[1].

The pioneering synthesis of (±)-coniine was achieved by Albert Ladenburg in 1886. This landmark achievement not only confirmed the structure of coniine but also laid the groundwork for the synthesis of other alkaloids[2]. Ladenburg's synthesis, while groundbreaking, produced a racemic mixture of the two enantiomers of coniine. To obtain the naturally occurring dextrorotatory enantiomer, he employed the classical resolution technique of fractional crystallization using a chiral resolving agent, (+)-tartaric acid[2]. This process of separating enantiomers from a racemic mixture was a critical step in accessing stereochemically pure compounds in the early days of organic synthesis.

The Evolution of Synthetic Strategies for Chiral Piperidines

The journey from Ladenburg's resolution of racemic coniine to the highly efficient and selective methods available today reflects the broader evolution of asymmetric synthesis. The development can be broadly categorized into three overlapping eras: classical resolution and chiral pool synthesis, substrate-controlled diastereoselective methods, and catalyst-controlled enantioselective methods.

Classical Resolution and the Chiral Pool

For many decades after Ladenburg's work, the primary method for obtaining enantiomerically pure piperidines was through the resolution of racemic mixtures[2]. This involved reacting the racemic piperidine with a chiral acid or base to form diastereomeric salts, which could then be separated by physical methods like crystallization.

Another early strategy was the use of the "chiral pool," which utilizes readily available, enantiomerically pure natural products like amino acids and carbohydrates as starting materials[3]. By incorporating the inherent chirality of these starting materials into the synthetic route, chemists could construct chiral piperidine skeletons. For instance, amino acids have been extensively used as precursors for the synthesis of a variety of chiral piperidine-containing natural products[3][4].

Substrate-Controlled Diastereoselective Synthesis

The next major advancement came with the development of substrate-controlled diastereoselective reactions. In this approach, a chiral auxiliary is temporarily attached to an achiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a specific configuration. After the desired transformation, the chiral auxiliary is removed. Carbohydrate-derived auxiliaries, such as arabinopyranosylamine, have been successfully employed in the diastereoselective synthesis of chiral piperidinones[5][6].

The Revolution of Asymmetric Catalysis

The most significant leap in the synthesis of chiral piperidines came with the advent of asymmetric catalysis. This powerful approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This has led to the development of highly efficient and atom-economical methods for accessing chiral piperidines.

The asymmetric hydrogenation of pyridine (B92270) derivatives was an early and important goal in this area. While challenging due to the stability of the aromatic ring and potential catalyst poisoning by the nitrogen atom, significant progress has been made[7][8]. The development of iridium-based catalysts, for example, has enabled the highly enantioselective hydrogenation of pyridinium (B92312) salts to afford chiral piperidines[8].

Rhodium catalysis has emerged as a particularly versatile tool for the synthesis of chiral piperidines. Methods such as the rhodium-catalyzed asymmetric reductive Heck reaction and reductive transamination have proven to be highly effective.[5][6][9] For instance, a rhodium-catalyzed reductive transamination of pyridinium salts allows for the rapid preparation of a variety of chiral piperidines with excellent diastereo- and enantioselectivities[9].

In recent years, organocatalysis, the use of small chiral organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis. Proline and its derivatives are prominent examples of organocatalysts used to synthesize chiral piperidines through reactions like domino Michael addition/aminalization[8][10]. These methods offer the advantage of being metal-free, often proceeding under mild reaction conditions.

The synergy between chemical synthesis and biocatalysis has given rise to chemo-enzymatic methods. These approaches leverage the high selectivity of enzymes for specific transformations. A notable example is the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry[11][12][13]. This has been applied to the synthesis of key intermediates for drugs like Preclamol, OSU-6162, and Niraparib[11][12][13].

Comparative Analysis of Synthetic Methodologies

The evolution of synthetic methods for chiral piperidines has been driven by the pursuit of higher efficiency, selectivity, and broader substrate scope. The following tables summarize quantitative data for some of the key methodologies discussed.

Methodology Catalyst/Auxiliary Substrate Product Yield (%) ee (%) / dr Reference
Classical Resolution (+)-Tartaric Acid(±)-Coniine(+)-ConiineN/A>99% (after resolution)[2]
Chiral Auxiliary ArabinopyranosylamineAldimineN-arabinosyl dehydropiperidinoneHighHigh dr[5][6]
Asymmetric Hydrogenation [Ir(cod)Cl]₂/(S)-MeO-BIPHEP/I₂2-Substituted Pyridinium Salt2-Substituted Piperidineup to 99up to 99[8]
Rh-Catalyzed Reductive Transamination [Cp*RhCl₂]₂ / Chiral AminePyridinium SaltChiral Piperidine75-82>20:1 dr, 94-97 ee[8]
Organocatalysis (Domino Reaction) O-TMS protected diphenylprolinolAldehyde and NitroolefinPolysubstituted PiperidineHighHigh ee[8]
Chemo-enzymatic Dearomatization Amine Oxidase / Ene-Imine ReductaseActivated Pyridine3-Substituted Piperidineup to 99up to >99[12]
Rh-Catalyzed Asymmetric Carbometalation [Rh(cod)OH]₂ / (S)-SEGPHOSDihydropyridine / Boronic Acid3-Aryl-tetrahydropyridine8196[6]

Table 1: Comparison of Yields and Stereoselectivities for Various Chiral Piperidine Synthesis Methods.

Drug Intermediate Methodology Key Transformation Overall Yield (%) ee (%) Reference
(-)-Preclamol Precursor Rh-Catalyzed Asymmetric CarbometalationAsymmetric reductive Heck reaction~72 (from tetrahydropyridine)>99
Niraparib (B1663559) Precursor Rh-Catalyzed Asymmetric CarbometalationAsymmetric reductive Heck reaction~68 (from tetrahydropyridine)>99
(S)-Niraparib Intermediate Chemo-enzymatic DearomatizationEneIRED-catalyzed reduction29 (from pyridinium salt)93[12]
(S)-Preclamol Chemo-enzymatic DearomatizationEneIRED-catalyzed reductionN/A>99[12][13]

Table 2: Application of Modern Asymmetric Methods in the Synthesis of Pharmaceutical Intermediates.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the history of chiral piperidine synthesis, from the classical to the contemporary.

Classical Synthesis and Resolution: Ladenburg's Synthesis of (±)-Coniine and Resolution

This protocol is a representative procedure based on Ladenburg's original work.

Step 1: Synthesis of 2-Methylpyridine N-methylpyridinium iodide is heated to 250-300 °C, causing it to rearrange to 2-methylpyridine[2][11].

Step 2: Synthesis of 2-Propenylpyridine 2-Methylpyridine is heated with paraldehyde (B1678423) (a trimer of acetaldehyde) in the presence of anhydrous zinc chloride to induce a Knoevenagel condensation, yielding 2-propenylpyridine[2].

Step 3: Synthesis of (±)-Coniine 2-Propenylpyridine is reduced using metallic sodium in ethanol (B145695) to afford racemic (±)-coniine[2].

Step 4: Resolution of (±)-Coniine

  • Dissolve the racemic (±)-coniine in ethanol.

  • Add an equimolar amount of (+)-tartaric acid dissolved in ethanol.

  • Allow the solution to cool slowly. The less soluble diastereomeric salt, (+)-coniine-(+)-tartrate, will crystallize out.

  • Collect the crystals by filtration.

  • Treat the isolated salt with a base (e.g., sodium hydroxide) to liberate the free base, (+)-coniine.

  • Extract the (+)-coniine with an organic solvent and purify by distillation.

Modern Asymmetric Synthesis: Rhodium-Catalyzed Asymmetric Reductive Transamination

This protocol is adapted from a modern, highly efficient method for chiral piperidine synthesis[8].

Materials:

  • Pyridinium salt (1.0 equiv)

  • Chiral primary amine (e.g., (R)-1-phenylethylamine) (10.0 equiv)

  • [Cp*RhCl₂]₂ (1 mol%)

  • Formic acid (24.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a reaction vial, add the pyridinium salt (0.5 mmol), (R)-1-phenylethylamine (5.0 mmol), and [Cp*RhCl₂]₂ (0.005 mmol).

  • Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL).

  • Add formic acid (12.0 mmol).

  • Stir the reaction mixture at 40 °C for 22 hours in air.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral piperidine.

Chemo-enzymatic Asymmetric Dearomatization of Activated Pyridines

This protocol outlines a chemo-enzymatic cascade for the synthesis of stereo-enriched 3-substituted piperidines[8][11].

Step 1: Synthesis of the Tetrahydropyridine (THP) Precursor

  • Dissolve the activated pyridine (1.0 mmol) in methanol (B129727) (5 mL) at 0 °C.

  • Add sodium borohydride (B1222165) (NaBH₄) (1.5 mmol) portion-wise.

  • Stir the reaction for 1 hour at room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (10 mL) and CH₂Cl₂ (10 mL).

  • Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the crude THP, which is used in the next step without further purification.

Step 2: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade

  • Prepare a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • To the buffer, add the crude THP from Step 1.

  • Add the amine oxidase (AmOx) and the ene-imine reductase (EneIRED).

  • Add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) until the reaction is complete (monitored by HPLC or GC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the classical and modern synthetic strategies discussed.

Ladenburg_Synthesis start N-Methylpyridinium Iodide step1 Heat (250-300 °C) start->step1 intermediate1 2-Methylpyridine step1->intermediate1 step2 Knoevenagel Condensation (Paraldehyde, ZnCl₂) intermediate1->step2 intermediate2 2-Propenylpyridine step2->intermediate2 step3 Reduction (Na, Ethanol) intermediate2->step3 racemate (±)-Coniine step3->racemate step4 Resolution ((+)-Tartaric Acid) racemate->step4 product (+)-Coniine step4->product

Caption: Workflow of Ladenburg's classical synthesis and resolution of coniine.

Rhodium_Catalyzed_Synthesis start Pyridinium Salt + Chiral Amine reaction Asymmetric Reductive Transamination (40 °C) start->reaction catalyst [Cp*RhCl₂]₂ catalyst->reaction reagents HCOOH CH₂Cl₂/H₂O reagents->reaction workup Aqueous Workup (NaHCO₃, Extraction) reaction->workup purification Column Chromatography workup->purification product Chiral Piperidine purification->product Chemo_Enzymatic_Synthesis cluster_chem Chemical Step cluster_bio Biocatalytic Step start Activated Pyridine step1 Reduction (NaBH₄) start->step1 intermediate Tetrahydropyridine (THP) step1->intermediate reaction One-Pot Cascade intermediate->reaction enzyme1 Amine Oxidase (AmOx) enzyme1->reaction enzyme2 Ene-Imine Reductase (EneIRED) enzyme2->reaction cofactor Cofactor Regeneration cofactor->reaction product Chiral Piperidine reaction->product

References

Spectroscopic Data and Experimental Protocols for (R)-3-Aminopiperidine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-3-Aminopiperidine (B145903) dihydrochloride (B599025) (CAS: 334618-23-4), a key chiral intermediate in pharmaceutical synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive, generalized experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the available and expected spectroscopic data for (R)-3-Aminopiperidine dihydrochloride. Due to the limited availability of experimentally derived public data, typical and predicted values based on analogous structures are included for completeness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data

ProtonsMultiplicityChemical Shift (δ) ppm (DMSO-d6)
H3m~3.5
H2ax, H6axm~3.3
H2eq, H6eqm~2.9
H5axm~2.0
H4axm~1.9
H4eqm~1.7
H5eqm~1.6
NH2, NHbr sVariable

Note: A commercially available 1H NMR spectrum was referenced[1]; however, precise peak assignments and coupling constants are not available. Chemical shifts are approximate and based on spectral interpretation.

Table 2: 13C NMR Data (Predicted)

CarbonPredicted Chemical Shift (δ) ppm (DMSO-d6)
C345-50
C243-48
C643-48
C525-30
C420-25

Note: No experimental 13C NMR data was publicly available. A patent for the synthesis of this compound mentions that 13C NMR was performed in DMSO-d6, but the data was not provided.[2] The values presented are typical for aminopiperidine structures.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Functional GroupVibration ModeExpected Wavenumber (cm-1)
R-NH3+N-H Stretch3200 - 2800 (broad)
R2NH2+N-H Stretch2700 - 2300 (broad)
R-NH3+N-H Bend (asymmetric)1620 - 1560
R-NH3+N-H Bend (symmetric)~1500
C-H (Aliphatic)C-H Stretch3000 - 2850
C-NC-N Stretch1250 - 1020

Note: No experimental IR spectrum was publicly available. The expected wavenumbers are based on the analysis of primary and secondary amine salts.[3][4][5][6] The broad N-H stretching bands are characteristic of amine hydrochlorides.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Ionm/z (calculated)
[M+H]+101.1073
[M]+•100.1002

Note: The molecular formula of the free base is C5H12N2. The expected m/z is for the free base, as the hydrochloride salts will dissociate in the ion source. The monoisotopic mass of the dihydrochloride is 172.0534 Da.[7][8] Fragmentation would likely involve the loss of ammonia (B1221849) or subsequent ring fragmentation.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation and purity assessment.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for 1H NMR (20-50 mg for 13C NMR).

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Solvent: DMSO-d6.

    • Temperature: 298 K.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Solvent: DMSO-d6.

    • Temperature: 298 K.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d6: δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the signals in the 1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the sample and KBr together in an agate mortar and pestle to a fine, homogenous powder.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16-32.

    • Background: A spectrum of a pure KBr pellet should be acquired as the background.

  • Data Processing:

    • The instrument software will automatically perform a background subtraction.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and study its fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation:

    • A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-5 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-400 °C.

    • Nebulizer Gas Flow: As per instrument recommendation.

    • Mass Range: m/z 50 - 500.

  • Data Processing:

    • Identify the molecular ion peak ([M+H]+) corresponding to the free base.

    • If fragmentation data (MS/MS) is acquired, propose fragmentation pathways based on the observed product ions.

Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical standard like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Reporting cluster_quality Quality Control SampleReceipt Sample Receipt and Documentation SamplePrep Sample Preparation SampleReceipt->SamplePrep Verify Identity NMR NMR Analysis (1H, 13C) SamplePrep->NMR IR IR Analysis (FTIR) SamplePrep->IR MS MS Analysis (ESI-MS) SamplePrep->MS DataProcessing Data Processing and Interpretation NMR->DataProcessing IR->DataProcessing MS->DataProcessing Report Generate Certificate of Analysis (CoA) DataProcessing->Report QCReview QC Review and Approval Report->QCReview

Caption: Workflow for Spectroscopic Quality Control Analysis.

References

Role of (R)-3-Aminopiperidine dihydrochloride as a chiral building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-3-Aminopiperidine (B145903) Dihydrochloride (B599025) as a Chiral Building Block

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern pharmaceutical development, the stereochemistry of a drug molecule is paramount to its efficacy and safety. Chiral building blocks are essential tools that enable the precise construction of enantiomerically pure active pharmaceutical ingredients (APIs).[1] (R)-3-Aminopiperidine dihydrochloride (CAS: 334618-23-4) has emerged as a highly valuable and versatile chiral intermediate in medicinal chemistry. Its defined stereocenter and reactive amino group make it a crucial component in the synthesis of numerous complex molecules, particularly in targeting neurological disorders and developing anti-cancer agents.[2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and critical applications of this compound, with a focus on its role in the development of leading pharmaceuticals.

Introduction: The Significance of Chiral Intermediates

The demand for single-enantiomer drugs has grown dramatically, driven by the understanding that different enantiomers of a chiral drug can exhibit widely varying biological activities, safety profiles, and pharmacokinetic properties.[3][4] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[1] This reality necessitates synthetic strategies that can produce enantiomerically pure compounds. Chiral building blocks, which are enantiomerically pure compounds with reactive functional groups, are foundational to this endeavor.[] They serve as starting materials or key intermediates, allowing chemists to construct complex chiral molecules with predetermined stereochemistry, thereby avoiding costly and often difficult chiral separations at later stages.[4][6] this compound is a prime example of such a building block, valued for its rigid piperidine (B6355638) scaffold and the stereospecific introduction of a primary amine.

Physicochemical Properties

This compound is typically a white to off-white solid or powder.[2][7][8] Its dihydrochloride salt form enhances its stability and solubility in water and other polar solvents, facilitating its use in various reaction conditions.[2][9]

PropertyValueReferences
CAS Number 334618-23-4[10]
Molecular Formula C₅H₁₂N₂ · 2HCl[9][11]
Molecular Weight 173.08 g/mol [9][11]
Appearance White to off-white solid/powder[2]
Melting Point 190 - 195 °C[2][11]
Optical Activity [α]/D -2.0±0.5°, c = 1 in H₂O[11]
Purity ≥98.0% (GC)[11]
Solubility Soluble in water[2]
InChI Key GGPNYXIOFZLNKW-ZJIMSODOSA-N[11]
SMILES Cl.Cl.N[C@@H]1CCCNC1[11]

Synthesis of this compound

Several synthetic routes to this compound have been developed, often starting from chiral precursors or involving the resolution of a racemic mixture.

One common industrial approach involves the reduction of a chiral amide precursor. A patented method describes the synthesis starting from (R)-2,5-diaminopentanoic acid hydrochloride (D-ornithine hydrochloride). This process involves esterification, cyclization to form (R)-3-aminopiperidin-2-one hydrochloride, and subsequent reduction with a reducing agent like lithium aluminum hydride (LiAlH₄).[12][13][14] Other routes start from D-glutamic acid, which undergoes a five-step reaction sequence including esterification, reduction, activation, cyclization, and deprotection.[15] Another strategy employs the resolution of racemic 3-aminopiperidine using a chiral acid, such as D-tartaric acid, followed by salt formation.[16][17]

G General Synthesis Workflow for (R)-3-Aminopiperidine 2HCl cluster_0 Route A: From Chiral Pool cluster_1 Route B: Racemic Resolution A_Start D-Ornithine HCl or D-Glutamic Acid A_Inter1 (R)-3-Aminopiperidin-2-one Hydrochloride A_Start->A_Inter1 Cyclization A_Product (R)-3-Aminopiperidine A_Inter1->A_Product Reduction (e.g., LiAlH4) FinalProduct (R)-3-Aminopiperidine Dihydrochloride A_Product->FinalProduct HCl Treatment B_Start Racemic 3-Aminopiperidine B_Res Resolution with Chiral Acid (e.g., D-Tartaric Acid) B_Start->B_Res B_Product (R)-3-Aminopiperidine B_Res->B_Product B_Product->FinalProduct HCl Treatment

Figure 1: Common synthetic strategies for this compound.

Applications as a Chiral Building Block in Drug Synthesis

This compound is a cornerstone intermediate for several blockbuster drugs, primarily Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes, and Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.

G cluster_DPP4 DPP-4 Inhibitors (Anti-diabetic) cluster_PARP PARP Inhibitors (Anti-cancer) Start (R)-3-Aminopiperidine Dihydrochloride Alogliptin (B1666894) Alogliptin Start->Alogliptin Key Coupling Reaction Linagliptin Linagliptin Start->Linagliptin Nucleophilic Substitution Niraparib Niraparib Start->Niraparib Key Chiral Fragment

Figure 2: Role as a key intermediate in major drug classes.
Alogliptin Synthesis

Alogliptin is a potent and selective DPP-4 inhibitor. Its synthesis relies on the nucleophilic substitution reaction between the chiral (R)-3-aminopiperidine and a substituted chlorouracil derivative. The piperidine's amino group displaces the chlorine atom on the pyrimidinedione ring to form the final API.[18]

G Alogliptin Synthesis Workflow Start1 2-((6-chloro-3-methyl-2,4-dioxo- 3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Process Nucleophilic Substitution Start1->Process Start2 (R)-3-Aminopiperidine Dihydrochloride Start2->Process Product Alogliptin Process->Product Base (e.g., K2CO3) Solvent (e.g., aq. Isopropanol)

Figure 3: Key coupling step in the synthesis of Alogliptin.
Linagliptin Synthesis

The synthesis of Linagliptin, another important DPP-4 inhibitor, also features a critical step involving (R)-3-aminopiperidine. The process involves the condensation of the aminopiperidine with an 8-bromo-xanthine derivative. The reaction proceeds via nucleophilic aromatic substitution, where the amino group of the piperidine displaces the bromine atom on the purine-2,6-dione (B11924001) core.[19][20]

G Linagliptin Synthesis Workflow Start1 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1- ((4-methylquinazolin-2-yl)methyl)-1H- purine-2,6(3H,7H)-dione Process Condensation Reaction Start1->Process Start2 (R)-3-Aminopiperidine Dihydrochloride Start2->Process Product Linagliptin Process->Product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (e.g., 80°C)

Figure 4: Key condensation step in the synthesis of Linagliptin.
Niraparib Synthesis

Niraparib is a PARP inhibitor used for treating ovarian cancer. The 3-aryl substituted piperidine is the key chiral motif of the drug.[21] Synthetic routes to Niraparib often rely on creating this chiral piperidine core, for which (R)-3-aminopiperidine can serve as a precursor or be synthesized as a key intermediate through various asymmetric methods. For example, a key intermediate for Niraparib's synthesis, (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, can be accessed via routes starting from precursors related to the aminopiperidine structure.[22]

Experimental Protocols

The following are representative protocols for the synthesis of pharmaceuticals using this compound, based on published literature and patents.

Protocol for Synthesis of Alogliptin

This protocol is adapted from patent literature describing the displacement reaction.[18]

  • Reaction Setup: To a suitable reaction vessel, add 2-[6-chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ylmethyl]benzonitrile (1 equivalent).

  • Reagent Addition: Add this compound (1 to 1.5 equivalents), potassium carbonate (K₂CO₃, 2 to 3 equivalents), and a solvent mixture of isopropanol (B130326) and water.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period sufficient for reaction completion (typically monitored by HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product, alogliptin, can be isolated via filtration.

  • Purification: The crude alogliptin is often converted to its benzoate (B1203000) salt for purification. Dissolve the crude product in a suitable solvent (e.g., ethanol) and treat with benzoic acid to precipitate alogliptin benzoate. The final product is collected by filtration and dried.

Protocol for Synthesis of Linagliptin

This protocol is a general representation of the condensation step described in the literature.[20]

  • Reaction Setup: Charge a reactor with 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromo-xanthine (1 equivalent) and an inert organic solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, approx. 2-3 equivalents) and this compound (approx. 1.2-1.5 equivalents) to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to approximately 80 °C and maintain at this temperature for several hours (e.g., 8 hours), monitoring progress by HPLC.[20]

  • Work-up and Isolation: After cooling to room temperature, evaporate the DMF under vacuum. Add a solvent like dichloromethane (B109758) (DCM) to the residue and stir.

  • Purification: Filter the mixture to remove insoluble inorganic salts. Wash the filter cake with fresh DCM. Evaporate the combined filtrate under vacuum to yield crude Linagliptin, which can be further purified by recrystallization or chromatography.

Conclusion

This compound is an exemplary chiral building block whose strategic importance in pharmaceutical synthesis cannot be overstated. Its well-defined stereochemistry and versatile reactivity have made it indispensable in the industrial-scale production of critical drugs for metabolic diseases and oncology. The synthetic pathways to major APIs like Alogliptin and Linagliptin highlight its role in efficient and stereoselective bond formation. As drug development continues to demand greater molecular precision, the utility of high-purity chiral intermediates such as this compound will only continue to grow, solidifying its status as a fundamental tool for medicinal chemists.

References

An In-depth Technical Guide to (R)-3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-Aminopiperidine dihydrochloride (B599025), a critical chiral intermediate in pharmaceutical synthesis. The document details its chemical identity, properties, synthesis protocols, and its pivotal role in the development of therapeutic agents, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Chemical Identity and Synonyms

(R)-3-Aminopiperidine dihydrochloride is a chiral piperidine (B6355638) derivative widely utilized as a building block in the synthesis of complex molecules. Its unique stereochemistry is crucial for the biological activity of the final pharmaceutical products.

Table 1: Synonyms and Alternative Names

TypeName
Systematic Name (3R)-piperidin-3-amine;dihydrochloride
Common Synonyms (R)-3-Piperidinamine dihydrochloride[1][2]
(R)-(-)-3-Aminopiperidine dihydrochloride[3]
(R)-piperidin-3-amine dihydrochloride[4][5]
(3R)-3-Piperidinamine Dihydrochloride[5]
R-3-aminopiperidine dihydrochloride[6]
Other Names Alogliptin Impurity 65[2]
(R)-3-Aminopiperidine 2HCl[2][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic chemistry.

Table 2: Physicochemical Data

PropertyValueReference
CAS Number 334618-23-4[3][4][6]
Molecular Formula C₅H₁₄Cl₂N₂[6]
Molecular Weight 173.08 g/mol [1][6]
Appearance White to off-white or light yellow powder/crystal[3][8]
Melting Point 206.0 to 210.0 °C[3]
Solubility Soluble in water. Partially soluble in Dichloromethane, methanol (B129727) and isopropyl alcohol.
Optical Activity [α]D -1.0 to -3.0 deg (c=1, H₂O)[3]
pKa Data not readily available in the searched literature.
LogP 2.33020

Synthesis and Experimental Protocols

The enantiomerically pure form of 3-aminopiperidine is a crucial starting material for various pharmaceuticals. Several synthetic strategies have been developed to produce this compound with high purity.

Asymmetric Synthesis using ω-Transaminases

An efficient and environmentally friendly method for the synthesis of (R)-3-amino-1-Boc-piperidine, a precursor to the target molecule, involves the use of immobilized ω-transaminases.

Experimental Protocol:

  • Reaction Setup: In a typical reaction, 1-Boc-3-piperidone is suspended in a phosphate (B84403) buffer (pH 7.5) containing pyridoxal-5'-phosphate (PLP) as a cofactor.

  • Enzyme and Amine Donor: Immobilized ω-transaminase and an amine donor, such as isopropylamine, are added to the mixture.

  • Reaction Conditions: The reaction is incubated at a specific temperature (e.g., 30 °C) with gentle shaking.

  • Monitoring: The progress of the reaction is monitored by techniques like Gas Chromatography (GC).

  • Work-up and Purification: After completion, the enzyme is filtered off, and the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated.

  • Deprotection and Salt Formation: The resulting (R)-3-amino-1-Boc-piperidine is treated with hydrochloric acid in a suitable solvent (e.g., ethanol) to remove the Boc protecting group and form the dihydrochloride salt. The product is then isolated by filtration and dried.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

G Synthesis and Purification Workflow start Starting Materials (e.g., 1-Boc-3-piperidone) reaction Asymmetric Amination (ω-Transaminase) start->reaction deprotection Deprotection & Salt Formation (HCl) reaction->deprotection extraction Extraction deprotection->extraction crystallization Crystallization extraction->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying nmr NMR Spectroscopy drying->nmr hplc Chiral HPLC drying->hplc ms Mass Spectrometry drying->ms

Caption: A generalized workflow for the synthesis and quality control of this compound.

Role in Drug Development: DPP-4 Inhibition

This compound is a key intermediate in the synthesis of several DPP-4 inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[4][7][9] Alogliptin is a prominent example of a DPP-4 inhibitor synthesized using this chiral amine.[4][7]

The Incretin (B1656795) Effect and DPP-4 Signaling Pathway

The therapeutic effect of DPP-4 inhibitors is based on the enhancement of the incretin system. Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are gut hormones released in response to food intake.[10] They play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and inhibiting glucagon (B607659) release in a glucose-dependent manner.[10] The enzyme DPP-4 rapidly degrades these incretin hormones, thus terminating their action.

By inhibiting DPP-4, drugs like Alogliptin prolong the activity of endogenous GLP-1 and GIP, leading to improved glycemic control.

G DPP-4 Inhibitor Signaling Pathway cluster_gut Gut cluster_pancreas Pancreas food Food Intake incretins Release of Incretins (GLP-1, GIP) food->incretins beta_cells β-cells incretins->beta_cells Stimulates alpha_cells α-cells incretins->alpha_cells Inhibits dpp4 DPP-4 Enzyme incretins->dpp4 Degradation insulin ↑ Insulin Secretion beta_cells->insulin glucagon ↓ Glucagon Secretion alpha_cells->glucagon glucose_uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) insulin->glucose_uptake hepatic_glucose ↓ Hepatic Glucose Production glucagon->hepatic_glucose inactive_incretins Inactive Incretins dpp4->inactive_incretins dpp4_inhibitor (R)-3-Aminopiperidine-derived DPP-4 Inhibitor (e.g., Alogliptin) dpp4_inhibitor->dpp4 Inhibition blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose hepatic_glucose->blood_glucose

Caption: Mechanism of action of DPP-4 inhibitors derived from (R)-3-Aminopiperidine.

Conclusion

This compound is a fundamentally important chiral building block in modern medicinal chemistry. Its stereospecific synthesis is a key step in the production of potent and selective DPP-4 inhibitors for the management of type 2 diabetes. The methodologies for its synthesis continue to evolve, with a focus on efficiency and sustainability. A comprehensive understanding of its properties and its role in the context of the incretin signaling pathway is crucial for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-3-Aminopiperidine Dihydrochloride from Ethyl Nipecotate

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of (R)-3-Aminopiperidine dihydrochloride (B599025), a key chiral intermediate in the development of various pharmaceutical agents. The synthetic route commences with racemic ethyl nipecotate and proceeds through a five-step sequence involving chiral resolution, N-protection, amidation, Hofmann rearrangement, and final deprotection/salt formation. An overall yield of approximately 43.1% has been reported for similar sequences.[1]

Synthetic Strategy Overview

The synthesis of (R)-3-Aminopiperidine dihydrochloride from racemic ethyl nipecotate is a well-established process that allows for the stereoselective introduction of the amine functionality at the C3 position of the piperidine (B6355638) ring. The overall workflow is depicted below.

Synthetic Workflow rac_EN Racemic Ethyl Nipecotate R_EN (R)-Ethyl Nipecotate rac_EN->R_EN Chiral Resolution (Dibenzoyl-D-tartaric acid) N_Boc_R_EN (R)-N-Boc-Ethyl Nipecotate R_EN->N_Boc_R_EN N-Boc Protection (Boc)2O, Base N_Boc_R_Amide (R)-N-Boc-Piperidine-3-carboxamide N_Boc_R_EN->N_Boc_R_Amide Amidation (NH3/MeOH) N_Boc_R_Amine (R)-1-Boc-3-(Boc-amino)piperidine N_Boc_R_Amide->N_Boc_R_Amine Hofmann Rearrangement (Br2, NaOH) Target (R)-3-Aminopiperidine dihydrochloride N_Boc_R_Amine->Target Deprotection & Salt Formation (HCl/EtOH) Key Transformations cluster_0 Chiral Resolution cluster_1 Hofmann Rearrangement racemic Racemic Amine ((R)-Amine + (S)-Amine) diastereomers Diastereomeric Salts ((R)-Amine)-(+)-CRA ((S)-Amine)-(+)-CRA racemic->diastereomers + resolving_agent Chiral Resolving Agent ((+)-CRA) resolving_agent->diastereomers separation Fractional Crystallization (Based on Solubility) diastereomers->separation enantiomer Enantiomerically Pure Amine separation->enantiomer amide Primary Amide (R-CONH2) isocyanate Isocyanate (R-N=C=O) amide->isocyanate Br2, NaOH Rearrangement amine Primary Amine (R-NH2) isocyanate->amine Hydrolysis (-CO2)

References

Application Notes and Protocols for the Large-Scale Preparation of (R)-3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of (R)-3-Aminopiperidine (B145903) dihydrochloride (B599025), a critical chiral intermediate in the pharmaceutical industry. The information compiled herein is intended to guide researchers, scientists, and professionals in drug development through various synthetic strategies, offering a comparative analysis of different methodologies.

(R)-3-Aminopiperidine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes, such as alogliptin (B1666894) and linagliptin.[1][2][3] The stereochemistry at the 3-position of the piperidine (B6355638) ring is crucial for the pharmacological activity and safety of these drugs, necessitating the production of (R)-3-Aminopiperidine with high enantiomeric purity on an industrial scale.

Several synthetic approaches have been developed to meet the demand for enantiomerically pure (R)-3-Aminopiperidine dihydrochloride. These methods can be broadly categorized into three main strategies: resolution of a racemic mixture, asymmetric synthesis from a prochiral precursor, and synthesis from the chiral pool. This document will detail protocols for the most prominent and scalable of these methods.

Comparative Data of Synthetic Routes

The selection of a synthetic route for large-scale production depends on various factors including cost of starting materials, scalability, overall yield, and the achievable enantiomeric excess. The following table summarizes quantitative data from different preparative methods for (R)-3-Aminopiperidine.

MethodStarting MaterialKey Reagents/CatalystsSolvent(s)YieldEnantiomeric Excess (e.e.)Reference
Diastereomeric Salt Resolution Racemic 3-Aminopiperidine(R)-4-(2-chloro-hydroxy)-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)90% tert-Butyl alcohol (TBA)99.5%99.6%[4]
Diastereomeric Salt Resolution Racemic 3-Piperidine amideD-Mandelic acidOrganic SolventHighHigh[5]
Asymmetric Enzymatic Transamination N-Boc-3-piperidoneTransaminase, Isopropylamine (amine donor)Not specified92.4% (of dihydrochloride)>99%[2][6]
Reduction of Chiral Intermediate (R)-3-aminopiperidin-2-one HClLithium aluminum hydride (LAH)Tetrahydrofuran (THF)>95%>99%[7][8]
Synthesis from Chiral Pool D-Glutamic acidBoc anhydride, LAH, etc.VariousNot specifiedHigh[9]

Experimental Protocols

The following section provides detailed experimental protocols for selected large-scale preparation methods of this compound.

Protocol 1: Diastereomeric Salt Resolution with (R)-CPA

This method relies on the separation of enantiomers from a racemic mixture of 3-aminopiperidine through the formation of diastereomeric salts with a chiral resolving agent.[4]

Materials:

  • Racemic 3-aminopiperidine

  • (R)-4-(2-chloro-hydroxy)-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)

  • 90% tert-Butyl alcohol (TBA)

  • Suitable reactor with temperature control and filtration capabilities

Procedure:

  • Dissolve racemic 3-aminopiperidine in 90% tert-butyl alcohol at room temperature in the reaction vessel.

  • In a separate vessel, dissolve the resolving agent, (R)-CPA, in 90% tert-butyl alcohol.

  • Slowly add the (R)-CPA solution to the racemic 3-aminopiperidine solution with constant stirring.

  • Cool the resulting mixture to 0°C to facilitate the precipitation of the less soluble diastereomeric salt ((R)-3-aminopiperidine-(R)-CPA).

  • Maintain the temperature at 0°C and continue stirring for a specified time to ensure complete precipitation.

  • Filter the precipitate and wash with cold 90% tert-butyl alcohol.

  • To liberate the free amine, suspend the diastereomeric salt in water and adjust the pH to >10 with a suitable base (e.g., 2M NaOH).

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain enantiomerically enriched (R)-3-aminopiperidine.

  • For the dihydrochloride salt, dissolve the free amine in a suitable solvent (e.g., ethanol) and add a solution of HCl in ethanol (B145695) or bubble HCl gas through the solution until precipitation is complete.

  • Filter the precipitate, wash with a cold solvent, and dry under vacuum to yield this compound.

Protocol 2: Asymmetric Synthesis via Enzymatic Transamination

This biocatalytic approach utilizes a transaminase enzyme to asymmetrically aminate a prochiral ketone, offering high enantioselectivity and environmentally benign reaction conditions.[1][2][6][10]

Materials:

  • N-Boc-3-piperidone

  • Transaminase enzyme (e.g., from Mycobacterium vanbaalenii)[1]

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate (B84403) buffer)

  • Suitable bioreactor with pH and temperature control

Procedure:

  • In a bioreactor, prepare a buffered solution containing N-Boc-3-piperidone, isopropylamine, and the PLP cofactor.

  • Add the transaminase enzyme to the reaction mixture.

  • Maintain the reaction at a controlled temperature and pH, with gentle agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until completion.

  • Upon completion, extract the product, (R)-N-Boc-3-aminopiperidine, with an organic solvent.

  • Purify the protected amine by standard chromatographic techniques if necessary.

  • For deprotection, dissolve the (R)-N-Boc-3-aminopiperidine in a 2 mol/L solution of HCl in ethanol and stir at room temperature.[6]

  • The this compound will precipitate as a white solid.[2]

  • Filter the solid, wash with cold ethanol, and dry under vacuum.[2]

Protocol 3: Large-Scale Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride

This patented process is designed for producing kilogram quantities of the target compound.[7][8]

Materials:

  • (R)-3-aminopiperidin-2-one hydrochloride

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF)

  • Concentrated hydrochloric acid

  • Large-scale chemical reactor equipped for handling pyrophoric reagents

Procedure:

  • In a large-scale reactor, charge a solution of (R)-3-aminopiperidin-2-one hydrochloride in THF.

  • In a separate vessel, prepare a solution of lithium aluminum hydride in THF.

  • Carefully add the LAH solution to the solution of (R)-3-aminopiperidin-2-one hydrochloride while maintaining the temperature between 10°C and 45°C.[7][8]

  • After the addition is complete, heat the reaction mixture to a temperature between 45°C and 70°C and maintain for a specified period to ensure complete reduction.[7][8]

  • Cool the reaction mixture and carefully quench the excess LAH according to standard procedures.

  • Work up the reaction mixture to isolate the free (R)-3-aminopiperidine.

  • Admix the isolated (R)-3-aminopiperidine with concentrated hydrochloric acid to form the dihydrochloride salt.[7][8]

  • Isolate the precipitated this compound by filtration, wash with a suitable solvent, and dry under vacuum.

Visualized Workflows

The following diagrams illustrate the logical flow of the described synthetic protocols.

G cluster_0 Protocol 1: Diastereomeric Salt Resolution racemic Racemic 3-Aminopiperidine diastereomeric_salts Formation of Diastereomeric Salts racemic->diastereomeric_salts resolving_agent Chiral Resolving Agent ((R)-CPA) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization salt_separation Separation of Less Soluble Salt crystallization->salt_separation liberation Liberation of Free Amine (Base Treatment) salt_separation->liberation free_amine (R)-3-Aminopiperidine liberation->free_amine hcl_salt Formation of Dihydrochloride Salt free_amine->hcl_salt final_product1 (R)-3-Aminopiperidine Dihydrochloride hcl_salt->final_product1

Caption: Workflow for Diastereomeric Salt Resolution.

G cluster_1 Protocol 2: Asymmetric Enzymatic Transamination prochiral_ketone N-Boc-3-piperidone enzymatic_reaction Asymmetric Amination prochiral_ketone->enzymatic_reaction transaminase Transaminase Enzyme + Amine Donor transaminase->enzymatic_reaction protected_amine (R)-N-Boc-3-aminopiperidine enzymatic_reaction->protected_amine deprotection Deprotection (HCl/Ethanol) protected_amine->deprotection final_product2 (R)-3-Aminopiperidine Dihydrochloride deprotection->final_product2

Caption: Workflow for Asymmetric Enzymatic Transamination.

G cluster_2 Protocol 3: Reduction of Chiral Intermediate start_material (R)-3-Aminopiperidin-2-one HCl reduction Reduction Reaction start_material->reduction lah Lithium Aluminum Hydride (LAH) lah->reduction free_amine_intermediate (R)-3-Aminopiperidine reduction->free_amine_intermediate hcl_addition Addition of HCl free_amine_intermediate->hcl_addition final_product3 (R)-3-Aminopiperidine Dihydrochloride hcl_addition->final_product3

Caption: Workflow for Reduction of a Chiral Intermediate.

References

Application Notes: (R)-3-Aminopiperidine Dihydrochloride in the Synthesis of DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a significant class of oral hypoglycemic agents for the management of type 2 diabetes mellitus (T2DM).[1][2] Their mechanism involves prolonging the action of incretin (B1656795) hormones, which regulate glucose homeostasis.[3] The synthesis of many potent and selective DPP-4 inhibitors, such as Alogliptin and Linagliptin, relies on key chiral intermediates.[4] (R)-3-Aminopiperidine dihydrochloride (B599025) is a critical chiral building block that forms the core of the amine moiety in these drugs, interacting with key residues in the DPP-4 enzyme's active site.[5] These application notes provide a detailed overview of the use of (R)-3-aminopiperidine dihydrochloride in the synthesis of DPP-4 inhibitors, focusing on Alogliptin as a primary example, complete with experimental protocols, quantitative data, and process visualizations.

Mechanism of Action: DPP-4 Inhibition

Dipeptidyl peptidase-4 is a serine protease that inactivates the incretin hormones Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][6][7] These hormones are released by the gut in response to food intake and are crucial for glucose regulation. GLP-1 stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) release from α-cells.[1][3] By inhibiting DPP-4, "gliptins" increase the levels of active GLP-1 and GIP, thereby enhancing insulin secretion and reducing hepatic glucose production in a glucose-dependent manner.[1][7] This mechanism minimizes the risk of hypoglycemia often associated with other antidiabetic agents.[8]

DPP4_Pathway cluster_gut Response to Food Intake cluster_pancreas Pancreatic Action cluster_liver Hepatic Action cluster_blood Systemic Effect cluster_dpp4 DPP-4 Regulation food Food Intake incretins Release of Incretin Hormones (GLP-1, GIP) food->incretins stimulates beta_cells Pancreatic β-cells incretins->beta_cells stimulates alpha_cells Pancreatic α-cells incretins->alpha_cells inhibits dpp4_enzyme DPP-4 Enzyme incretins->dpp4_enzyme substrate for insulin ↑ Insulin Secretion beta_cells->insulin glucagon ↓ Glucagon Secretion alpha_cells->glucagon blood_glucose ↓ Blood Glucose Levels insulin->blood_glucose promotes uptake liver Liver glucagon->liver acts on hgp ↓ Hepatic Glucose Production liver->hgp inactive Inactive Metabolites dpp4_enzyme->inactive degrades to inhibitor DPP-4 Inhibitor (e.g., Alogliptin) inhibitor->dpp4_enzyme inhibits Alogliptin_Synthesis start1 6-Chlorouracil inter1 N-Benzyluracil Derivative (Intermediate 1) start1->inter1 Step 1: Alkylation start2 2-(Bromomethyl)benzonitrile start2->inter1 Step 1: Alkylation start3 Iodomethane inter2 1,3-Disubstituted Uracil (Intermediate 2) start3->inter2 Step 2: Methylation key_intermediate (R)-3-Aminopiperidine dihydrochloride product Alogliptin (Free Base) key_intermediate->product Step 3: Nucleophilic Displacement inter1->inter2 Step 2: Methylation inter2->product Step 3: Nucleophilic Displacement final_product Alogliptin Benzoate product->final_product Step 4: Salt Formation benzoic_acid Benzoic Acid benzoic_acid->final_product Step 4: Salt Formation

References

Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (R)-3-aminopiperidine (B145903) scaffold is a crucial chiral building block in the synthesis of numerous pharmaceutical agents, most notably as a key component of dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the treatment of type 2 diabetes, such as Alogliptin and Linagliptin.[1][2] The stereochemistry at the C3 position of the piperidine (B6355638) ring is critical for the biological activity of these drugs, making the development of efficient and highly stereoselective synthetic methods for (R)-3-aminopiperidine derivatives a significant focus in medicinal and process chemistry.

This document provides a comprehensive overview of various asymmetric synthesis methods for preparing (R)-3-aminopiperidine derivatives, complete with detailed experimental protocols for key reactions and comparative data to aid in method selection. The primary strategies covered include biocatalytic desymmetrization, chiral pool synthesis, and chemo-catalytic asymmetric hydrogenation and diastereoselective methods.

I. Biocatalytic Asymmetric Amination of N-Protected-3-Piperidones

Biocatalysis, particularly the use of ω-transaminases (ω-TAs), has emerged as a powerful and green method for the asymmetric synthesis of chiral amines.[3] This approach utilizes an enzyme to catalyze the stereoselective transfer of an amino group from a donor to a prochiral ketone, in this case, an N-protected 3-piperidone, to produce the desired (R)-3-aminopiperidine derivative with high enantiomeric excess (ee).

dot

Biocatalytic_Amination Prochiral_Ketone N-Protected-3-piperidone Transaminase ω-Transaminase (ω-TA) + PLP (Cofactor) Prochiral_Ketone->Transaminase Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Transaminase R_Amine (R)-N-Protected-3-aminopiperidine Transaminase->R_Amine Asymmetric Amination Byproduct Ketone Byproduct (e.g., Acetone) Transaminase->Byproduct

Caption: Biocatalytic asymmetric amination workflow.

Experimental Protocol: Transaminase-Mediated Synthesis of (R)-N-Boc-3-aminopiperidine[3]

Materials:

Procedure:

  • Reaction Setup: To a 10 mL reaction vessel, add 200 mg of immobilized ω-transaminase (ATA-025-IMB).

  • Add 4 mL of triethanolamine buffer (100 M, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM).

  • Stir the mixture at 35 °C and 550 rpm for 5 minutes.

  • In a separate vial, prepare a solution of N-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO and preheat to 35 °C.

  • Add the preheated substrate solution to the enzyme mixture.

  • Reaction: Stir the reaction mixture at 50 °C and 550 rpm. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Upon completion, filter the enzyme under vacuum and wash it with triethanolamine buffer (3 x 2 mL).

  • Extract the aqueous filtrate with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-N-Boc-3-aminopiperidine as a yellow oil.

Quantitative Data for Biocatalytic Methods
SubstrateEnzymeAmine DonorTemp (°C)Time (h)Yield (%)ee (%)Reference
N-Boc-3-piperidoneATA-025-IMBIsopropylamine500.570>99 (R)[3]
N-Cbz-3-piperidoneω-TransaminaseIsopropylamine304085>99 (R)[4]
N-Benzyl-3-piperidoneω-TransaminaseIsopropylamine501891>99 (R)[4]

II. Chiral Pool Synthesis

The chiral pool strategy utilizes readily available enantiopure starting materials from nature, such as amino acids, to synthesize the target molecule. For (R)-3-aminopiperidine derivatives, D-ornithine and L-glutamic acid are common starting points.

dot

Chiral_Pool_Synthesis Start Chiral Starting Material (e.g., D-Ornithine) Step1 Protection & Esterification Start->Step1 Step2 Cyclization Step1->Step2 Step3 Reduction Step2->Step3 Final (R)-3-Aminopiperidine Derivative Step3->Final

Caption: Chiral pool synthesis workflow from D-ornithine.

Experimental Protocol: Synthesis of (R)-3-Aminopiperidine Dihydrochloride (B599025) from D-Ornithine

This multi-step synthesis involves the esterification of D-ornithine, cyclization to a lactam, and subsequent reduction.

Step 1: Esterification of D-Ornithine Hydrochloride [5]

  • Suspend D-ornithine hydrochloride (50 mmol) in 100 mL of anhydrous methanol (B129727).

  • Saturate the suspension with hydrogen chloride gas at 0 °C and then reflux for 3 hours.

  • Cool the solution and concentrate it to one-third of its original volume.

  • Store at -20 °C overnight to crystallize the methyl ester dihydrochloride.

Step 2: Cyclization to (R)-3-aminopiperidin-2-one hydrochloride [5]

  • Reflux the crude methyl ester from Step 1 with sodium methoxide (B1231860) (92 mmol) in 120 mL of methanol for 4 hours.

  • Cool the mixture and add ammonium (B1175870) chloride (100 mmol).

  • Filter the mixture and concentrate the filtrate to a syrup.

  • Extract the syrup with CH2Cl2/MeOH (4:1 v/v).

  • Concentrate the combined extracts and treat with hydrochloric acid to precipitate (R)-3-aminopiperidin-2-one hydrochloride.

Step 3: Reduction to (R)-3-aminopiperidine dihydrochloride [5][6]

  • To a suspension of lithium aluminum hydride (1.6 to 2.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 10-35 °C, add (R)-3-aminopiperidin-2-one hydrochloride (1 equivalent) in THF portion-wise.

  • Heat the reaction mixture to 58-60 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate and dissolve the residue in a suitable solvent (e.g., ethanol).

  • Add concentrated hydrochloric acid to precipitate this compound.

Quantitative Data for Chiral Pool Synthesis
Starting MaterialKey StepsProductOverall Yield (%)Reference
D-OrnithineEsterification, Cyclization, ReductionThis compound~40-50[5]
L-Glutamic AcidEsterification, Boc-protection, Reduction, Tosylation, CyclizationN-Boc-(R)-3-aminopiperidine derivatives44-55[7]

III. Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral enamines or tetrahydropyridines using chiral transition metal catalysts (typically Rhodium or Ruthenium based) is a powerful method for accessing chiral amines.

dot

Asymmetric_Hydrogenation Substrate Prochiral Olefin (e.g., N-Boc-enamine) Product (R)-N-Protected-3-aminopiperidine Substrate->Product Catalyst Chiral Catalyst (e.g., [Rh(COD)2]BF4 + Chiral Ligand) Catalyst->Product Hydrogenation H2 H₂ H2->Product

Caption: Asymmetric hydrogenation of a prochiral enamine.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of an Enamide[8]

Materials:

  • N-acetyl-3-amino-1,2,5,6-tetrahydropyridine

  • [Rh(COD)2]BF4

  • (R,R)-BICP (or other suitable chiral phosphine (B1218219) ligand)

  • Toluene (anhydrous and degassed)

  • Hydrogen gas

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(COD)2]BF4 (0.01 mmol) and the chiral ligand (e.g., (R,R)-BICP, 0.011 mmol) in 5 mL of toluene. Stir the solution for 20 minutes.

  • Reaction Setup: In a high-pressure reactor, dissolve the enamide substrate (1 mmol) in 10 mL of toluene.

  • Transfer the catalyst solution to the reactor via cannula.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 40 psi) and stir the reaction mixture at room temperature for 24-36 hours.

  • Work-up: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the N-acetyl-(R)-3-aminopiperidine.

Quantitative Data for Asymmetric Hydrogenation
SubstrateCatalyst/LigandH₂ PressureTemp (°C)Yield (%)ee (%)Reference
N-acetyl-1-phenyl-enamide[Rh(COD)2]BF4 / (R,R)-BICP40 psiRT>9586.3 (R)[8]
N-acetyl-1-(p-tolyl)-enamide[Rh(COD)2]BF4 / (R,R)-BICP40 psiRT>9588.2 (R)[8]
N-iminopyridinium ylideRh-catalyst100 atm259591 (R)[9]

IV. Diastereoselective Methods

Diastereoselective methods involve the use of a chiral auxiliary or a chiral reagent to control the stereochemical outcome of a reaction, leading to the formation of one diastereomer in excess.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. Evans oxazolidinones are commonly used for diastereoselective alkylations.

Experimental Protocol: Diastereoselective Alkylation using an Evans Auxiliary[10][11]

This is a general protocol that can be adapted for the synthesis of precursors to 3-substituted piperidines.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve the Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1 equivalent) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.05 equivalents) dropwise and stir for 30 minutes.

  • Add the desired acyl chloride (e.g., a derivative that can be converted to a piperidine precursor, 1.1 equivalents) and stir for 1-2 hours at -78 °C before warming to room temperature.

  • Quench with saturated aqueous NH4Cl and perform an aqueous work-up.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine (B44863) in THF at -78 °C.

  • Add the acylated auxiliary from Step 1 to the LDA solution at -78 °C to form the enolate.

  • Add the desired electrophile and stir for several hours at -78 °C.

  • Quench the reaction and perform an aqueous work-up followed by purification.

Step 3: Cleavage of the Chiral Auxiliary

  • Cleave the auxiliary using a suitable method (e.g., LiOH/H2O2 or LiBH4) to release the chiral product.

Diastereoselective Reduction of N-Protected-3-Piperidones

The reduction of the ketone in an N-protected-3-piperidone can be rendered diastereoselective by using a bulky chiral reducing agent.

Experimental Protocol: Diastereoselective Reduction with L-Selectride[12][13]

Materials:

  • N-Boc-3-piperidone

  • L-Selectride (1.0 M solution in THF)

  • Anhydrous THF

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve N-Boc-3-piperidone (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Reduction: Add L-Selectride (1.2 equivalents, 1.2 mL of a 1.0 M solution) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to afford the desired (S)-N-Boc-3-hydroxypiperidine (the stereochemical outcome depends on the substrate and specific reaction conditions, often leading to the equatorial alcohol).

Quantitative Data for Diastereoselective Methods
MethodSubstrateReagent/AuxiliaryProductDiastereomeric Ratio (dr)Reference
AlkylationN-AcyloxazolidinoneEvans Auxiliaryα-Alkylated product>99:1[10]
ReductionN-Boc-3-piperidoneL-Selectride(3S)-N-Boc-3-hydroxypiperidineHigh (favoring equatorial attack)[11][12]

V. Dynamic Kinetic Resolution (DKR)

DKR combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer. This can be achieved using enzymatic or chemo-catalytic methods.

dot

DKR cluster_racemate Racemic Substrate S_enantiomer (S)-Substrate Racemization Racemization Catalyst S_enantiomer->Racemization Resolution Enantioselective Reaction Catalyst S_enantiomer->Resolution Slow reaction R_enantiomer (R)-Substrate R_enantiomer->Racemization R_enantiomer->Resolution Fast reaction Product (R)-Product Resolution->Product

Caption: Principle of Dynamic Kinetic Resolution.

Conceptual Protocol: Enzymatic DKR of a Racemic Amine

A potential DKR process for a racemic N-protected 3-aminopiperidine could involve a highly enantioselective enzyme (e.g., a lipase (B570770) for acylation) coupled with a racemization catalyst.[3][13]

  • Reaction Mixture: Combine the racemic N-protected 3-aminopiperidine, an acyl donor (e.g., ethyl acetate), a lipase (e.g., Candida antarctica lipase B), and a racemization catalyst (e.g., a Shvo catalyst) in a suitable solvent.

  • Reaction: Stir the mixture at a controlled temperature. The lipase will selectively acylate one enantiomer (e.g., the R-enantiomer), while the racemization catalyst continuously converts the unreacted S-enantiomer back to the racemate.

  • Work-up: After completion, the acylated product can be separated from the reaction mixture and the protecting group can be cleaved to yield the desired (R)-3-aminopiperidine.

Conclusion

The asymmetric synthesis of (R)-3-aminopiperidine derivatives can be achieved through a variety of powerful methods. The choice of the optimal synthetic route depends on several factors, including the desired scale of the synthesis, cost of reagents and catalysts, and the required enantiomeric purity.

  • Biocatalysis offers an environmentally friendly and highly selective method, particularly suitable for industrial applications.

  • Chiral pool synthesis provides a reliable route from inexpensive natural starting materials, though it often involves multiple steps.

  • Asymmetric hydrogenation is a highly efficient method for large-scale production, provided a suitable catalyst system is identified.

  • Diastereoselective methods offer excellent stereocontrol and are valuable tools in laboratory-scale synthesis.

The protocols and data presented in these application notes provide a solid foundation for researchers to select and implement the most appropriate strategy for their specific needs in the synthesis of this critical pharmaceutical building block.

References

Application Notes and Protocols for N-arylation of Heterocyclic Diamines using 3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of heterocyclic diamines is a cornerstone of modern medicinal chemistry and drug development, enabling the synthesis of a vast array of compounds with significant biological activity. Among these, the 3-aminopiperidine scaffold is a privileged structure found in numerous pharmaceuticals. This document provides detailed application notes and experimental protocols for the N-arylation of 3-aminopiperidine, a key heterocyclic diamine.

The primary challenge in the N-arylation of 3-aminopiperidine lies in achieving selective mono-arylation at the exocyclic primary amine in the presence of the endocyclic secondary amine. This protocol outlines strategies to achieve this selectivity, primarily through the use of a protecting group on the endocyclic nitrogen. The protocols provided are based on two of the most robust and widely used C-N cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

These notes are intended to serve as a comprehensive guide for researchers, providing not only step-by-step experimental procedures but also insights into reaction optimization, catalyst and ligand selection, and expected outcomes with a variety of aryl halides.

Reaction Overview and Strategy

The selective mono-N-arylation of 3-aminopiperidine is typically achieved in a three-step sequence:

  • Protection: The more nucleophilic endocyclic secondary amine is protected, commonly with a tert-butyloxycarbonyl (Boc) group. This directs the subsequent arylation to the exocyclic primary amine.

  • N-Arylation: The protected 3-aminopiperidine undergoes cross-coupling with an aryl halide. This can be achieved using either Palladium or Copper catalysis.

  • Deprotection: The protecting group is removed to yield the desired N-aryl-3-aminopiperidine.

This strategic approach allows for the synthesis of a diverse library of N-arylated 3-aminopiperidine derivatives.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] This protocol is adapted for the N-arylation of N-Boc-3-aminopiperidine.

Step 1: N-Boc Protection of 3-Aminopiperidine Dihydrochloride (B599025)

N_Boc_Protection

Materials:

Procedure:

  • Suspend 3-aminopiperidine dihydrochloride (1.0 eq) in dichloromethane.

  • Add triethylamine (2.2 eq) and stir the mixture at room temperature for 15 minutes.

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically with a gradient of methanol (B129727) in dichloromethane) to afford N-Boc-3-aminopiperidine.

Step 2: Buchwald-Hartwig N-Arylation of N-Boc-3-aminopiperidine

Buchwald_Hartwig_Arylation

Materials:

  • N-Boc-3-aminopiperidine

  • Aryl halide (bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or Buchwald's Ligand [2-(dimethylamino)-2'-(dicyclohexylphosphine)biphenyl])[2]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343) or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), N-Boc-3-aminopiperidine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium precatalyst (e.g., 1-2 mol%), and phosphine ligand (e.g., 2-4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, typically with a gradient of ethyl acetate (B1210297) in hexanes) to yield the N-aryl-N-Boc-3-aminopiperidine.

Step 3: Deprotection of N-Aryl-N-Boc-3-aminopiperidine

Boc_Deprotection

Materials:

  • N-Aryl-N-Boc-3-aminopiperidine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-aryl-N-Boc-3-aminopiperidine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the N-aryl-3-aminopiperidine. Further purification by chromatography or crystallization may be necessary.

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical and still valuable method for N-arylation, particularly with aryl iodides.[3] Modern protocols often use ligands to facilitate the reaction under milder conditions.[4]

Step 1: N-Boc Protection of 3-Aminopiperidine Dihydrochloride

Follow Step 1 from Protocol 1.

Step 2: Ullmann N-Arylation of N-Boc-3-aminopiperidine

Ullmann_Arylation

Materials:

  • N-Boc-3-aminopiperidine

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline or N,N'-dimethylethylenediamine (DMEDA))

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add the aryl iodide (1.0 eq), N-Boc-3-aminopiperidine (1.2 eq), copper(I) iodide (5-10 mol%), ligand (10-20 mol%), and base (2.0 eq).

  • Add anhydrous DMSO or DMF.

  • Heat the reaction mixture to 90-110 °C under an inert atmosphere for 12-48 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, typically with a gradient of ethyl acetate in hexanes).

Step 3: Deprotection of N-Aryl-N-Boc-3-aminopiperidine

Follow Step 3 from Protocol 1.

Data Presentation

The following tables summarize representative yields for the N-arylation of N-Boc-3-aminopiperidine with various aryl halides under Buchwald-Hartwig and Ullmann conditions.

Table 1: Palladium-Catalyzed N-Arylation of N-Boc-3-aminopiperidine

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene11018~85[2]
24-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1002478
34-BromoanisolePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃Toluene1001692
42-BromopyridinePd(OAc)₂ (2)Xantphos (4)K₂CO₃Dioxane1102465
54-Trifluoromethyl-bromobenzenePd₂(dba)₃ (1)Buchwald's Ligand (2)NaOtBuToluene1002088[2]

Table 2: Copper-Catalyzed N-Arylation of N-Boc-3-aminopiperidine

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI (10)L-proline (20)K₂CO₃DMSO1102475
24-IodotolueneCuI (5)DMEDA (10)Cs₂CO₃DMF1003682
34-IodoanisoleCuI (10)L-proline (20)K₂CO₃DMSO1102488
43-IodopyridineCuI (10)DMEDA (20)K₃PO₄DMF1004855
54-CyanoiodobenzeneCuI (5)L-proline (10)K₂CO₃DMSO902091

Characterization Data

N-Boc-3-aminopiperidine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.85-3.65 (m, 2H), 3.05-2.90 (m, 1H), 2.85-2.70 (m, 2H), 1.85-1.75 (m, 1H), 1.70-1.50 (m, 2H), 1.45 (s, 9H), 1.35-1.20 (m, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 79.4, 51.5, 47.3, 45.9, 34.1, 28.4, 25.0.

Representative N-Aryl-3-aminopiperidine (N-Phenyl-3-aminopiperidine):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (t, J = 7.9 Hz, 2H), 6.80 (t, J = 7.3 Hz, 1H), 6.70 (d, J = 7.7 Hz, 2H), 3.70-3.60 (m, 1H), 3.25-3.15 (m, 1H), 3.00-2.85 (m, 1H), 2.80-2.65 (m, 2H), 2.00-1.85 (m, 1H), 1.80-1.60 (m, 2H), 1.50-1.35 (m, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 147.5, 129.3, 117.8, 113.5, 52.8, 49.5, 46.8, 33.5, 24.8.

Conclusion

The protocols outlined in this document provide a robust framework for the selective N-arylation of 3-aminopiperidine dihydrochloride. The choice between the Buchwald-Hartwig and Ullmann methodologies will depend on the specific aryl halide substrate, desired reaction conditions, and available resources. By following the three-step strategy of protection, arylation, and deprotection, researchers can efficiently synthesize a wide range of N-aryl-3-aminopiperidine derivatives for applications in drug discovery and development. Careful optimization of the reaction parameters, particularly the choice of ligand and base, is crucial for achieving high yields and purity.

References

Application of (R)-3-Aminopiperidine Dihydrochloride in Medicinal Chemistry: A Focus on DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Aminopiperidine dihydrochloride (B599025) has emerged as a critical chiral building block in medicinal chemistry, most notably in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes mellitus. [1][2] Its rigid piperidine (B6355638) scaffold and the stereospecific orientation of the amino group are pivotal for high-affinity and selective binding to the DPP-4 enzyme. This has led to its incorporation into several marketed drugs, including Alogliptin (B1666894), Linagliptin (B1675411), and Trelagliptin, solidifying its importance in modern drug discovery and development.[1]

The Role in DPP-4 Inhibition

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. By inhibiting DPP-4, drugs containing the (R)-3-aminopiperidine moiety prevent the degradation of incretins, thereby prolonging their physiological effects and improving glycemic control.[3][4][5] The (R)-enantiomer of 3-aminopiperidine is essential for the potent and selective inhibitory activity of these drugs.[2]

Quantitative Pharmacological Data

The incorporation of (R)-3-aminopiperidine dihydrochloride has led to the development of highly potent and selective DPP-4 inhibitors. The following table summarizes key in vitro potency data for Alogliptin, Linagliptin, and Trelagliptin.

CompoundTargetIC50 (nM)Selectivity
Alogliptin Human DPP-4<10[6]>10,000-fold over DPP-8 and DPP-9[6]
Linagliptin Human DPP-41[7][8]>10,000-fold over DPP-8 and DPP-9[9][10]
Trelagliptin Human DPP-44[11][12]>10,000-fold over DPP-2, DPP-8, and DPP-9[12]

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of DPP-4 inhibitors involves the modulation of the incretin pathway. The diagram below illustrates the signaling cascade.

DPP4_Inhibition_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream cluster_3 Systemic Effects Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Active Incretins Active Incretins Incretin Release (GLP-1, GIP)->Active Incretins Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion + Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion - Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion->Lowered Blood Glucose Glucagon Secretion->Lowered Blood Glucose (less glucose production) Active Incretins->Beta-cells stimulates Active Incretins->Alpha-cells inhibits DPP-4 Enzyme DPP-4 Enzyme Active Incretins->DPP-4 Enzyme Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites degradation DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme inhibits

DPP-4 Inhibition Signaling Pathway

Experimental Protocols: Synthesis of DPP-4 Inhibitors

This compound is a key intermediate in the synthesis of Alogliptin, Linagliptin, and Trelagliptin. The following are generalized experimental protocols for the coupling of this intermediate in the synthesis of these active pharmaceutical ingredients (APIs).

General Workflow for Synthesis

The synthetic strategy generally involves the nucleophilic substitution of a leaving group on a heterocyclic core with the amino group of (R)-3-aminopiperidine.

Synthesis_Workflow Start Intermediate Heterocyclic Intermediate (with leaving group) Start->Intermediate Coupling Nucleophilic Substitution (Coupling Reaction) Intermediate->Coupling Amine (R)-3-Aminopiperidine dihydrochloride Amine->Coupling Purification Work-up and Purification Coupling->Purification API Final API (e.g., Alogliptin) Purification->API End API->End

General Synthetic Workflow
Protocol 1: Synthesis of Alogliptin

This protocol describes the nucleophilic substitution reaction to form the core of Alogliptin.

Materials:

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Isopropyl alcohol (IPA) and Water, or Methanol

Procedure:

  • To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in a suitable solvent system (e.g., aqueous isopropanol), add this compound and a base such as potassium carbonate.[13][14][15]

  • Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).[14]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • The filtrate containing the Alogliptin free base can be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

  • For the formation of Alogliptin benzoate (B1203000), dissolve the free base in a suitable solvent like ethanol (B145695) and add a solution of benzoic acid. The benzoate salt will precipitate and can be collected by filtration.[13]

Protocol 2: Synthesis of Linagliptin

This protocol outlines the condensation reaction to form Linagliptin.

Materials:

  • 1-[(4-Methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a solution of 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine in an inert organic solvent such as DMF, add potassium carbonate and this compound at room temperature.[16]

  • Heat the reaction mixture to approximately 80-90°C and maintain for several hours until the reaction is complete as monitored by HPLC.[16][17]

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent under vacuum.

  • Add a suitable organic solvent such as dichloromethane (B109758) (DCM) to the residue and stir.

  • Filter the mixture to remove any undissolved material.

  • Evaporate the solvent from the filtrate to obtain crude Linagliptin, which can be further purified by recrystallization.[16]

Protocol 3: Synthesis of Trelagliptin

This protocol details the synthesis of Trelagliptin via nucleophilic substitution.

Materials:

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile

  • This compound

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH) or a mixture of an organic solvent and water (e.g., dioxane/water, acetonitrile/water, or THF/water)

Procedure:

  • In a reaction vessel, combine 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile, this compound, and a base like sodium bicarbonate in a suitable solvent such as ethanol.[18]

  • Heat the mixture to a temperature ranging from 70°C to 100°C and stir for several hours. Monitor the reaction by LC-MS.[18]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a biphasic solvent system is used, separate the organic phase.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude Trelagliptin can be purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.[18]

Conclusion

This compound is a cornerstone in the synthesis of several modern antidiabetic drugs. Its stereochemically defined structure is crucial for achieving the high potency and selectivity required for effective and safe DPP-4 inhibition. The synthetic protocols outlined demonstrate its versatile application in forming the core structures of these important therapeutic agents. Further research into novel applications of this valuable chiral building block continues to be an active area in medicinal chemistry.

References

(R)-3-Aminopiperidine dihydrochloride as an intermediate for active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminopiperidine dihydrochloride (B599025) is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3][4] Its stereospecificity is paramount for the biological activity of the final drug products.[3][5] This document provides detailed application notes and experimental protocols for the use of (R)-3-aminopiperidine dihydrochloride as a key intermediate in the synthesis of prominent APIs, including the dipeptidyl peptidase-4 (DPP-4) inhibitors Linagliptin (B1675411) and Alogliptin (B1666894), and the Janus kinase (JAK) inhibitor Tofacitinib.

This versatile intermediate is a white to off-white crystalline powder, highly soluble in water and polar solvents.[2][6] Its primary application lies in pharmaceutical development, particularly for drugs targeting neurological disorders, anti-inflammatory conditions, and metabolic diseases like type 2 diabetes.[1][2]

Physicochemical Properties

PropertyValueReference
CAS Number 334618-23-4[3]
Molecular Formula C₅H₁₂N₂·2HCl[2]
Molecular Weight 173.08 g/mol [1]
Appearance White to off-white solid[1][6]
Melting Point 190 - 195 °C[1][6]
Solubility Highly soluble in water[1][2][6]

Application 1: Synthesis of Linagliptin

Linagliptin is a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes.[3][7] The chiral (R)-enantiomer of the 3-aminopiperidine moiety is essential for its therapeutic activity.[5]

Synthetic Pathway Overview

The synthesis of Linagliptin involves the condensation of this compound with an activated xanthine (B1682287) derivative.

Linagliptin_Synthesis Xanthine 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione Linagliptin Linagliptin Xanthine->Linagliptin Condensation Aminopiperidine (R)-3-Aminopiperidine dihydrochloride Aminopiperidine->Linagliptin

Caption: Synthetic route to Linagliptin.

Experimental Protocol: Synthesis of Linagliptin

This protocol is a generalized representation based on published synthesis routes.[8]

Materials:

  • 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)

  • Dichloromethane (B109758) (DCM)

  • Water

Procedure:

  • To a solution of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione in DMF, add potassium carbonate and this compound at room temperature.[9]

  • Heat the reaction mixture to 80-90 °C and maintain for 2-8 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).[8][9][10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the DMF under reduced pressure.

  • To the residue, add dichloromethane and stir for 15 minutes.[9]

  • Filter the mixture to remove insoluble inorganic salts.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield crude Linagliptin.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/methyl-tert-butyl ether) to afford high-purity Linagliptin.[11]

Quantitative Data for Linagliptin Synthesis
StepReactantsReagents & SolventsConditionsYieldPurity (HPLC)Reference
Condensation8-bromo-xanthine derivative, this compoundK₂CO₃, DMF80 °C, 8 h96.7% (crude)98.76%[12]
Condensation8-chloro-xanthine derivative, this compoundNaHCO₃, NMP90 °C, 2 hNot specifiedNot specified[10]
PurificationCrude LinagliptinAcetonitrileRecrystallization97.6%99.76%[12]
Mechanism of Action: DPP-4 Inhibition

Linagliptin inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][5][10] By preventing their breakdown, Linagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[1][4][5][10]

DPP4_Inhibition cluster_0 Food Intake cluster_1 Pancreas Gut Gut GLP-1 & GIP (Active Incretins) GLP-1 & GIP (Active Incretins) Gut->GLP-1 & GIP (Active Incretins) releases β-cells β-cells Insulin Release Insulin Release β-cells->Insulin Release increases α-cells α-cells Glucagon Release Glucagon Release α-cells->Glucagon Release decreases GLP-1 & GIP (Active Incretins)->β-cells stimulates GLP-1 & GIP (Active Incretins)->α-cells inhibits DPP-4 DPP-4 GLP-1 & GIP (Active Incretins)->DPP-4 degraded by Inactive Peptides Inactive Peptides DPP-4->Inactive Peptides Linagliptin Linagliptin Linagliptin->DPP-4 inhibits Blood Glucose Blood Glucose Insulin Release->Blood Glucose lowers Glucagon Release->Blood Glucose raises

Caption: DPP-4 inhibition by Linagliptin.

Application 2: Synthesis of Alogliptin

Alogliptin is another selective DPP-4 inhibitor used in the management of type 2 diabetes. The synthesis also relies on the chiral integrity of (R)-3-aminopiperidine.

Synthetic Pathway Overview

The synthesis of Alogliptin involves the nucleophilic substitution of a chlorouracil derivative with this compound.

Alogliptin_Synthesis Chlorouracil 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Alogliptin Alogliptin Chlorouracil->Alogliptin Displacement Aminopiperidine (R)-3-Aminopiperidine dihydrochloride Aminopiperidine->Alogliptin

Caption: Synthetic route to Alogliptin.

Experimental Protocol: Synthesis of Alogliptin

This protocol is a generalized representation based on published synthesis routes.[7][13]

Materials:

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Isopropanol (B130326)

  • Water

Procedure:

  • To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in a mixture of isopropanol and water, add potassium carbonate and this compound.[7][14]

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 16 hours or until reaction completion is observed by HPLC.[15]

  • Cool the reaction mixture.

  • Filter the mixture to remove inorganic salts.

  • The filtrate containing the Alogliptin free base can be used for subsequent salt formation or be purified further.

  • For the preparation of Alogliptin benzoate, a solution of benzoic acid in ethanol is added to the filtrate containing the Alogliptin free base to precipitate the salt.[7]

Quantitative Data for Alogliptin Synthesis
StepReactantsReagents & SolventsConditionsYieldPurityReference
DisplacementChlorouracil derivative, this compoundK₂CO₃, aq. Isopropanol65 °C, 16 h~20-25% (overall for 3 steps)Not specified[6][13]
Asymmetric Hydrogenation Route2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrileRu-catalystAsymmetric HydrogenationNot specified>99.5% ee[15][16]

Application 3: Synthesis of Tofacitinib

Tofacitinib is a Janus kinase (JAK) inhibitor used to treat autoimmune diseases such as rheumatoid arthritis.[17][18] The synthesis involves the use of a 3,4-disubstituted piperidine (B6355638) derivative, which can be prepared from precursors related to 3-aminopiperidine.

Synthetic Pathway Overview

A common strategy for Tofacitinib synthesis involves the reaction of a chiral 3,4-disubstituted piperidine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. While not a direct use of this compound, the synthesis of the required chiral piperidine intermediate often starts from related structures.

Tofacitinib_Synthesis_Workflow start Chiral Piperidine Precursor intermediate (3R,4R)-1-benzyl-N,4-dimethyl- piperidin-3-amine start->intermediate Multi-step synthesis final_step Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate->final_step tofacitinib Tofacitinib final_step->tofacitinib

Caption: General workflow for Tofacitinib synthesis.

Experimental Protocol: Key Step in Tofacitinib Synthesis

This protocol describes a key coupling step in the synthesis of a Tofacitinib intermediate.[19][20]

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (protected, e.g., with a tosyl group)

  • (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Water

Procedure:

  • Charge a reaction vessel with protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, and potassium carbonate in a suitable solvent like DMF or water.[20][21]

  • Heat the reaction mixture to 120 °C and maintain for several hours until the reaction is complete as monitored by HPLC.[21]

  • After cooling, the reaction mixture is worked up, which may involve extraction and purification by column chromatography to yield the coupled product.

  • Subsequent deprotection and further functionalization steps lead to the final Tofacitinib molecule.[19]

Quantitative Data for Tofacitinib Synthesis
StepReactantsReagents & SolventsConditionsYieldPurityReference
Coupling2-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineDMF120 °C, 6 h95.7%Not specified[21]
Final Condensation & DeprotectionN-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineEthyl cyanoacetateOne-pot synthesis~57% (overall from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)99.4%[19][20]
Mechanism of Action: JAK Inhibition

Tofacitinib functions by inhibiting Janus kinases (JAKs), a family of intracellular enzymes (JAK1, JAK2, JAK3, and TYK2) that are crucial for signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[2][22][23][24] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate and activate Signal Transducers and Activators of Transcription (STATs).[25] Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in the inflammatory response.[25][26] Tofacitinib, by blocking JAKs, disrupts this signaling cascade, leading to a reduction in the production of inflammatory mediators.[2][24]

JAK_Inhibition cluster_0 Cell Exterior cluster_1 Cell Interior Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates P-STAT STAT-P STAT->P-STAT STAT-dimer STAT-P Dimer P-STAT->STAT-dimer dimerizes Nucleus Nucleus STAT-dimer->Nucleus translocates to Gene Transcription\n(Inflammation) Gene Transcription (Inflammation) Nucleus->Gene Transcription\n(Inflammation) Tofacitinib Tofacitinib Tofacitinib->JAK inhibits

Caption: JAK-STAT signaling inhibition by Tofacitinib.

Conclusion

This compound is a cornerstone intermediate for the synthesis of high-value active pharmaceutical ingredients. Its chiral nature is indispensable for the efficacy of the final drug products. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in drug development, facilitating the efficient and high-quality synthesis of these important medicines.

References

Chiral Resolution of 3-Aminopiperidine Using Optically Active Cyclic Phosphoric Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 3-aminopiperidine, a key intermediate in the synthesis of several pharmaceutical compounds. The method utilizes an optically active cyclic phosphoric acid as a resolving agent to efficiently separate the enantiomers via diastereomeric salt crystallization.

Overview

The enantiomers of 3-aminopiperidine are crucial building blocks for various drugs. This protocol focuses on a highly effective method for obtaining the desired (R)-enantiomer through classical resolution. The process involves the reaction of racemic 3-aminopiperidine with an enantiomerically pure chiral phosphoric acid, leading to the formation of diastereomeric salts with different solubilities. This difference allows for their separation by fractional crystallization. Subsequent liberation of the amine from the isolated diastereomeric salt yields the enantiomerically pure 3-aminopiperidine.

The key resolving agent highlighted in this protocol is (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA). This agent has been shown to provide excellent enantiomeric excess and high yields of (R)-3-aminopiperidine.[1][2]

Data Presentation

The following table summarizes the quantitative data obtained from the chiral resolution of 3-aminopiperidine using (R)-CPA.

ParameterValueReference
Resolving Agent(R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)[1][2]
Desired Enantiomer(R)-3-aminopiperidine[1][2]
Yield of (R)-3-aminopiperidine99.5%[1][2]
Enantiomeric Excess (e.e.) of (R)-3-aminopiperidine99.6%[1][2]
Solvent for Resolution90% tert-butyl alcohol (TBA)[2]
Temperature for Crystallization0°C[2]

Experimental Protocols

Synthesis of the Resolving Agent: (4R)-4-(2-Chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)

Note: Researchers should refer to specialized literature for the precise synthesis and characterization of this specific chiral phosphoric acid or procure it from a commercial supplier.

Chiral Resolution of Racemic 3-Aminopiperidine

This protocol is based on the successful resolution reported in the literature.

Materials:

  • Racemic 3-aminopiperidine

  • (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)

  • 90% tert-butyl alcohol (TBA)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Filtration apparatus

  • Reaction vessel with temperature control

Procedure:

  • Diastereomeric Salt Formation:

    • In a suitable reaction vessel, dissolve racemic 3-aminopiperidine in 90% tert-butyl alcohol.

    • Add an equimolar amount of (R)-CPA to the solution.

    • Stir the mixture at room temperature to ensure complete salt formation.

  • Crystallization of the Diastereomeric Salt:

    • Cool the reaction mixture to 0°C and continue stirring.

    • The diastereomeric salt of (R)-3-aminopiperidine with (R)-CPA is expected to be less soluble and will precipitate out of the solution.

    • Allow sufficient time for complete crystallization.

  • Isolation of the Diastereomeric Salt:

    • Isolate the precipitated diastereomeric salt by filtration.

    • Wash the salt with a small amount of cold 90% tert-butyl alcohol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the isolated salt under vacuum.

Liberation of (R)-3-Aminopiperidine

Procedure:

  • Salt Decomposition:

    • Suspend the dried diastereomeric salt in a biphasic system of water and an organic solvent such as dichloromethane (DCM).

    • Add a sufficient amount of an aqueous base, such as sodium hydroxide solution, to neutralize the phosphoric acid and liberate the free amine. The pH of the aqueous layer should be basic.

  • Extraction:

    • Separate the organic layer containing the free (R)-3-aminopiperidine.

    • Extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery of the amine.

  • Isolation of the Free Amine:

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the enantiomerically enriched (R)-3-aminopiperidine.

Determination of Enantiomeric Excess

The enantiomeric excess of the resolved 3-aminopiperidine should be determined by chiral High-Performance Liquid Chromatography (HPLC). Since 3-aminopiperidine lacks a strong chromophore, pre-column derivatization is often necessary for UV detection.

Derivatization Agent: Benzoyl chloride is a suitable derivatizing agent.[3][4]

General HPLC Method:

  • Column: A chiral column, such as one with a glycoprotein-based stationary phase (e.g., Chiral-AGP), is recommended.[3]

  • Mobile Phase: A mixture of an aqueous phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) is typically used. For a Chiral-AGP column, a mobile phase of 0.02 mol/L phosphate aqueous solution-acetonitrile (92:8) has been reported.[3]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm after benzoylation).[3]

  • Flow Rate: Typically around 0.8-1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[3]

Sample Preparation for HPLC:

  • React a small sample of the resolved 3-aminopiperidine with an excess of benzoyl chloride in the presence of a base to form the dibenzoyl derivative.[3]

  • Quench the reaction and extract the derivatized product.

  • Dissolve the dried derivative in the mobile phase for injection into the HPLC system.

Visualizations

Chiral_Resolution_Workflow cluster_prep Preparation cluster_resolution Resolution Process cluster_isolation Isolation & Analysis racemic_amine Racemic 3-Aminopiperidine salt_formation Diastereomeric Salt Formation (in 90% TBA) racemic_amine->salt_formation resolving_agent (R)-CPA resolving_agent->salt_formation crystallization Crystallization at 0°C salt_formation->crystallization filtration Filtration crystallization->filtration liberation Liberation of Free Amine (Base Treatment) filtration->liberation Less Soluble Diastereomeric Salt mother_liquor Mother Liquor (contains (S)-enantiomer salt) filtration->mother_liquor extraction Extraction liberation->extraction pure_enantiomer (R)-3-Aminopiperidine extraction->pure_enantiomer hplc Chiral HPLC Analysis (e.e. determination) pure_enantiomer->hplc

Caption: Experimental workflow for the chiral resolution of 3-aminopiperidine.

Diastereomeric_Salt_Formation cluster_salts Diastereomeric Salts racemic_mixture Racemic 3-Aminopiperidine ((R)-Amine + (S)-Amine) salt_R (R)-Amine : (R)-CPA Salt (Less Soluble) racemic_mixture->salt_R + salt_S (S)-Amine : (R)-CPA Salt (More Soluble) racemic_mixture->salt_S + resolving_agent Chiral Resolving Agent ((R)-CPA) resolving_agent->salt_R resolving_agent->salt_S

Caption: Formation of diastereomeric salts from racemic amine and chiral acid.

References

Application Notes and Protocols for the Synthesis of Linagliptin from (R)-3-Aminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic routes and experimental protocols for the preparation of Linagliptin (B1675411), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, utilizing (R)-3-aminopiperidine hydrochloride as a key chiral starting material. The described methods focus on direct condensation pathways, which circumvent the need for protection and deprotection steps of the piperidine (B6355638) amine, thereby streamlining the manufacturing process.

The primary strategy involves a convergent synthesis where a pre-assembled xanthine (B1682287) derivative, typically 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, is condensed with (R)-3-aminopiperidine hydrochloride. This final step is a nucleophilic aromatic substitution reaction. Variations in bases, solvents, and reaction conditions have been developed to optimize yield, purity, and industrial applicability. Notably, "one-pot" procedures have been established to reduce intermediate handling and shorten production cycles, making the process more cost-effective and environmentally friendly.[1]

Overall Synthetic Workflow

The synthesis of Linagliptin from (R)-3-aminopiperidine hydrochloride is typically the final key step in a multi-stage process. The overall workflow involves the initial preparation of a complex xanthine intermediate, which is then coupled with the chiral amine.

Linagliptin_Synthesis SM1 8-Bromo-3-methylxanthine Int1 Intermediate 1 (N7-alkylation) SM1->Int1 + SM2 (Base, Solvent) SM2 1-Bromo-2-butyne (B41608) SM3 2-(Chloromethyl)-4-methylquinazoline SM4 (R)-3-Aminopiperidine Hydrochloride Int2 Intermediate 2 (N1-alkylation) 8-Bromo-Xanthine Core Int1->Int2 + SM3 (Base, Solvent) Product Linagliptin Int2->Product + SM4 (Base, Solvent, Heat)

Caption: Convergent synthesis pathway for Linagliptin.

Comparative Data of Synthetic Protocols

The following table summarizes various reported conditions for the key condensation step of the 8-bromo-xanthine intermediate with (R)-3-aminopiperidine salts to yield Linagliptin.

Route Ref.BaseSolventTemperatureTimeOverall YieldPurity (HPLC)Notes
Route 1[2][3]Potassium CarbonateDMF80 °C8 h--Direct condensation of the dihydrochloride (B599025) salt.
Route 2[4]Sodium BicarbonateNMP90 °C2 h77%-Part of a four-step synthesis with reported yield for the final step.
Route 3[1]DIPEA / Base used in prior stepsDMF60-70 °C7 h77.9% (total)99.72%"One-pot" three-step reaction starting from 8-bromo-3-methylxanthine.
Route 4[5]Tri-n-butylamineIsopropanolReflux5 h89.2% (step)99.2%Forms an intermediate which is then alkylated to yield Linagliptin.
Route 5[4]Potassium CarbonateDMF80 °C---Alternative documented method for the final condensation.

Detailed Experimental Protocols

Protocol 1: Condensation using Potassium Carbonate in DMF

This protocol details the direct condensation of the advanced 8-bromo-xanthine intermediate with (R)-piperidine-3-amine dihydrochloride.[2][3]

Workflow Diagram

Protocol1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Charge reactor with 8-Bromo-Xanthine Intermediate and DMF add_reagents Add K2CO3 and (R)-3-aminopiperidine·2HCl start->add_reagents heat Heat to 80 °C add_reagents->heat maintain Maintain for 8 hours heat->maintain cool Cool to room temperature maintain->cool evap Evaporate DMF under vacuum cool->evap add_dcm Add Dichloromethane (DCM) and stir evap->add_dcm filter Filter to remove solids add_dcm->filter evap_dcm Evaporate DCM filter->evap_dcm product Crude Linagliptin evap_dcm->product

Caption: Experimental workflow for Protocol 1.

Methodology:

  • Reaction Setup: A suitable reaction vessel is charged with 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine and Dimethylformamide (DMF).

  • Addition of Reagents: To the stirred mixture, add Potassium Carbonate (K₂CO₃) (approx. 2.5-3.0 equivalents) and (R)-piperidine-3-amine dihydrochloride (approx. 1.2-1.5 equivalents) at room temperature.[2][3]

  • Reaction: The reaction mixture is heated to 80 °C and maintained at this temperature for approximately 8 hours, with progress monitored by HPLC or TLC.[2][3]

  • Workup: After completion, the mixture is cooled to room temperature. The DMF is evaporated under reduced pressure.

  • Isolation: Dichloromethane (DCM) is added to the residue, and the slurry is stirred for 15 minutes. The mixture is filtered to remove insoluble inorganic salts.[2][3]

  • Purification: The filtrate is concentrated under vacuum to yield crude Linagliptin, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: "One-Pot" Synthesis in DMF

This protocol describes a streamlined, three-step, one-pot synthesis starting from 8-bromo-3-methylxanthine to produce Linagliptin, minimizing intermediate isolation.[1]

Workflow Diagram

Protocol2 cluster_step1 Step 1: N7-Alkylation cluster_step2 Step 2: N1-Alkylation cluster_step3 Step 3: Condensation cluster_workup Isolation start Charge 8-bromo-3-methylxanthine, 1-bromo-2-butyne, DIPEA, DMF react1 Stir at RT for 18h start->react1 add_sm3 Add 2-chloromethyl-4-methylquinazoline react1->add_sm3 heat1 Heat to 60-70 °C for 13h add_sm3->heat1 add_sm4 Add (R)-3-aminopiperidine·2HCl heat1->add_sm4 heat2 Maintain 60-70 °C for 7h add_sm4->heat2 evap Evaporate solvent heat2->evap purify Purify residue evap->purify product Linagliptin purify->product

Caption: Workflow for the one-pot synthesis of Linagliptin.

Methodology:

  • Step 1 (N7-Alkylation): In a reaction flask, 8-bromo-3-methylxanthine (1.0 eq), 1-bromo-2-butyne (1.05 eq), and N,N-Diisopropylethylamine (DIPEA) (1.2 eq) are added to DMF. The mixture is stirred at room temperature for approximately 18 hours until TLC indicates completion.[1]

  • Step 2 (N1-Alkylation): To the same reaction flask, 2-chloromethyl-4-methylquinazoline (1.05 eq) is added. The mixture is heated to 60-70 °C and stirred for about 13 hours. The reaction is not worked up but proceeds directly to the next step.[1]

  • Step 3 (Condensation): (R)-3-aminopiperidine dihydrochloride (1.05 eq) is added to the reaction mixture. The temperature is maintained at 60-70 °C for an additional 7 hours.[1]

  • Isolation: Upon completion, the solvent (DMF) is evaporated under reduced pressure. The resulting residue contains crude Linagliptin, which is then purified by standard methods such as column chromatography or recrystallization to achieve high purity.[1] The reported total yield for this three-step, one-pot process is 77.9%, with an HPLC purity of 99.72%.[1]

References

Application Note: Enzymatic Synthesis of (R)-3-Aminopiperidine Derivatives Using Transaminases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 3-aminopiperidine scaffolds are crucial building blocks in the pharmaceutical industry, forming the core of numerous biologically active compounds, including dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin (B1666894) and linagliptin, which are used in the treatment of type II diabetes.[1][2] Traditional chemical syntheses of these compounds often require harsh conditions, expensive catalysts, and complex resolution steps to achieve high enantiopurity.[3] Biocatalysis, utilizing enzymes such as ω-transaminases (TAs), presents a greener, more efficient, and highly selective alternative.[1][4]

This application note provides a detailed overview and experimental protocols for the asymmetric synthesis of (R)-3-aminopiperidine derivatives from prochiral N-protected 3-piperidone substrates using (R)-selective ω-transaminases. The method offers high yields and exceptional enantiomeric excess (e.e.) under mild, aqueous reaction conditions.[1][5]

Reaction Principle

The synthesis relies on the stereoselective transfer of an amino group from a donor molecule, typically isopropylamine (B41738) (IPA), to the ketone group of an N-protected 3-piperidone substrate.[1] The reaction is catalyzed by an (R)-selective ω-transaminase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1][6] The use of an inexpensive amine donor like IPA and the formation of acetone (B3395972) as a co-product helps drive the reaction equilibrium towards the desired amine product.[7] The overall transformation is a single-step asymmetric amination that converts a prochiral ketone directly into a chiral amine with high optical purity.[1][8]

G sub N-Protected-3-Piperidone (Prochiral Substrate) enzyme ω-Transaminase (R-selective) + PLP (Cofactor) sub->enzyme donor Isopropylamine (Amine Donor) donor->enzyme prod (R)-N-Protected-3-Aminopiperidine (Chiral Product) cprod Acetone (Co-product) enzyme->prod enzyme->cprod

Caption: General scheme for the transaminase-catalyzed synthesis of (R)-3-aminopiperidine derivatives.

Data Presentation

Table 1: Performance of Commercial Immobilized Transaminases in the Synthesis of (R)-3-amino-1-Boc-piperidine

This table summarizes the screening results of various commercially available immobilized ω-transaminases for the amination of 1-Boc-3-piperidone.

EnzymeConfigurationConversion (%)e.e. (%)Temperature (°C)Time (h)Reference
ATA-025-IMBR-selective>99>99500.5[1]
ATA-013-IMBR-selective75>993524[1]
ATA-036-IMBR-selective71>993524[1]
ATA-256-IMBS-selective99>99 (S)3524[1]
ATA-254-IMBS-selective99>99 (S)3524[1]

Conditions based on cited literature, typically using isopropylamine as the amine donor and PLP as a cofactor in a buffered solution.[1]

Table 2: Influence of Reaction Parameters on Synthesis

This table highlights the effect of optimizing various reaction parameters for the synthesis of N-protected (R)-3-aminopiperidine.

ParameterSubstrateCondition RangeOptimal Value/EffectReference
Substrate Conc.1-Boc-3-piperidone45 mM - 750 mM (150 g/L)High conversions (>99%) achieved even at 750 mM with robust enzymes like ATA1012.[7]
Amine Donor (IPA)1-Boc-3-piperidone0.5 M - 2 M1.1 M IPA is effective.[1] Robust enzymes tolerate up to 2 M IPA.[7][1][7]
pHN-ethoxycarbonyl-3-piperidone8.0 - 9.0pH 9.0 showed good conversion over 24h.[2]
TemperatureN-benzyl-3-piperidone45°C - 50°C50°C was optimal for the conversion, completed in 18h.[2]
Co-solvent (DMSO)1-Boc-3-piperidone15% - 33% (v/v)33% (v/v) DMSO used for preparative scale to ensure substrate solubility.[1]

Experimental Protocols

The following protocols provide a framework for enzyme screening and preparative scale synthesis.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Preparative Synthesis A 1. Prepare Reagent Stocks (Substrate, Buffer, IPA, PLP) B 2. Set up Small-Scale Reactions (e.g., 24-well plate) A->B C 3. Add Transaminase Enzymes (One per well) B->C D 4. Incubate with Shaking (Controlled Temp/Time) C->D E 5. Analyze Conversion & e.e. (HPLC/GC) D->E F 6. Select Best Enzyme (Based on Screening) E->F Select Candidate G 7. Scale-Up Reaction (e.g., 250 mL flask) F->G H 8. Monitor Reaction (TLC/HPLC) G->H I 9. Work-up & Extraction H->I J 10. Purify Product (e.g., Column Chromatography) I->J K 11. Characterize Final Product (NMR, HPLC, etc.) J->K

Caption: A typical experimental workflow from enzyme screening to preparative scale synthesis.

Protocol 1: Screening of Immobilized ω-Transaminases

This protocol is adapted for screening commercial immobilized transaminase kits (e.g., Codex® ATA-IMB Screening Kit).[1]

Materials:

  • 1-Boc-3-piperidone (Substrate)

  • Immobilized ω-Transaminase (TA-IMB) screening kit

  • Isopropylamine (IPA)

  • Pyridoxal-5'-phosphate (PLP)

  • Triethanolamine (TEOA) buffer (100 mM, pH 7.5 - 9.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 2 mL reaction vials with magnetic stir bars

  • Stir plate with temperature control

  • HPLC with a chiral column for analysis

Procedure:

  • Prepare Stock Solutions:

    • Substrate Stock: Dissolve 1-Boc-3-piperidone in DMSO to a final concentration of 500 mM.

    • IPA/Buffer: Prepare TEOA buffer (100 mM, pH 7.5) containing 1.2 M IPA.

    • PLP Stock: Prepare a 10 mM PLP solution in water.

  • Reaction Setup (per vial):

    • Add 25 mg of each immobilized transaminase to a separate labeled 2 mL vial.

    • To each vial, add 850 µL of the IPA/Buffer solution.

    • Add 20 µL of the PLP stock solution (final concentration ~0.2 mM).

    • Pre-warm the vials to the desired reaction temperature (e.g., 35°C).

  • Initiate Reaction:

    • Start the reaction by adding 130 µL of the substrate stock solution to each vial (final substrate concentration ~65 mM).

    • Seal the vials and stir at 500-700 rpm at 35°C for 24 hours.

  • Sample Analysis:

    • After 24 hours, stop the reaction. Let the immobilized enzyme settle.

    • Take a 100 µL aliquot from the supernatant.

    • Dilute the aliquot with an appropriate solvent (e.g., ethanol).

    • Analyze the sample by chiral HPLC to determine the percentage conversion of the substrate and the enantiomeric excess (e.e.) of the (R)- and (S)-amine products.

Protocol 2: Preparative Scale Synthesis of (R)-1-Boc-3-aminopiperidine

This protocol is based on successful lab-scale syntheses using a highly active enzyme like ATA-025-IMB.[1]

Materials:

  • 1-Boc-3-piperidone (e.g., 1.25 mmol, 249 mg)

  • ATA-025-IMB (or other selected R-selective enzyme, e.g., 200 mg)

  • TEOA buffer (100 mM, pH 7.5)

  • Isopropylamine (IPA)

  • PLP

  • DMSO

  • Ethyl acetate (B1210297) and brine for work-up

  • Sodium sulfate (B86663) (anhydrous)

  • Reaction vessel (e.g., 25 mL round-bottom flask) with magnetic stirrer and temperature control

Procedure:

  • Reaction Mixture Preparation:

    • In the reaction vessel, prepare 4 mL of TEOA buffer (100 mM, pH 7.5) containing IPA (1.1 M) and PLP (1.4 mM).

    • Add the immobilized enzyme (200 mg of ATA-025-IMB). Stir the mixture at 35°C and 550 rpm for 5 minutes.

  • Substrate Addition:

    • Dissolve 1-Boc-3-piperidone (1.25 mmol) in 2 mL of DMSO.

    • Pre-heat the substrate solution to 50°C and add it to the reaction mixture.

  • Reaction Incubation:

    • Increase the reaction temperature to 50°C and stir at 550 rpm.

    • Monitor the reaction progress by TLC or HPLC. With a highly active enzyme, the reaction may be complete in as little as 30-60 minutes.[1]

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture under vacuum to recover the immobilized enzyme. The enzyme can be washed and reused for subsequent batches.[1]

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • If necessary, purify the product by flash column chromatography to obtain (R)-1-Boc-3-aminopiperidine with high chemical and optical purity.

Transaminase Catalytic Cycle

The transaminase reaction proceeds via a two-step ping-pong mechanism.

G E_PLP E-PLP (Holoenzyme) E_PMP E-PMP (Pyridoxamine form) E_PLP->E_PMP cprod_out Ketone Co-product (e.g., Acetone) E_PLP->cprod_out E_PMP->E_PLP Regeneration amine_out Chiral Amine (Product) E_PMP->amine_out sub_in Amine Donor (e.g., Isopropylamine) sub_in->E_PLP Half-reaction 1 ketone_in Prochiral Ketone (Substrate) ketone_in->E_PMP Half-reaction 2

Caption: Simplified ping-pong mechanism of the transaminase catalytic cycle.

References

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions Involving Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine (B6355638) moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its functionalization is a cornerstone of medicinal chemistry, enabling the exploration of chemical space and the optimization of drug candidates. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, has emerged as a vital tool for the introduction of alkyne functionalities onto the piperidine ring. These alkynylpiperidine derivatives are key intermediates and final products in the synthesis of compounds targeting a range of biological targets, including O-GlcNAcase (OGA) inhibitors for neurodegenerative diseases.[1]

This document provides detailed application notes and experimental protocols for performing Sonogashira cross-coupling reactions on various piperidine derivatives.

Core Concepts and Workflow

The Sonogashira reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] For piperidine derivatives, the general workflow involves the coupling of a halo-piperidine (most commonly iodo- or bromo-substituted) with a terminal alkyne. The piperidine nitrogen is often protected, for instance with a Boc group, to prevent side reactions.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Sonogashira Coupling cluster_workup Work-up and Purification cluster_final Final Product Start Start with Halo-Piperidine Derivative Protect Protecting Group Introduction (e.g., N-Boc) Start->Protect If N is unsubstituted Reaction Reaction Setup: - Pd Catalyst - Cu(I) Co-catalyst - Base (e.g., TEA, DIPEA) - Solvent (e.g., THF, DMF) - Terminal Alkyne Protect->Reaction Coupling Cross-Coupling Reaction Reaction->Coupling Workup Aqueous Work-up Coupling->Workup Purify Chromatography Workup->Purify Deprotect Deprotection (if necessary) Purify->Deprotect Final Alkynyl-Piperidine Product Purify->Final If no deprotection needed Deprotect->Final

Caption: General workflow for the Sonogashira cross-coupling of halo-piperidine derivatives.

Catalytic Cycle

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the halo-piperidine. Concurrently, the copper(I) acetylide, formed from the terminal alkyne and the copper co-catalyst, undergoes transmetalation with the palladium(II) complex. Reductive elimination then yields the alkynyl-piperidine product and regenerates the palladium(0) catalyst.

Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(X)L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne R-Pd(II)(C≡CR')L₂ Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Alkynyl-Piperidine (R-C≡CR') RedElim->Product HaloPiperidine Halo-Piperidine (R-X) HaloPiperidine->OxAdd CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide CuAcetylide->Transmetalation To Pd Cycle Base Base Base->CuX Alkyne Terminal Alkyne (H-C≡CR') Alkyne->CuX

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Application Notes

Substrate Scope
  • Halides: The reactivity of the halo-piperidine follows the order I > Br > Cl. Iodo- and bromo-piperidines are most commonly used.[1]

  • Protecting Groups: The piperidine nitrogen is typically protected to prevent its interference with the catalytic cycle. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under the reaction conditions and ease of removal.

  • Alkynes: A wide range of terminal alkynes, including aryl, heteroaryl, and alkyl acetylenes, can be successfully coupled with halo-piperidines.

Catalysts and Ligands
  • Palladium Source: Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. Copper-free Sonogashira conditions have also been developed to avoid the homocoupling of alkynes (Glaser coupling).[2]

  • Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are integral to stabilize the palladium catalyst.

  • Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction.

Quantitative Data Summary

EntryPiperidine SubstrateAlkyne PartnerPd Catalyst (mol%)Cu(I) Co-catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1N-Boc-4-iodopiperidinePhenylacetylene (B144264)PdCl₂(PPh₃)₂ (2)CuI (4)PPh₃TEATHFRT12~95
2N-Boc-3-bromopiperidineEthynylbenzenePd(PPh₃)₄ (5)CuI (10)PPh₃DIPEADMF808~85
31-(5-bromopyridin-2-yl)piperidin-4-olTrimethylsilylacetylenePd(dppf)Cl₂ (3)CuI (5)dppfTEADioxane10016~78
4N-Boc-4-iodopiperidine1-Hexyne (B1330390)Pd(OAc)₂ (2) / XPhos (4)-XPhosCs₂CO₃Toluene (B28343)11024~90

Note: The data presented in this table is a compilation of representative examples and may not reflect the full scope of published literature. Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(phenylethynyl)piperidine

This protocol is adapted from established Sonogashira coupling procedures for the synthesis of a key precursor for OGA inhibitors.[1]

Materials:

  • N-Boc-4-iodopiperidine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add N-Boc-4-iodopiperidine (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • To the stirred solution, add triethylamine (TEA) (2.0 eq) as the base.

  • Sequentially add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq) to the reaction mixture.

  • Finally, add phenylacetylene (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-Boc-4-(phenylethynyl)piperidine.

Protocol 2: Copper-Free Sonogashira Coupling for the Synthesis of N-Boc-4-(hex-1-yn-1-yl)piperidine

This protocol outlines a copper-free approach, which can be advantageous in preventing alkyne homocoupling.

Materials:

  • N-Boc-4-iodopiperidine

  • 1-Hexyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine N-Boc-4-iodopiperidine (1.0 eq), palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous toluene to the flask, followed by 1-hexyne (1.5 eq).

  • Seal the flask and heat the reaction mixture at 110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and versatile method for the synthesis of alkynylpiperidine derivatives. By carefully selecting the halo-piperidine substrate, alkyne coupling partner, and reaction conditions, a diverse range of functionalized piperidines can be accessed. The protocols and data provided herein serve as a guide for researchers in the design and execution of these important transformations in the pursuit of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalytic Reactions with Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminopiperidine derivatives in catalytic reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction catalyzed by an aminopiperidine derivative is showing low enantioselectivity. What are the common causes?

A1: Low enantioselectivity can arise from several factors. Key areas to investigate include suboptimal reaction conditions such as temperature and solvent choice, issues with the purity of substrates or reagents, and potential degradation or impurity of the catalyst itself. A systematic approach to troubleshooting is the most effective way to identify the root cause.[1]

Q2: How significantly does temperature impact the enantioselectivity of my reaction?

A2: Temperature is a critical parameter for controlling enantioselectivity. Lowering the reaction temperature often enhances enantiomeric excess (ee) by favoring the transition state that leads to the major enantiomer. If you are conducting your reaction at room temperature, consider cooling it to 0 °C or even lower. Be aware that reducing the temperature will likely slow down the reaction rate, necessitating longer reaction times.[1][2]

Q3: Can the choice of solvent affect the outcome of my aminopiperidine-catalyzed reaction?

A3: Absolutely. The polarity and coordinating ability of the solvent can have a profound impact on the catalyst's conformation and the assembly of the transition state, which in turn affects enantioselectivity.[1] For instance, in copper-catalyzed asymmetric cyclization, solvents like toluene (B28343) or chlorobenzene (B131634) have been shown to be beneficial for enantioselectivity, with chlorobenzene leading to a product with 95% ee, although sometimes at the cost of a lower reaction yield.[3] It is highly recommended to screen a range of solvents to determine the optimal one for your specific transformation.

Q4: I am observing unexpected side products in my aminopiperidine-catalyzed aldol (B89426) condensation. What could be the issue?

A4: A common issue in aldol condensations is the formation of side products from self-condensation of the ketone.[4] Additionally, the reaction rate can be influenced by both electronic and steric factors of the aldehyde and the ketone. For example, acyclic ketones tend to react faster than cyclic ones.[4] Careful control of reaction conditions and stoichiometry is crucial to minimize these side reactions.

Q5: How can I be sure that my aminopiperidine catalyst is not degraded or impure?

A5: Aminopiperidine derivatives can be sensitive to light and oxidation. They should be stored in well-sealed, light-resistant containers in a cool, dry place. A change in color, such as darkening, may indicate degradation.[1] If you suspect catalyst degradation, it is best to use a fresh batch. Furthermore, acidic or basic impurities in your reagents or on your glassware can neutralize the catalyst, so ensuring high purity of all components is essential.[1]

Section 2: Troubleshooting Guides

Guide 1: Low Yield or Incomplete Conversion
Symptom Possible Cause Suggested Action
Reaction does not initiate or proceeds very slowlyCatalyst Inactivity: The catalyst may be poisoned by impurities in the substrate or solvent, or it may have degraded due to improper storage.Use a fresh batch of the aminopiperidine catalyst. Ensure all substrates and solvents are of high purity. Consider purifying starting materials if their quality is uncertain.
Incorrect Reaction Conditions: The temperature may be too low, or the chosen solvent may not be optimal for the reaction.Gradually increase the reaction temperature and monitor the progress. Screen a variety of solvents to find one that improves the reaction rate.
Reaction starts but stalls before completionProduct Inhibition: The product of the reaction may be inhibiting the catalyst.Try running the reaction at a lower concentration to minimize product inhibition.
Catalyst Instability: The aminopiperidine catalyst may not be stable under the reaction conditions for extended periods.Monitor the reaction progress over time using techniques like HPLC.[5][6] If deactivation is observed, consider adding the catalyst in portions throughout the reaction.
Guide 2: Poor Stereoselectivity (Enantio- or Diastereoselectivity)
Symptom Possible Cause Suggested Action
Low Enantiomeric Excess (ee)Suboptimal Temperature: The reaction temperature is too high, leading to a loss of stereocontrol.Lower the reaction temperature. A good starting point is 0 °C, with further cooling to -20 °C or -78 °C if necessary.[1][2]
Inappropriate Solvent: The solvent may not be optimal for achieving high enantioselectivity.Screen a range of solvents with varying polarities. For example, in some reactions, non-coordinating solvents like dichloromethane (B109758) or toluene provide good results.[1][3]
Trace Amounts of Water: The presence of water can interfere with the catalyst and reduce enantioselectivity.Use anhydrous solvents and consider adding molecular sieves to the reaction mixture to scavenge any trace amounts of water.[1]
Poor DiastereoselectivitySubstrate Control Issues: The inherent steric and electronic properties of your substrates may favor the formation of multiple diastereomers.Modify the substrates, if possible, by introducing bulkier protecting groups to enhance facial selectivity.
Catalyst Choice: The specific aminopiperidine derivative used may not be optimal for controlling the diastereoselectivity of your reaction.Screen different aminopiperidine catalysts with varying steric and electronic properties.

Section 3: Data Presentation

Table 1: Effect of Solvent and Temperature on Enantioselectivity in a Catalyzed Reaction
Entry Catalyst Solvent Temperature (°C) Yield (%) ee (%)
1(S,S)-Ph-BPETHFRoom Temp4787
2(S,S)-Ph-BPE1,4-DioxaneRoom Temp6187
3(S,S)-Ph-BPETolueneRoom Temp->90
4(S,S)-Ph-BPEChlorobenzeneRoom Temp3595
5(1R,2S,1'S)-16 Ligand-0 to 4-70 (S)
6(1R,2S,1'S)-16 Ligand--18-75 (S)

Data is illustrative and compiled from various sources.[2][3]

Table 2: Comparison of Aminopiperidine Catalysts in a Michael Addition Reaction
Entry Catalyst Catalyst Loading (mol%) Time (h) Yield (%) ee (%)
1Piperidine (B6355638)102485-
21,4-Dimethylpiperidine1024<10-
3(R)-1-Cyclobutylpiperidin-3-amine10487892

This table provides a comparative analysis based on mechanistic considerations and available data, highlighting that secondary amines like piperidine are generally more efficient than tertiary amines in Michael additions due to their ability to form iminium ion intermediates. Chiral aminopiperidines can induce high enantioselectivity.[7][8]

Section 4: Experimental Protocols

Protocol 1: General Procedure for an Aminopiperidine-Catalyzed Asymmetric Michael Addition

This protocol describes a general method for the Michael addition of an aldehyde to a nitroolefin using a chiral aminopiperidine catalyst.

Materials:

  • Aldehyde (1.0 mmol, 2 equivalents)

  • β-nitrostyrene derivative (0.5 mmol)

  • (R)-1-Cyclobutylpiperidin-3-amine (0.05 mmol, 10 mol%)

  • Acidic co-catalyst (e.g., benzoic acid) (0.05 mmol, 10 mol%)

  • Anhydrous solvent (e.g., toluene) (2.0 mL)

  • Saturated aqueous solution of NH₄Cl

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the β-nitrostyrene derivative (0.5 mmol) and the anhydrous solvent (2.0 mL).

  • Add the (R)-1-Cyclobutylpiperidin-3-amine catalyst (0.05 mmol, 10 mol%) and the acidic co-catalyst (0.05 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aldehyde (1.0 mmol, 2 equivalents) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Monitoring Reaction Progress with HPLC

This protocol outlines a general procedure for monitoring the progress of a catalytic reaction using HPLC.

Procedure:

  • Develop an Analytical Method: Before starting the reaction, develop an HPLC method that can separate and quantify the starting materials, product, and any major byproducts.

  • Prepare a Calibration Curve: Prepare standard solutions of known concentrations for your starting material and product to create calibration curves. This will allow you to convert peak areas to concentrations.

  • Initiate the Reaction: Set up your catalytic reaction as planned in a thermostatted vessel with stirring.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes, and then hourly), carefully withdraw a small, precise aliquot of the reaction mixture (e.g., 50 µL).

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing a large volume of a cold solvent (e.g., the mobile phase for your HPLC method) that will stop the reaction.[9]

  • Analysis: Inject the quenched and diluted samples into the HPLC system and record the chromatograms.

  • Data Processing: Integrate the peak areas for the reactants and product at each time point. Use your calibration curves to convert these peak areas into concentrations.

  • Kinetic Profile: Plot the concentration of the reactants and product versus time to generate a reaction progress profile. This will help you determine the reaction rate, identify any catalyst deactivation, and determine the optimal reaction time.

Section 5: Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Substrates & Reagents setup Reaction Setup (Inert Atmosphere, Temp. Control) reagents->setup catalyst Aminopiperidine Catalyst catalyst->setup solvent Anhydrous Solvent solvent->setup monitoring Reaction Monitoring (TLC/HPLC) setup->monitoring quench Quenching monitoring->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify characterization Structural Characterization (NMR, MS) purify->characterization stereo_analysis Stereochemical Analysis (Chiral HPLC) purify->stereo_analysis

Caption: General experimental workflow for aminopiperidine-catalyzed reactions.

Troubleshooting_Workflow start Low Enantioselectivity Observed check_purity Verify Purity of Substrates & Reagents start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify_reagents Re-purify or Use New Batch purity_ok->purify_reagents No optimize_temp Optimize Reaction Temperature purity_ok->optimize_temp Yes purify_reagents->check_purity lower_temp Lower Temperature (e.g., 0°C, -20°C) optimize_temp->lower_temp temp_ok Improvement? lower_temp->temp_ok optimize_solvent Screen Solvents temp_ok->optimize_solvent No end Problem Solved temp_ok->end Yes solvent_ok Improvement? optimize_solvent->solvent_ok check_catalyst Evaluate Catalyst (Fresh Batch, Loading) solvent_ok->check_catalyst No solvent_ok->end Yes check_catalyst->end Improvement

Caption: Decision tree for troubleshooting low enantioselectivity.

Catalytic_Cycle catalyst Aminopiperidine Catalyst (Amine) enamine Chiral Enamine Intermediate catalyst->enamine + Substrate 1 - H2O substrate1 Carbonyl (e.g., Ketone) substrate1->enamine product_intermediate Iminium Ion Intermediate enamine->product_intermediate + Substrate 2 substrate2 Electrophile (e.g., Imine) substrate2->product_intermediate hydrolysis Hydrolysis product_intermediate->hydrolysis hydrolysis->catalyst Regenerates Catalyst product β-Amino Carbonyl Product hydrolysis->product

Caption: Simplified catalytic cycle for an aminocatalyzed Mannich reaction.

References

Common side reactions in the synthesis of (R)-3-Aminopiperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (R)-3-Aminopiperidine Dihydrochloride (B599025)

This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the synthesis of (R)-3-Aminopiperidine dihydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most frequently encountered side reactions depend on the synthetic route employed. However, a particularly common issue arises during the final deprotection step of N-benzyl protected precursors.

  • N-Alkylation during Debenzylation: When removing a benzyl (B1604629) (Bn) protecting group via catalytic hydrogenation in an alcohol-based solvent (like ethanol), N-alkylation of the resulting amine is a major side reaction. Specifically, N-ethylation is common when using ethanol (B145695).[1]

  • Incomplete Deprotection: Both N-Boc and N-Bn protecting groups may be incompletely removed if reaction conditions (e.g., reaction time, catalyst activity, acid concentration) are not optimal, leading to low yields and purification challenges.[2]

  • Ring-Rearrangement: In syntheses starting from prolinol derivatives, a ring-expansion reaction proceeds via an aziridinium (B1262131) intermediate. This can lead to the formation of 2-(azidomethyl)pyrrolidine (B1655303) byproducts alongside the desired 3-azidopiperidine intermediate.[3]

  • Substrate Degradation: During enzymatic synthesis using transaminases, byproducts can form due to the degradation of the 1-Boc-3-piperidone substrate in the aqueous medium, especially at high concentrations and extended reaction times.[4]

Q2: After hydrogenolysis to remove a benzyl group in ethanol, I see an impurity with a mass of +28 Da compared to my product. What is this impurity and how can I prevent it?

A2: This impurity is almost certainly the N-ethylated byproduct, (R)-3-Amino-1-ethylpiperidine.

  • Mechanism of Formation: This side reaction occurs during catalytic hydrogenation (e.g., with Pd/C) in ethanol. The palladium catalyst can oxidize the ethanol solvent to acetaldehyde. The newly debenzylated, highly reactive secondary amine then undergoes a reductive amination with this acetaldehyde, leading to the N-ethylated impurity.[1]

  • Prevention Strategies:

    • Solvent Change: Avoid using ethanol as the solvent. Alternative solvents like methanol (B129727), isopropanol (B130326), or non-alcoholic solvents like THF or ethyl acetate (B1210297) can be used, although methanol can still lead to N-methylation to a lesser extent. Adding a small amount of acid can also help by protonating the product amine, reducing its nucleophilicity.[2][5]

    • Monitor Reaction Time: Extended reaction times can increase the formation of the N-ethylated byproduct.[1] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Catalyst Choice: While Pd/C is common, other catalysts or conditions might be less prone to oxidizing the solvent.

Q3: My yield is consistently low when preparing the final dihydrochloride salt from an N-Boc precursor. What are the potential causes?

A3: Low yields in this step often point to issues with the Boc deprotection and subsequent isolation.

  • Incomplete Deprotection: The reaction of (R)-1-Boc-3-aminopiperidine with hydrochloric acid to form the dihydrochloride salt is typically very efficient.[4] However, insufficient acid or inadequate reaction time can lead to incomplete removal of the Boc group. Ensure at least two equivalents of HCl are present for the salt formation and that the reaction goes to completion.

  • Isolation Issues: this compound is highly soluble in water and to some extent in alcohols like ethanol.[6] During workup, excessive washing with cold ethanol can still lead to product loss. Ensure the precipitation is complete by cooling the mixture and minimize the volume of solvent used for washing the solid product.[4]

  • Volatile Free Base: If the Boc group is removed under non-acidic conditions to generate the free base first, be aware that the free amine is volatile and can be lost during solvent removal under reduced pressure. The standard procedure is a one-pot deprotection and salt formation.[4]

Data on Side Product Formation

The formation of N-ethylated byproducts is a critical issue during the debenzylation of piperidine (B6355638) derivatives in ethanol.

PrecursorDeprotection MethodSolventKey Side ProductPrevention/MitigationSource
Cbz-protected piperidine analogueCatalytic Hydrogenation (10% Pd/C)EthanolN-ethylated byproductMinimize reaction time; change solvent.[1]
N-Benzyl-2-aminopyridine derivativeCatalytic Hydrogenation (20% Pd(OH)₂/C)EthanolLow yield of desired productAdd 1.5 eq. of acetic acid to facilitate debenzylation and protonate the product.[2]
N-Benzyl heterocyclesCatalytic HydrogenationN/ACatalyst poisoning (if sulfur present), reduction of other functional groups.Use alternative methods like oxidative (KOtBu/DMSO/O₂) or acidic debenzylation.[7]

Key Experimental Protocols

Protocol 1: Debenzylation of (R)-3-Amino-1-benzylpiperidine and Salt Formation

This protocol is designed to minimize N-alkylation side reactions by avoiding ethanol as the primary solvent and including an acid.

  • Setup: To a solution of (R)-3-Amino-1-benzylpiperidine (1.0 eq.) in methanol or THF, add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

  • Hydrogenation: The reaction vessel is purged with nitrogen, then placed under a hydrogen atmosphere (typically 1-4 atm, or a balloon).

  • Reaction: The mixture is stirred vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion (typically 4-12 hours), the mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be washed with a small amount of methanol.

  • Salt Formation: The filtrate is cooled in an ice bath. A solution of concentrated HCl (2.2 eq.) in isopropanol or diethyl ether is added dropwise with stirring.

  • Isolation: The resulting precipitate, this compound, is collected by filtration, washed with a minimal amount of cold diethyl ether, and dried under vacuum.

Protocol 2: Boc-Deprotection and Dihydrochloride Salt Formation

This is a standard and high-yielding procedure for the final step from a Boc-protected precursor.[4]

  • Setup: Dissolve (R)-1-Boc-3-aminopiperidine (1.0 eq.) in a minimal amount of a suitable solvent like ethanol or methanol at 0 °C.[4]

  • Acidification: Slowly add a solution of acetyl chloride (5-6 eq.) in ethanol (1:1) or a pre-made solution of HCl in ethanol/isopropanol.[4] This generates HCl in situ. The addition should be done at 0 °C.

  • Precipitation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir. A white solid will precipitate, indicating the reaction is complete.[4]

  • Isolation: The supernatant is decanted, and the solid product is washed with a small amount of cold ethanol or diethyl ether.[4]

  • Drying: The solid is dried under vacuum to yield pure this compound.[4]

Visualized Synthesis & Side Reaction Pathway

The following diagram illustrates the critical debenzylation step and the competing pathway that leads to the common N-ethylated side product.

G cluster_main Main Synthesis Pathway cluster_side Side Reaction Pathway A (R)-3-Amino- 1-benzylpiperidine B (R)-3-Aminopiperidine A->B H₂, Pd/C (Methanol/THF) B_intermediate (R)-3-Aminopiperidine (from main path) C Ethanol (Solvent) D Acetaldehyde C->D Pd/C Oxidation E (R)-3-Amino- 1-ethylpiperidine (Side Product) B_intermediate->E Reductive Amination (with Acetaldehyde) caption Fig. 1: Pathway of N-ethylation side reaction.

Caption: Main debenzylation pathway and competing N-ethylation side reaction.

References

Technical Support Center: Purification of Chiral Amines and Their Salts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the purification of chiral amines and their salts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by purification technique and addresses specific problems in a question-and-answer format.

Diastereomeric Salt Crystallization

Classical resolution through the formation and crystallization of diastereomeric salts is a widely used method for separating chiral amines. However, several challenges can arise during this process.

Q1: I've added the chiral resolving agent to my racemic amine, but no crystals are forming, even after cooling. What should I do?

A: The absence of crystallization is a common issue that often relates to solubility and supersaturation.[1] Here are several factors to consider and troubleshoot:

  • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent.[1]

  • Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.[1]

  • Inhibition of Nucleation: Impurities in the mixture can sometimes prevent the formation of crystal nuclei.[1]

  • Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent may not be optimal.[1]

Troubleshooting Steps:

  • Solvent Screening: Experiment with a variety of solvents with different polarities. The ideal solvent will dissolve the reactants but have a significant solubility difference between the two diastereomeric salts.[1][2]

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1]

  • Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salts are less soluble to induce precipitation.[1]

  • Seeding: If available, add a few seed crystals of the desired diastereomeric salt to initiate crystallization.[1] If not, gently scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes create nucleation sites.[1]

  • Optimize Temperature: Further, reduce the crystallization temperature, as solubility generally decreases with temperature.[1]

Q2: My product is "oiling out" instead of forming crystals. How can I prevent this?

A: "Oiling out" occurs when the solute separates as a liquid instead of a solid crystalline phase. This is often due to a very high level of supersaturation or the crystallization temperature being too high.[1]

Troubleshooting Steps:

  • Reduce Supersaturation: Use a more dilute solution or slow down the cooling rate significantly.[1]

  • Slower Anti-Solvent Addition: If using an anti-solvent, add it much more slowly and potentially at a slightly higher temperature.[1]

  • Optimize Crystallization Temperature: Try to find a solvent system that allows for crystallization at a higher temperature, well below the melting point of the salt.[1]

  • Ensure Proper Agitation: Gentle stirring can sometimes promote crystallization over oiling out.[1]

Q3: I'm getting crystals, but the enantiomeric excess (e.e.) is low because both diastereomers are crystallizing. How can I improve the selectivity?

A: Low enantiomeric excess indicates that the solubility difference between the two diastereomeric salts in your current system is not large enough.

Troubleshooting Steps:

  • Screen Resolving Agents: The choice of resolving agent is critical. Experiment with different chiral acids (e.g., tartaric acid, mandelic acid, camphorsulfonic acid) to find one that provides a greater solubility difference between the diastereomeric salts.[3][4]

  • Systematic Solvent Screening: As with the lack of crystallization, a thorough solvent screening is crucial. The goal is to maximize the solubility difference between the two diastereomers.[1]

  • Optimize Temperature Profile: Control the cooling rate. A slower cooling profile can sometimes favor the crystallization of the less soluble diastereomer.

Q4: The yield of my desired diastereomeric salt is very low. How can I improve it?

A: A low yield suggests that a significant amount of the desired diastereomer remains in the mother liquor.[1]

Troubleshooting Steps:

  • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt. Experimenting with lower final crystallization temperatures can also improve yield.[1]

  • Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can potentially be racemized and recycled, improving the overall process efficiency.[5][6]

  • Ensure Sufficient Crystallization Time: Allow adequate time for the crystallization to reach equilibrium before filtration.

Experimental Protocol: General Procedure for Chiral Resolution by Diastereomeric Salt Crystallization
  • Dissolution: Dissolve the racemic amine and 0.5-1.0 molar equivalents of the selected chiral resolving agent in a minimal amount of a suitable solvent at an elevated temperature.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider further cooling in an ice bath or refrigerator. A controlled, slow cooling rate is often beneficial for forming well-defined crystals.[7]

  • Initiation (if necessary): If crystallization does not start, try scratching the inner surface of the flask or adding a seed crystal.[7]

  • Isolation: Once crystallization is complete, isolate the precipitated diastereomeric salt by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove impurities from the mother liquor.[7]

  • Drying: Dry the isolated crystals, typically under a vacuum.[7]

  • Liberation of the Enantiomer: Dissolve the dried diastereomeric salt in water. Adjust the pH with an acid (e.g., HCl) or a base (e.g., NaOH) to break the salt and precipitate the free amine.[7]

  • Final Isolation: Isolate the enantiomerically enriched amine by filtration, wash with cold water, and dry.[7]

  • Purity Analysis: Determine the yield and measure the enantiomeric excess using an appropriate analytical technique, such as chiral HPLC.[7]

Logical Workflow for Troubleshooting Diastereomeric Salt Crystallization

G start Start: Racemic Amine + Chiral Resolving Agent in Solvent no_xtals Problem: No Crystallization start->no_xtals Observe oiling_out Problem: Oiling Out start->oiling_out Observe low_ee Problem: Low Enantiomeric Excess start->low_ee Observe after isolation low_yield Problem: Low Yield start->low_yield Observe after isolation success Success: Pure Enantiomer start->success Ideal Outcome ts_no_xtals Troubleshoot: - Screen Solvents - Increase Concentration - Add Anti-Solvent - Seeding - Lower Temperature no_xtals->ts_no_xtals Action ts_oiling_out Troubleshoot: - Reduce Supersaturation - Slower Cooling - Slower Anti-Solvent Addition - Optimize Temperature oiling_out->ts_oiling_out Action ts_low_ee Troubleshoot: - Screen Resolving Agents - Systematic Solvent Screening - Optimize Cooling Rate low_ee->ts_low_ee Action ts_low_yield Troubleshoot: - Optimize Solvent & Temperature - Racemize & Recycle Mother Liquor - Increase Crystallization Time low_yield->ts_low_yield Action ts_no_xtals->start Re-attempt ts_oiling_out->start Re-attempt ts_low_ee->start Re-attempt ts_low_yield->start Re-attempt G start Start: Racemic Amine Mixture scale What is the desired scale? start->scale analytical Analytical / Small Scale (<1g) scale->analytical Analytical prep Preparative / Process Scale (>1g) scale->prep Preparative method_analytical Primary Method: Chiral HPLC/SFC Screening analytical->method_analytical method_prep Consider Crystallization First prep->method_prep final_product Purified Enantiomer method_analytical->final_product xtal_success Crystallization Successful? method_prep->xtal_success xtal_yes Optimize & Scale-up xtal_success->xtal_yes Yes xtal_no Proceed to Preparative Chromatography xtal_success->xtal_no No xtal_yes->final_product chrom_method Choose between Prep HPLC and Prep SFC xtal_no->chrom_method hplc Preparative HPLC chrom_method->hplc High solvent usage acceptable sfc Preparative SFC (Often faster, greener, and more cost-effective) chrom_method->sfc Solvent reduction is a priority hplc->final_product sfc->final_product

References

Improving yield and enantiomeric purity in chiral resolutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Resolution. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chiral resolution experiments, with a focus on diastereomeric salt crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during chiral resolution via crystallization, providing potential causes and actionable solutions.

Q1: Why is the yield of my desired diastereomeric salt unexpectedly low?

A: Low yield indicates that a significant amount of your target enantiomer remains in the mother liquor. This can be attributed to several factors:

  • High Solubility of the Desired Salt: The primary cause of low yield is often that the desired diastereomeric salt has significant solubility in the chosen solvent system.[1]

  • Suboptimal Temperature: The crystallization temperature may be too high, increasing the solubility of the salt.[2]

  • Co-crystallization: Both diastereomers may be crystallizing out of solution, which reduces the yield of the pure, desired salt.[3]

  • Premature Isolation: The crystallization process might have been stopped before thermodynamic equilibrium was reached, leaving a substantial portion of the product in solution.[2]

Troubleshooting Steps:

  • Optimize the Solvent System: Screen for solvents or solvent mixtures that minimize the solubility of the target salt while maximizing the solubility of the undesired diastereomer.[1][2] The addition of an "anti-solvent" (a solvent in which the salt is poorly soluble) can also be effective.[1]

  • Adjust Crystallization Temperature: Experiment with lowering the final crystallization temperature to decrease the solubility of the desired salt.[2]

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts, promoting further crystallization.[2]

  • Allow Sufficient Time: Ensure the crystallization process is allowed to proceed for an adequate amount of time to reach equilibrium.

Q2: My final product has low enantiomeric purity (or low diastereomeric excess). What went wrong?

A: Poor enantiomeric excess (e.e.) or diastereomeric excess (d.e.) points to inefficient separation of the two diastereomeric salts.

  • Poor Choice of Resolving Agent: The selected resolving agent may not effectively discriminate between the two enantiomers, resulting in two diastereomeric salts with very similar physical properties.[1]

  • Inappropriate Solvent Choice: The solvent plays a critical role in the efficiency of the resolution. An ideal solvent maximizes the solubility difference between the two diastereomers.[1][3]

  • Rapid Crystallization: If crystallization occurs too quickly, the undesired diastereomer can become trapped or occluded within the crystal lattice of the desired salt.[1]

  • Incomplete Equilibration: The system may not have reached thermodynamic equilibrium, leading to a less pure crystalline product.[1]

Troubleshooting Steps:

  • Screen Resolving Agents: If possible, test a variety of resolving agents to find one that provides a greater difference in solubility between the resulting diastereomeric salts.[1]

  • Systematic Solvent Screening: Conduct a thorough screening of different solvents and solvent mixtures. The goal is to identify a system where one diastereomer is sparingly soluble while the other remains in solution.[1]

  • Control the Cooling Rate: Slow down the crystallization process. A gradual reduction in temperature or slow evaporation of the solvent will promote the formation of more ordered, purer crystals.[1][3]

  • Perform Recrystallization: The most reliable method to improve purity is to perform one or more recrystallizations of the isolated diastereomeric salt.[3] Each step will further enrich the less soluble diastereomer.[3]

Q3: No crystals are forming, or the product is "oiling out." How can I fix this?

A: The failure to form solid crystals is a common issue related to solubility and supersaturation.[2][4] "Oiling out" occurs when the solute separates as a liquid instead of a solid, often because the solution is too concentrated or the temperature is too high.[2][3]

  • High Salt Solubility: The diastereomeric salt may be too soluble in the chosen solvent to crystallize.[2][4]

  • Insufficient Supersaturation: The solution may not be concentrated enough for nucleation and crystal growth to begin.[2]

  • High Supersaturation / Low Melting Point: Oiling out is often caused by excessive supersaturation (solution is too concentrated) or a crystallization temperature that is above the melting point of the solvated salt.[1][2]

  • Presence of Impurities: Impurities from the racemic mixture or the resolving agent can inhibit crystal nucleation.[1]

Troubleshooting Steps:

  • Change the Solvent: Try a less polar solvent or a solvent mixture to decrease the salt's solubility.[3][4]

  • Induce Crystallization:

    • Seeding: Add a few seed crystals of the desired diastereomeric salt to initiate crystallization.[2][3]

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level.[3][4]

    • Anti-Solvent Addition: Slowly add an anti-solvent to decrease solubility and induce precipitation.[1][2]

  • To Prevent Oiling Out:

    • Dilute the Solution: Use a more dilute solution to reduce the level of supersaturation.[1][3]

    • Slow Down Cooling: Employ a much slower cooling rate.[2][3]

    • Increase Crystallization Temperature: Find a solvent system that allows crystallization to occur at a higher temperature.[2]

Data Presentation

Effective chiral resolution requires careful optimization of parameters. The choice of solvent is one of the most critical factors influencing both yield and enantiomeric purity.

Table 1: Example of Solvent Effects on the Resolution of a Hypothetical Racemic Acid

Solvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Final Product (%)Observations
Methanol42%85%Rapid crystallization, small needles.
Ethanol35%97%Slower crystallization, well-formed prisms.
Isopropanol25%>99%Very slow crystallization over 48 hours.
Acetonitrile45%70%Some co-crystallization observed.
Ethyl Acetate15%92%Low solubility, leading to poor yield.
Toluene<5%N/ASalt was too soluble to crystallize.

Note: This data is for illustrative purposes. Optimal conditions must be determined experimentally for each specific compound.

Experimental Protocols

Protocol: General Method for Diastereomeric Salt Resolution & Optimization

This protocol outlines a typical procedure for chiral resolution by forming diastereomeric salts, including key steps for optimization.

  • Salt Formation:

    • Dissolve the racemic mixture (1.0 eq) in a suitable solvent, selected from a screening process (e.g., ethanol). The concentration should be determined based on initial solubility tests.[4]

    • Add the chiral resolving agent (typically 0.5 to 1.0 eq) to the solution. The exact stoichiometry may require optimization.[1]

    • Stir the mixture at room temperature or elevated temperature until a clear solution is formed.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. To promote higher yields, the solution can be further cooled in a refrigerator or ice bath.[4]

    • The cooling rate should be controlled to encourage the formation of well-defined, pure crystals.[1][4]

    • If no crystals form, induce crystallization by adding a seed crystal or by scratching the inside of the flask.[4]

  • Isolation and Purification:

    • Collect the crystals by filtration.[4]

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the undesired diastereomer.[4]

    • Dry the crystals under a vacuum.[4]

    • For Purity Enhancement: The isolated salt can be recrystallized from the same or a different solvent system to improve its diastereomeric and subsequent enantiomeric purity.[3]

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water or an organic solvent).[2]

    • Break the salt by adjusting the pH with an acid (e.g., HCl) or a base (e.g., NaOH), depending on the nature of the compound and resolving agent.[4] This will precipitate the resolved enantiomer.

    • Isolate the enantiomerically enriched product by filtration or extraction, wash with an appropriate solvent, and dry.

  • Analysis:

    • Determine the final yield.

    • Assess the enantiomeric purity (e.e.) using an appropriate analytical technique such as chiral HPLC, NMR spectroscopy, or polarimetry.[2]

Visual Guides

Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing and solving common problems encountered during chiral resolution experiments.

G start_node start_node problem_node problem_node solution_node solution_node cause_node cause_node start Resolution Outcome? problem_node_yield Low Yield? start->problem_node_yield Yield? problem_node_purity Low Purity? start->problem_node_purity Purity (ee)? problem_node_crystal No Crystals or Oiling Out? start->problem_node_crystal Crystals? cause_yield_1 Cause: High Solubility of Target Salt? problem_node_yield->cause_yield_1 Yes cause_purity_1 Cause: Rapid Crystallization or Poor Solvent Choice? problem_node_purity->cause_purity_1 Yes cause_crystal_1 Cause: High Solubility or High Supersaturation? problem_node_crystal->cause_crystal_1 Yes solution_yield_1 Solution: - Change Solvent / Add Anti-Solvent - Lower Crystallization Temp - Concentrate Solution cause_yield_1->solution_yield_1 Likely solution_purity_1 Solution: - Slow Cooling Rate - Screen Different Solvents - Recrystallize Product cause_purity_1->solution_purity_1 Likely solution_crystal_1 Solution: - Use a Less Polar Solvent - Induce (Seed, Scratch) - Dilute Solution cause_crystal_1->solution_crystal_1 Likely

Caption: A troubleshooting decision tree for chiral resolution issues.

Experimental Workflow Diagram

This diagram illustrates the sequential steps involved in a typical chiral resolution process using diastereomeric salt crystallization.

G racemate 1. Start: Racemic Mixture (R/S) add_agent 2. Add Chiral Resolving Agent (e.g., R') racemate->add_agent salt_formation 3. Form Diastereomeric Salts (R,R' & S,R') in Solution add_agent->salt_formation crystallization 4. Selective Crystallization salt_formation->crystallization filtration 5. Filtration crystallization->filtration crystals Solid: Less Soluble Salt (e.g., S,R') filtration->crystals mother_liquor Liquid: Mother Liquor with More Soluble Salt (e.g., R,R') filtration->mother_liquor liberation 6. Liberate Enantiomer (pH Adjustment) crystals->liberation final_product 7. Final Product: Pure Enantiomer (S) liberation->final_product

Caption: Workflow for chiral resolution via diastereomeric crystallization.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting catalyst deactivation and implementing effective regeneration strategies during the synthesis of piperidine (B6355638) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in piperidine synthesis? A1: Catalyst deactivation in piperidine synthesis, typically through pyridine (B92270) hydrogenation, occurs via three main mechanisms: chemical, thermal, and mechanical.[1][2]

  • Chemical Deactivation: This includes poisoning, where impurities or even the reactants/products strongly bind to active sites, and fouling (coking), where carbonaceous deposits block pores and active surfaces.[2][3]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal catalyst particles to agglomerate into larger ones, resulting in a significant loss of active surface area.[1][4][5]

  • Mechanical Deactivation: This involves the physical loss of catalyst material through attrition or crushing, particularly in slurry or fluidized bed reactors.[2][6]

Q2: Why is catalyst poisoning a particularly common problem in pyridine hydrogenation? A2: The Lewis basic nitrogen atom, present in both the pyridine starting material and the piperidine product, can act as a catalyst poison.[7] The lone pair of electrons on the nitrogen can strongly adsorb onto the acidic sites of the metal catalyst, blocking them from participating in the hydrogenation reaction.[8][9][10] This is why acidic additives are often used—to protonate the pyridine ring, which facilitates reduction and can mitigate poisoning.[7][11]

Q3: Aside from the reactants and products, what are other common poisons for hydrogenation catalysts? A3: Common poisons for noble metal catalysts (e.g., Pd, Pt, Ru, Rh) and Nickel catalysts include:

  • Sulfur compounds: Even at trace levels, sulfur can irreversibly poison metal catalysts.[3][6]

  • Carbon monoxide (CO): Often present as an impurity in hydrogen gas, CO can act as a strong inhibitor.[12]

  • Heavy metals (e.g., lead, mercury).[3]

  • Phosphorus compounds. [3]

Q4: Can all deactivated catalysts be regenerated? A4: Not always. The success of regeneration depends entirely on the deactivation mechanism.

  • Reversible Deactivation: Fouling by coke is often reversible through controlled oxidation (calcination) to burn off the carbon deposits.[12] Some forms of poisoning can be reversed by specific chemical treatments or washing.[12][13]

  • Irreversible Deactivation: Sintering, where metal particles have agglomerated, and leaching, where the active metal has dissolved from the support, are typically irreversible.[4][12] In these cases, the catalyst must be replaced.

Troubleshooting Guide

Problem 1: My reaction is sluggish from the start or fails to initiate.

  • Possible Causes:

    • Severe Catalyst Poisoning: Contaminants in the substrate, solvent, or hydrogen gas have immediately poisoned the catalyst.[9]

    • Improper Catalyst Handling/Activation: The catalyst may be inactive due to oxidation from air exposure or failure to follow a required pre-reduction or activation step.[14]

    • Incorrect Reaction Conditions: The temperature, pressure, or agitation may be insufficient for the chosen catalytic system.

  • How to Identify:

    • Analyze starting materials and solvents for common poisons using techniques like ICP-MS for heavy metals or combustion analysis for sulfur content.[9]

    • Compare the performance of a new batch of catalyst against a trusted, active batch under identical conditions.

    • Review the manufacturer's or literature- Cprotocol for catalyst handling and activation.[14]

  • Suggested Solutions:

    • Purify all reactants and solvents. Consider passing them through a column of activated carbon or alumina.

    • Use a high-purity hydrogen source with an in-line purifier trap.[14]

    • Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox) and that any required activation procedures are strictly followed.[9]

Problem 2: My reaction starts well but the rate gradually decreases over time.

  • Possible Causes:

    • Coking/Fouling: Carbonaceous residues are slowly depositing on the catalyst surface and blocking pores.[1]

    • Slow Poisoning: A low concentration of a poison in the feed is gradually accumulating on the active sites.

    • Sintering: The reaction temperature is high enough to cause slow agglomeration of the metal nanoparticles.[4]

  • How to Identify:

    • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the spent catalyst.[12]

    • Transmission Electron Microscopy (TEM): To visualize metal particle size and distribution on the spent catalyst and compare it to the fresh catalyst, identifying sintering.[4][12]

    • Chemisorption (e.g., H₂-TPR): To measure the active metal surface area and quantify its loss.[12]

  • Suggested Solutions:

    • Optimize reaction conditions to minimize coke formation, such as lowering the reaction temperature or increasing the hydrogen pressure.[12]

    • If coking is identified, proceed with a regeneration protocol involving controlled oxidation (See Protocol 3).

    • If sintering is observed, the deactivation is likely irreversible, and a lower reaction temperature or a more thermally stable catalyst support should be considered for future experiments.

Problem 3: My product selectivity has changed in subsequent catalyst cycles.

  • Possible Causes:

    • Selective Poisoning: A poison may be preferentially blocking the active sites responsible for a specific reaction pathway.

    • Changes in Metal Particle Size/Shape: Sintering can alter the crystalline facets of the metal, which can favor different reaction pathways.[12]

    • Pore Blockage: Coking can introduce diffusion limitations, altering the residence time of reactants and intermediates on the catalyst surface and thereby affecting selectivity.[12]

  • How to Identify:

    • Temperature Programmed Desorption (TPD): Use probe molecules to investigate changes in the nature and distribution of active sites.

    • Detailed Product Analysis: Track the formation of all products and byproducts over the course of the reaction with the deactivated catalyst.

  • Suggested Solutions:

    • A full characterization of the deactivated catalyst is crucial to understand the root cause (See Protocol 2).

    • Depending on the cause, a targeted regeneration may be possible. For example, if pore blockage by coke is the issue, a calcination procedure may restore original selectivity.

Data Presentation

Table 1: Performance of Common Catalysts in Pyridine Hydrogenation

CatalystTemperature (°C)Pressure (atm)Reaction TimeYield (%)Reference(s)
Platinum(IV) oxide (PtO₂)Room Temp50 - 706 - 10 hHigh[15]
Ruthenium/Alumina (Ru/Al₂O₃)8050150 s>99[15]
Rhodium on Carbon (Rh/C)AmbientAmbient-98 (Electrocatalytic)[15][16]
Palladium on Carbon (Pd/C)VariesVariesVariesHigh (with acid)[7][11]
Raney Nickel110 - 25020 - 1008 - 50 h>95[11][15]
Iridium(III) Complex25 - 805018 hGood to Excellent[17]

Table 2: Common Deactivation Mechanisms and Regeneration Feasibility

Deactivation MechanismDescriptionCommon Cause(s)Regeneration MethodFeasibility
Poisoning Strong chemisorption of species onto active sites.[3]N-compounds, S-compounds, CO.[3][12]Solvent washing, chemical treatment.[13][18]Possible, but can be difficult/irreversible.
Coking (Fouling) Deposition of carbonaceous material on the surface.[1]High temperatures, low H₂ pressure.Controlled oxidation (calcination).[12][14]Generally Reversible.
Sintering Agglomeration of metal particles, loss of surface area.[1]High temperatures.[5]None (Redispersion is difficult).Generally Irreversible.
Leaching Dissolution of active metal species into the reaction medium.Acidic/basic conditions, complexing agents.None.Irreversible.

Visualizations

cluster_causes Causes of Deactivation cluster_mechanisms Deactivation Mechanisms cluster_outcomes Observed Effects cause1 High Reaction Temperature mech1 Sintering (Particle Growth) cause1->mech1 Thermal Stress mech3 Coking / Fouling (Pore Blockage) cause1->mech3 Promotes coke formation cause2 Impurities in Feed (S, CO, etc.) mech2 Poisoning (Active Site Blocking) cause2->mech2 cause3 Lewis Basic Reactants (Pyridine, Piperidine) cause3->mech2 cause4 Physical Stress (e.g., in slurry reactor) mech4 Attrition (Physical Damage) cause4->mech4 outcome1 Loss of Active Surface Area mech1->outcome1 outcome2 Reduced Number of Accessible Active Sites mech2->outcome2 mech3->outcome2 outcome3 Loss of Catalyst Mass mech4->outcome3

Caption: Catalyst deactivation pathways in piperidine synthesis.

start Problem: Reduced Catalyst Performance q1 When did the activity drop? start->q1 a1_1 Immediately / On First Use q1->a1_1 a1_2 Gradually Over Time / Cycles q1->a1_2 res1 Suspect: - Severe Poisoning - Improper Activation a1_1->res1 q2 Has selectivity changed? a1_2->q2 act1 Action: - Analyze Feedstock - Review Activation Protocol - Use Fresh Catalyst res1->act1 a2_1 No q2->a2_1 a2_2 Yes q2->a2_2 res2 Suspect: - Coking - Slow Poisoning - Sintering a2_1->res2 res3 Suspect: - Selective Poisoning - Sintering-induced  site changes a2_2->res3 act2 Action: - Characterize Spent Catalyst  (TGA, TEM, Chemisorption) - Attempt Regeneration res2->act2 act3 Action: - Characterize Spent Catalyst  (TPD, Product Analysis) - Re-evaluate Conditions res3->act3

Caption: Troubleshooting workflow for catalyst deactivation.

s1 1. Recover Spent Catalyst s2 2. Solvent Wash (Remove Adsorbed Species) s1->s2 s3 3. Dry Catalyst (Under Vacuum) s2->s3 s4 4. Regeneration Treatment (e.g., Calcination for Coking, Chemical Wash for Poisoning) s3->s4 s5 5. Post-Treatment (e.g., Reduction in H₂) s4->s5 s6 6. Characterize Regenerated Catalyst (TEM, Chemisorption) s5->s6 s7 7. Test Activity (Compare to Fresh Catalyst) s6->s7

Caption: General workflow for catalyst regeneration and validation.

Experimental Protocols

Protocol 1: Testing for Catalyst Deactivation (Recycle Test)

This protocol assesses catalyst stability by reusing it in multiple reaction cycles.

  • Initial Reaction: Perform the piperidine synthesis under your standard, optimized conditions. Monitor the reaction to completion (e.g., by GC, HPLC, or H₂ uptake).

  • Catalyst Recovery: After the first run, recover the catalyst from the reaction mixture. For heterogeneous catalysts like Pd/C, this is typically done by filtration under an inert atmosphere.

  • Washing: Wash the recovered catalyst thoroughly with the reaction solvent to remove any adsorbed products or remaining reactants.

  • Drying: Dry the catalyst carefully, for example, under vacuum at a low temperature.

  • Subsequent Run: Reuse the recovered catalyst in a subsequent run under identical conditions (substrate concentration, temperature, pressure, stirring rate) as the initial reaction.

  • Evaluation: Compare the reaction rate, conversion, and selectivity between the initial and subsequent runs. A significant drop in performance indicates deactivation.[12]

Protocol 2: Characterization of a Deactivated Catalyst

This workflow provides a multi-technique approach to identify the root cause of deactivation.

  • Sample Preparation: Carefully recover the spent catalyst from the reactor. Wash with a suitable solvent to remove adsorbed species and dry under vacuum at a low temperature.

  • Visual and Microscopic Analysis (TEM): Use Transmission Electron Microscopy to compare the metal particle size and distribution of the spent catalyst with a fresh sample. An increase in average particle size is a clear indicator of sintering.[12]

  • Coke Quantification (TGA): Use Thermogravimetric Analysis to determine the weight percentage of deposited coke. Heat the spent catalyst under an inert atmosphere to desorb volatiles, then switch to an oxidizing atmosphere (air) and continue heating. The weight loss during oxidation corresponds to the amount of coke burned off.[12]

  • Elemental Analysis (ICP-OES/MS or XPS):

    • Use Inductively Coupled Plasma (ICP-OES/MS) on a digested sample of the catalyst to check for leaching (metal content lower than the fresh catalyst) and to detect the presence of elemental poisons (e.g., sulfur, lead).[12]

    • Use X-ray Photoelectron Spectroscopy (XPS) to analyze the surface composition and oxidation state of the active metal, which can also reveal surface poisons.[12]

  • Active Site Quantification (Chemisorption): Use techniques like hydrogen pulse chemisorption to measure the active metal surface area. A significant decrease compared to the fresh catalyst indicates that active sites have been blocked (poisoning/coking) or lost (sintering).[12]

Protocol 3: General Regeneration of a Coked Catalyst (Oxidative Treatment)

This protocol is for carbon-supported catalysts (e.g., Pd/C, Ru/C) deactivated by carbon deposition (coking).

  • Preparation: Recover, wash, and dry the coked catalyst as described in Protocol 1.

  • Oxidation (Calcination): Place the catalyst in a tube furnace. Heat the catalyst in a controlled flow of a dilute oxidizing gas (e.g., 1-5% O₂ in N₂).

  • Temperature Program: Ramp the temperature slowly (e.g., 2-5 °C/min) to the target temperature (typically 200-400 °C) and hold for several hours. A slow ramp is critical to avoid localized overheating from the exothermic carbon combustion, which could cause sintering.[14]

  • Cooling: After the hold period, cool the catalyst down to room temperature under an inert gas (e.g., N₂).

  • Post-Treatment: The active metal may now be in an oxidized state. Before reuse in a hydrogenation reaction, it must be re-reduced. This is typically done in situ in the reactor under a hydrogen flow at a moderate temperature before adding the substrate.

Caution: Always perform regeneration procedures with appropriate safety measures. The oxidation of coke is exothermic and must be carefully controlled.

Protocol 4: Regeneration of a Raney®-Nickel Catalyst

Raney-Nickel deactivation is often due to the chemisorption of reactants or byproducts. Regeneration often involves chemical washing.

  • Recovery: After the reaction, allow the catalyst to settle and decant the reaction mixture.

  • Washing: Wash the catalyst multiple times with a solvent like ethanol (B145695) or water to remove residual organics.

  • Chemical Treatment: Two common procedures are:

    • Alkaline Wash: Suspend the catalyst in a non-oxidizing aqueous alkaline solution (e.g., dilute NaOH) and heat at 40–150 °C. This can help remove strongly adsorbed species.[18]

    • Acidic Wash: Treat the catalyst with a dilute solution of acetic acid at 20–50 °C.[18]

  • Final Rinse: After the chemical treatment, wash the catalyst thoroughly with deionized water until the washings are neutral.

  • Storage/Reuse: Store the regenerated catalyst under water or a suitable solvent to prevent oxidation, as it is highly pyrophoric when dry. It can then be reused directly.

References

Technical Support Center: Sonogashira Coupling with Piperidine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Sonogashira coupling reactions with piperidine-containing substrates. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a piperidine (B6355638) substrate is showing low to no yield. What are the most critical factors to check first?

A1: When experiencing low or no product yield, a systematic check of the reaction's core components is essential.

  • Catalyst Integrity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) cocatalyst (e.g., CuI) are fresh and have been stored under appropriate inert conditions. Palladium(0) complexes can be sensitive to air and moisture, while copper(I) salts can oxidize over time.[1]

  • Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed variant, is sensitive to oxygen.[2] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and liquid reagents have been thoroughly degassed. Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).[1][2]

  • Reagent Purity: Impurities in the aryl/vinyl halide, terminal alkyne, or the piperidine substrate itself can poison the catalyst. Ensure all starting materials are of high purity.

  • Base and Solvent Quality: Use anhydrous and high-purity solvents and amine bases. The presence of water can interfere with the catalytic cycle.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) as a side product. How can this be minimized?

A2: The formation of a 1,3-diyne through the oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay coupling, is a common side reaction.[2] To mitigate this:

  • Strictly Anaerobic Conditions: As mentioned, oxygen is a key promoter of this side reaction.[2] Rigorous exclusion of air is the most effective preventative measure.

  • Minimize Copper Cocatalyst: Reducing the loading of the copper(I) cocatalyst to the minimum effective amount can help suppress homocoupling.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a viable alternative.[1][2] These reactions may require different ligands and conditions to achieve high efficiency.

Q3: My reaction mixture turns black shortly after adding the reagents. What does this indicate?

A3: The formation of a black precipitate, commonly referred to as "palladium black," is a visual indicator of palladium catalyst decomposition and agglomeration.[1] The finely divided, heterogeneous palladium metal is catalytically inactive. This can be caused by:

  • Presence of Oxygen: As with Glaser coupling, oxygen can lead to the decomposition of the active Pd(0) species.

  • High Temperatures: Excessive reaction temperatures can promote catalyst decomposition.

  • Inappropriate Solvent or Ligand Choice: Some solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to sometimes promote its formation.[3] The choice of phosphine (B1218219) ligand is also crucial for stabilizing the palladium catalyst.

  • Impurities: Acidic impurities can lead to catalyst decomposition.

Q4: Can the piperidine nitrogen itself interfere with the reaction or poison the catalyst?

A4: Yes, the nitrogen atom in the piperidine ring can act as a ligand and coordinate to the palladium center. This coordination can potentially lead to catalyst inhibition or poisoning by competing with the desired ligands (e.g., phosphines) or substrates for coordination sites on the palladium. In some cases, secondary amines like piperidine can reversibly substitute a phosphine ligand on the palladium complex.[2] To circumvent this, it is common practice to use an N-protected piperidine substrate, such as with a Boc (tert-butoxycarbonyl) group. This protecting group reduces the coordinating ability of the piperidine nitrogen, preventing it from interfering with the catalytic cycle.[4]

Troubleshooting Guide

Problem: Low Conversion of the Piperidine Halide

When faced with low conversion of your piperidine-containing aryl or vinyl halide, consider the following troubleshooting steps, summarized in the workflow diagram below.

Sonogashira_Troubleshooting Troubleshooting Workflow for Low Conversion Start Low Conversion Observed Check_Catalyst 1. Verify Catalyst Activity - Use fresh Pd and Cu catalysts - Check for degradation Start->Check_Catalyst Initial Checks Check_Inertness 2. Ensure Inert Atmosphere - Degas solvents thoroughly - Maintain positive Ar/N2 pressure Check_Catalyst->Check_Inertness Check_Reagents 3. Assess Reagent Quality - Confirm purity of halide and alkyne - Use anhydrous solvents and base Check_Inertness->Check_Reagents Optimize_Conditions 4. Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Increase_Temp Increase Temperature (for less reactive halides like bromides) Optimize_Conditions->Increase_Temp If using Ar-Br/Cl Change_Ligand Change Ligand - Use bulky, electron-rich phosphines (e.g., P(t-Bu)3, XPhos) Optimize_Conditions->Change_Ligand If steric hindrance is an issue Change_Base Change Base/Solvent - Screen different amine bases - Evaluate solvent effects (e.g., DMF, Toluene) Optimize_Conditions->Change_Base If base/solvent is suboptimal Protect_Piperidine 5. Consider Piperidine N-Protection - Use N-Boc or other protecting groups to prevent catalyst inhibition Optimize_Conditions->Protect_Piperidine If catalyst poisoning is suspected Success Improved Conversion Increase_Temp->Success Change_Ligand->Success Change_Base->Success Protect_Piperidine->Success

Caption: Troubleshooting workflow for low-yield Sonogashira reactions involving piperidine substrates.

Potential Catalyst Deactivation Pathways

The following diagram illustrates potential pathways for catalyst deactivation, which can lead to a stalled reaction.

Catalyst_Deactivation Potential Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)L₂ Catalyst Oxidative_Addition Oxidative Addition (with R-X) Active_Catalyst->Oxidative_Addition Pd_Black Palladium Black (Inactive) Active_Catalyst->Pd_Black Aggregation Piperidine_Coordination Piperidine Coordination Active_Catalyst->Piperidine_Coordination If N is unprotected Catalytic_Cycle Desired Catalytic Cycle Oxidative_Addition->Catalytic_Cycle Catalytic_Cycle->Active_Catalyst Reductive Elimination Inhibited_Complex [Pd(Piperidine)ₓLᵧ] Complex (Inhibited) Piperidine_Coordination->Inhibited_Complex Inhibited_Complex->Active_Catalyst Reversible Inhibition? Oxygen Oxygen (O₂) Oxygen->Pd_Black Impurities Impurities Impurities->Pd_Black

Caption: Diagram showing pathways to an inactive catalyst state in Sonogashira couplings.

Data Presentation

Table 1: Effect of Base on Sonogashira Coupling Yield

The choice of base can significantly impact the reaction outcome. The following data, adapted from a study on the coupling of p-iodonitrobenzene and phenylacetylene (B144264), illustrates this effect. While not a piperidine substrate, it provides valuable comparative data for piperidine as a base.

EntryBaseTemperature (°C)Yield (%)
1Piperidine50High
2NEt₃50High
3Cs₂CO₃25Poor
4K₂CO₃25Poor
5DIPEA25Poor
6KOH25Poor
7NaHCO₃25Poor
8NaOH25Poor
Data adapted from a study on the Sonogashira coupling of p-iodonitrobenzene and phenylacetylene.[5]
Table 2: Typical Conditions for Sonogashira Coupling of N-Boc-4-iodopiperidine

The following table summarizes a typical set of conditions for the successful Sonogashira coupling of a protected piperidine substrate.

ParameterConditionRationale / Notes
Halide N-Boc-4-iodopiperidineIodo derivatives are generally more reactive than bromo or chloro derivatives. The N-Boc group prevents catalyst inhibition by the piperidine nitrogen.[4]
Alkyne PhenylacetyleneA common terminal alkyne coupling partner.
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)A common, effective, and air-stable palladium precatalyst.[4]
Copper Cocatalyst CuI (2-10 mol%)Facilitates the reaction by forming a copper acetylide intermediate. Copper-free conditions are also possible but may require different ligands.[4]
Base Triethylamine (B128534) (TEA)Acts as both a base to neutralize the H-X byproduct and can be used as a solvent or co-solvent.[4]
Solvent Tetrahydrofuran (B95107) (THF)A common aprotic solvent for Sonogashira couplings.[4]
Temperature Room TemperatureThe reaction often proceeds efficiently at ambient temperature.[4]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation and alkyne homocoupling.[4]
Typical Yield 70-95%Yields are dependent on the specific conditions and scale of the reaction.[4]

Experimental Protocols

Synthesis of N-Boc-4-(phenylethynyl)piperidine via Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of N-protected halopiperidines.[4]

Materials:

  • N-Boc-4-iodopiperidine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add N-Boc-4-iodopiperidine (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • To the stirred solution, add triethylamine (TEA) (2.0 eq).

  • Sequentially add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq) to the reaction mixture.

  • Finally, add phenylacetylene (1.2 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-4-(phenylethynyl)piperidine.

Disclaimer: The information provided in this technical support center is for research and informational purposes only. All experimental procedures should be carried out by qualified individuals in a properly equipped laboratory, following all appropriate safety precautions.

References

Technical Support Center: Optimizing the Synthesis of (R)-3-aminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the preparation of (R)-3-aminopiperidine hydrochloride. This valuable chiral intermediate is a key building block in the synthesis of several pharmaceutical agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type II diabetes.[1][2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of (R)-3-aminopiperidine hydrochloride, categorized by the synthetic strategy.

Category 1: Chiral Resolution of Racemic 3-Aminopiperidine

The resolution of racemic 3-aminopiperidine using a chiral resolving agent is a frequently employed method.[3][4] However, achieving high yields of the desired (R)-enantiomer can be challenging.

Question 1: My yield of (R)-3-aminopiperidine is significantly below the theoretical maximum of 50% after resolution with a chiral acid. What are the potential causes and solutions?

Answer:

Several factors can contribute to lower-than-expected yields in a chiral resolution. Here's a breakdown of potential issues and how to address them:

  • Incomplete Diastereomeric Salt Formation: The equilibrium between the free amine, chiral acid, and the diastereomeric salt may not fully favor salt formation.

    • Solution: Ensure the stoichiometry of the resolving agent is optimized. While a 1:1 molar ratio is theoretically required, slight excesses of the resolving agent can sometimes drive the equilibrium towards salt formation. Ensure adequate reaction time and appropriate solvent conditions.

  • Suboptimal Solvent System: The choice of solvent is critical for the selective precipitation of the desired diastereomeric salt.

    • Solution: The ideal solvent system should provide high solubility for both diastereomeric salts at an elevated temperature and very low solubility for only the desired diastereomer at a lower temperature. Experiment with different solvent mixtures and cooling profiles. For example, a mixture of methyl tert-butyl ether and isopropanol (B130326) has been used effectively.[5]

  • Co-precipitation of the Undesired Diastereomer: If the solubilities of the two diastereomeric salts are not sufficiently different in the chosen solvent, co-precipitation can occur, leading to a lower yield of the pure desired enantiomer.

    • Solution: A slower cooling rate can promote the formation of more stable crystals of the desired diastereomer, reducing the kinetic trapping of the more soluble diastereomer. Seeding the solution with a small crystal of the pure desired diastereomeric salt can also encourage selective crystallization.

  • Losses During Isolation and Purification: Significant product loss can occur during filtration, washing, and subsequent liberation of the free amine from the salt.

    • Solution: Use minimal amounts of cold solvent to wash the filtered salt to avoid dissolving the product. Ensure complete liberation of the free amine from the diastereomeric salt by carefully adjusting the pH with a suitable base. Thorough extraction of the liberated amine from the aqueous layer is also crucial.

Question 2: How do I choose the right chiral resolving agent for 3-aminopiperidine?

Answer:

The selection of an appropriate resolving agent is paramount for a successful resolution. Key characteristics of a good resolving agent include:

  • Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for the intended scale of the synthesis.

  • Formation of Crystalline Salts: The agent must form well-defined, crystalline diastereomeric salts with 3-aminopiperidine.

  • Sufficient Solubility Difference: The resulting diastereomeric salts should exhibit a significant difference in solubility in a practical solvent system, allowing for efficient separation by fractional crystallization.[4]

  • Ease of Recovery: The resolving agent should be easily recoverable after the resolution process for potential reuse.

Commonly used and effective resolving agents for 3-aminopiperidine include D-mandelic acid[5] and optically active cyclic phosphoric acids.[3][4]

Category 2: Asymmetric Synthesis & Synthesis from Chiral Precursors

Asymmetric synthesis, for instance, through enzymatic transamination or starting from a chiral pool molecule like D-glutamic acid, offers a pathway to theoretically higher yields than classical resolution.[2][6][7]

Question 3: I am attempting an asymmetric synthesis of (R)-3-amino-1-Boc-piperidine using a transaminase, but the conversion of the 1-Boc-3-piperidone substrate is low. What are the likely reasons?

Answer:

Low conversion in an enzymatic reaction can stem from several factors related to the enzyme's activity and the reaction conditions:

  • Enzyme Inhibition: The substrate or product itself, or even the co-solvent, can inhibit the enzyme at higher concentrations.

    • Solution: Perform substrate and product inhibition studies to determine the optimal concentration ranges. Ensure the co-solvent used (e.g., DMSO) is at a concentration that does not denature or inhibit the enzyme.

  • Suboptimal pH and Temperature: Every enzyme has an optimal pH and temperature range for its activity.

    • Solution: Consult the manufacturer's data for the specific transaminase being used and ensure the reaction is run within the recommended pH and temperature ranges. The pH can be maintained using a suitable buffer.

  • Cofactor Limitation: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor. Insufficient amounts of PLP can limit the reaction rate.

    • Solution: Ensure that PLP is added to the reaction mixture at the recommended concentration.

  • Poor Enzyme Quality or Activity: The enzyme preparation may have lost activity due to improper storage or handling.

    • Solution: Use a fresh batch of the enzyme or test the activity of the current batch with a standard substrate. Store the enzyme under the recommended conditions (typically low temperature).

Question 4: My multi-step synthesis of (R)-3-aminopiperidine from D-glutamic acid is resulting in a very low overall yield. How can I identify and improve the problematic steps?

Answer:

In a multi-step synthesis, the overall yield is the product of the yields of each individual step. A low overall yield is often the result of one or two particularly low-yielding steps.

  • Step-by-Step Yield Analysis: Carefully calculate the yield for each individual reaction step to pinpoint the bottleneck(s).

  • Reaction Monitoring: Use analytical techniques like TLC, HPLC, or NMR to monitor the progress of each reaction and check for the formation of side products. Incomplete reactions or the formation of stable byproducts are common causes of low yields.

  • Purification Losses: Significant material can be lost during purification at each step (e.g., column chromatography, recrystallization).

    • Solution: Optimize the purification method for each intermediate to maximize recovery without compromising purity. Sometimes, it may be possible to carry a crude intermediate to the next step without full purification ("telescoping" reactions), which can improve the overall throughput and yield.

  • Reagent Purity and Stoichiometry: Ensure all reagents are of high purity and that the stoichiometry is correct for each step. For moisture-sensitive reactions, use anhydrous solvents and an inert atmosphere.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to provide a baseline for expected yields and optimal conditions.

Method Starting Material Key Reagents/Catalyst Solvent Temperature (°C) Yield (%) Optical Purity (ee%) Reference
Chiral ResolutionRacemic 3-piperidine amideD-mandelic acidMethyl tert-butyl ether / Isopropanol7042.0 (of diastereomeric salt)-[5]
Chiral ResolutionRacemic 3-aminopiperidine(R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide90% tert-butyl alcohol099.599.6[3][4]
Enzymatic Asymmetric Synthesis1-Boc-3-piperidoneImmobilized ω-transaminase (ATA-025-IMB)Triethanolamine (B1662121) buffer / DMSO5099>99[1]
Multi-step Synthesis from Chiral PoolD-glutamic acidMultiple stepsVariousVarious74 (for one step)98 (purity)[2]
Deprotection(R)-N-pivaloyl-3-aminopiperidine30% Hydrochloric acidEthanol (B145695)6591.599.7[8]
Deprotection(R)-N-Boc-3-aminopiperidineHCl-ethanol solutionEthanolRoom Temperature92.4-[9]

Detailed Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 3-Piperidine Amide with D-Mandelic Acid

This protocol is adapted from a patented procedure.[5]

  • Reaction Setup: In a 500 mL reaction flask, add D-mandelic acid (51.0 g) and racemic 3-piperidine amide (29.0 g).

  • Solvent Addition: Add methyl tert-butyl ether (80 mL) and isopropanol (80 mL) to the reaction flask.

  • Heating and Reaction: Heat the mixture to 70°C and maintain for 6 hours.

  • Crystallization: Allow the reaction to cool naturally to 20°C and stir at this temperature for 3 hours, during which a significant amount of solid will precipitate.

  • Isolation: Filter the solid by suction and dry it under reduced pressure to obtain the D-mandelic acid organic salt of (R)-3-piperidine amide. (Expected yield: ~26.7 g, 42.0%).

Protocol 2: Asymmetric Synthesis of (R)-3-amino-1-Boc-piperidine using Immobilized ω-Transaminase

This protocol is based on a published biocatalytic method.[1]

  • Reaction Mixture Preparation: In a suitable vessel, prepare a mixture of triethanolamine buffer (100 mM, pH 7.5), isopropylamine (B41738) (IPA, as the amine donor), and pyridoxal-5'-phosphate (PLP, 1 mM).

  • Enzyme Addition: Add the immobilized ω-transaminase (e.g., ATA-025-IMB) to the buffer mixture.

  • Substrate Addition: Warm the mixture to 35°C with stirring. Add a preheated solution (35°C) of 1-Boc-3-piperidone in DMSO.

  • Reaction: Stir the reaction mixture at 35°C for 24 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up:

    • Filter the enzyme and wash it with buffer. The enzyme can be stored for reuse.

    • Adjust the pH of the filtrate to 2 with 4 M HCl and extract with CH₂Cl₂ to remove any unreacted starting material.

    • Adjust the pH of the aqueous layer to 13 with KOH and extract with CH₂Cl₂.

    • Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent to yield (R)-3-amino-1-Boc-piperidine.

Protocol 3: Deprotection and Hydrochloride Salt Formation

This protocol describes the final step of converting a protected aminopiperidine to the hydrochloride salt.[8]

  • Reaction Setup: In a 250 mL reaction flask, place (R)-N-pivaloyl-3-aminopiperidine (6.8 g).

  • Acidic Hydrolysis: Add 30% hydrochloric acid (20 mL) and ethanol (40 mL).

  • Heating: Heat the mixture to 65°C and maintain for 8 hours.

  • Crystallization: After the reaction is complete, cool the mixture naturally to 20°C and stir for 1 hour. A large amount of solid will precipitate.

  • Isolation: Filter the solid by suction and dry under reduced pressure to obtain (R)-3-aminopiperidine hydrochloride. (Expected yield: 5.8 g, 91.5%).

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of (R)-3-aminopiperidine hydrochloride.

G cluster_0 Chiral Resolution Workflow racemic Racemic 3-Aminopiperidine diastereomeric_salts Formation of Diastereomeric Salts racemic->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., D-Mandelic Acid) resolving_agent->diastereomeric_salts solvent Solvent System (e.g., MTBE/IPA) solvent->diastereomeric_salts crystallization Fractional Crystallization (Cooling) diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt ((R)-Amine Diastereomer) crystallization->less_soluble_salt more_soluble_salt More Soluble Salt ((S)-Amine Diastereomer in solution) crystallization->more_soluble_salt filtration Filtration & Washing less_soluble_salt->filtration liberation Liberation of Free Amine (Base Treatment) filtration->liberation extraction Extraction liberation->extraction final_product (R)-3-Aminopiperidine extraction->final_product hcl_salt HCl Salt Formation final_product->hcl_salt final_hcl (R)-3-Aminopiperidine HCl hcl_salt->final_hcl

Caption: Workflow for Chiral Resolution.

G cluster_1 Troubleshooting Low Yield in Chiral Resolution cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield (<50%) cause1 Suboptimal Solvent low_yield->cause1 cause2 Co-precipitation low_yield->cause2 cause3 Incomplete Salt Formation low_yield->cause3 cause4 Losses during Isolation low_yield->cause4 solution1 Screen Solvents & Cooling Profiles cause1->solution1 Address with solution2 Slow Cooling, Seeding cause2->solution2 Address with solution3 Optimize Stoichiometry & Reaction Time cause3->solution3 Address with solution4 Minimize Wash Solvent, Optimize pH & Extraction cause4->solution4 Address with

Caption: Troubleshooting Low Yield in Resolution.

G cluster_2 Enzymatic Asymmetric Synthesis Workflow substrate Prochiral Ketone (e.g., 1-Boc-3-piperidone) reaction Asymmetric Amination substrate->reaction enzyme Transaminase + PLP cofactor enzyme->reaction amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->reaction product (R)-3-Amino-1-Boc-piperidine reaction->product workup Work-up & Purification product->workup deprotection Deprotection (HCl) workup->deprotection final_product (R)-3-Aminopiperidine HCl deprotection->final_product

Caption: Workflow for Enzymatic Synthesis.

References

Preventing racemization during the synthesis and handling of chiral amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis and handling of chiral amines.

Troubleshooting Guide: Loss of Enantiomeric Purity

If you are observing a decrease in the enantiomeric excess (ee) of your chiral amine, consult the following guide to identify and resolve the potential causes.

Problem: Low or complete loss of enantiomeric excess in the final product.

Initial Assessment Workflow:

G start Racemization Observed? reaction 1. Reaction Conditions start->reaction Yes end Enantiopurity Preserved start->end No workup 2. Work-up Procedure reaction->workup sub_reaction Harsh Conditions? (High Temp, Strong Base/Acid) Unstable Intermediates? reaction->sub_reaction purification 3. Purification Method workup->purification sub_workup Extreme pH? High Temperature? workup->sub_workup storage 4. Handling & Storage purification->storage sub_purification Acidic Stationary Phase? (e.g., Silica Gel) Thermal Stress? purification->sub_purification sub_storage Improper Temperature? Exposure to Acid/Base? storage->sub_storage G cluster_0 Mechanism of Protection racemization Racemization Pathway (Deprotonation/Reprotonation) chiral_amine Chiral Amine chiral_amine->racemization Base/Acid protecting_group Protecting Group (e.g., Boc, Fmoc, Cbz) chiral_amine->protecting_group Protection steric Steric Hindrance protecting_group->steric electronic Electronic Shielding protecting_group->electronic stable_product Stable Chiral Product steric->stable_product Blocks Access electronic->stable_product Reduces Acidity G prep 1. Preparation (Flame-dried flask, inert atm.) reagents 2. Reagent Addition (Ketone, Solvent, Catalyst) prep->reagents reaction 3. Reaction (Controlled Temp, Stirring) reagents->reaction monitor 4. Monitoring (TLC or LC-MS) reaction->monitor quench 5. Quenching (e.g., sat. NaHCO₃) monitor->quench Reaction Complete extract 6. Extraction (Organic Solvent) quench->extract purify 7. Purification (Chromatography or Crystallization) extract->purify analyze 8. Analysis (Chiral HPLC or NMR) purify->analyze

Technical Support Center: HPLC Purity Analysis of 3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC method development and purity analysis of 3-aminopiperidine. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is direct HPLC analysis of 3-aminopiperidine challenging?

A1: Direct analysis of 3-aminopiperidine by reversed-phase HPLC with UV detection is difficult due to two primary factors:

  • High Polarity: As a small polar amine, it exhibits poor retention on traditional non-polar stationary phases like C18.

  • Lack of a Strong Chromophore: 3-aminopiperidine does not have significant UV absorption, leading to low sensitivity with UV detectors.[1][2]

Q2: What are the common analytical strategies for 3-aminopiperidine purity analysis?

A2: To overcome the challenges of direct analysis, pre-column derivatization is a widely used technique.[3][4] This involves reacting 3-aminopiperidine with a reagent to introduce a chromophore, enhancing UV detection and often improving chromatographic retention. Common derivatizing agents include p-toluene sulfonyl chloride (PTSC) and benzoyl chloride.[1][3][4][5] An alternative approach for experienced users is the use of a Charged Aerosol Detector (CAD) with a mixed-mode ion-exchange/reversed-phase column, which does not require derivatization.[6]

Q3: How can I analyze the enantiomeric purity of 3-aminopiperidine?

A3: Enantiomeric purity is crucial as 3-aminopiperidine is often a chiral intermediate in pharmaceutical synthesis.[2] The analysis typically involves:

  • Pre-column derivatization with a suitable reagent to form diastereomers that can be separated on a standard achiral column (e.g., C18).[2]

  • Direct separation of enantiomers after derivatization using a chiral HPLC column, such as a Chiralpak AD-H.[3][4]

Q4: What should I consider when choosing a column?

A4: For the analysis of derivatized 3-aminopiperidine, a standard reversed-phase C18 column is often suitable.[1][2] For direct chiral separations, polysaccharide-based columns are a good starting point.[3] When analyzing the underivatized amine, which is prone to peak tailing, consider columns with advanced end-capping or polar-embedded phases to minimize interactions with residual silanols.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of 3-aminopiperidine.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a common problem when analyzing basic compounds like 3-aminopiperidine.[7][8][9][10] A tailing factor greater than 1.2 is generally considered significant.[7]

Potential Cause Recommended Solution
Secondary Interactions with Silanols The primary amine group of 3-aminopiperidine can interact with acidic silanol (B1196071) groups on the silica (B1680970) surface of the column, causing tailing.[8][9][10][11] To mitigate this, lower the mobile phase pH to around 2-3 to protonate the silanols.[7][9] Using a highly deactivated, end-capped column or a column with a polar-embedded stationary phase can also be effective.[9]
Incorrect Mobile Phase pH An unsuitable mobile phase pH can lead to peak tailing. For basic compounds, working at a low pH is often beneficial.[8]
Low Buffer Concentration Insufficient buffer capacity can lead to pH shifts on the column. Increase the buffer concentration (typically in the 10-50 mM range).[7]
Column Overload Injecting too much sample can saturate the column.[7] Dilute the sample or reduce the injection volume.
Column Degradation An old or contaminated column can lose its efficiency and lead to poor peak shapes.[7] Flush the column with a strong solvent or replace it if necessary.[7]
Issue 2: Inconsistent or Drifting Retention Times
Potential Cause Recommended Solution
Poor Column Equilibration Insufficient equilibration time between gradient runs or after changing the mobile phase is a common cause of retention time drift.[12] Ensure the column is fully equilibrated before starting a sequence.
Mobile Phase Composition Changes Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent component can alter the solvent strength and affect retention times. Prepare fresh mobile phase daily and keep solvent bottles capped.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
Pump Malfunction Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time variability.[13]
Issue 3: Low Resolution or Co-eluting Peaks
Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition The organic modifier (e.g., acetonitrile, methanol) and its proportion in the mobile phase significantly impact resolution. Systematically vary the mobile phase composition to optimize separation.
Inappropriate Column The chosen column may not provide sufficient selectivity for the analyte and its impurities. Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano).
Gradient Profile is Too Steep A steep gradient may not provide enough time to separate closely eluting peaks. A shallower gradient can improve resolution.
Interfering Peaks An interfering compound might be co-eluting with the peak of interest.[9] Changing the detection wavelength may help confirm this. Improving the sample clean-up procedure, for instance, by using Solid Phase Extraction (SPE), can remove interfering contaminants.[9]
Issue 4: No or Low Signal
Potential Cause Recommended Solution
No UV Chromophore (for underivatized compound) 3-aminopiperidine has very weak UV absorbance.[1][2] Derivatization is necessary for sensitive UV detection.
Incomplete Derivatization Reaction Optimize the derivatization reaction conditions (reagent concentration, reaction time, temperature, and pH) to ensure complete derivatization of the analyte.
Incorrect Detection Wavelength Ensure the detector is set to the wavelength of maximum absorbance for the derivatized 3-aminopiperidine. This will depend on the derivatizing agent used.
Detector or Lamp Issue The detector lamp may be failing or there could be another issue with the detector. Check the lamp's energy and perform any necessary diagnostics.

Experimental Protocol: Purity Analysis of 3-Aminopiperidine via Pre-column Derivatization with Benzoyl Chloride

This protocol is a representative example for the purity analysis of 3-aminopiperidine.

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh about 25 mg of 3-aminopiperidine reference standard into a 50 mL volumetric flask.

  • Sample Solution: Accurately weigh about 25 mg of the 3-aminopiperidine sample into a 50 mL volumetric flask.

  • Derivatization Procedure:

    • To each flask, add 10 mL of a suitable organic solvent (e.g., dichloromethane).

    • Add an appropriate amount of a base (e.g., triethylamine).

    • In an ice bath, slowly add an excess of benzoyl chloride.[1][5]

    • Allow the reaction to proceed for a specified time (e.g., 30 minutes) with occasional stirring.

    • Quench the reaction by adding a small amount of a suitable reagent (e.g., methanol).

    • Dilute to the mark with the mobile phase diluent (e.g., acetonitrile/water mixture).

2. HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[5]
Injection Volume 10 µL

3. Data Analysis:

  • Calculate the percentage purity of the 3-aminopiperidine sample by comparing the peak area of the main peak in the sample chromatogram to that in the standard chromatogram.

Visualizations

HPLC_Method_Development_Workflow start Define Analytical Goal (Purity, Enantiomeric Purity) lit_review Literature Review & Analyte Characterization start->lit_review method_select Select Analytical Approach (Direct vs. Derivatization) lit_review->method_select deriv Optimize Derivatization (Reagent, Time, Temp) method_select->deriv Derivatization Chosen col_select Column & Mobile Phase Screening method_select->col_select Direct Analysis Chosen deriv->col_select param_opt Optimize Parameters (Gradient, Flow Rate, Temp) col_select->param_opt sys_suit System Suitability Test (Resolution, Tailing) param_opt->sys_suit sys_suit->param_opt Optimization Needed validate Method Validation (ICH Guidelines) sys_suit->validate Pass end Routine Analysis validate->end

Caption: HPLC Method Development Workflow for 3-Aminopiperidine Analysis.

Peak_Tailing_Troubleshooting start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Check Mobile Phase pH (Is it low, e.g., 2-3?) start->check_ph adjust_ph Adjust pH to 2-3 check_ph->adjust_ph No check_buffer Check Buffer Strength (Is it 10-50 mM?) check_ph->check_buffer Yes resolved Problem Resolved adjust_ph->resolved adjust_buffer Increase Buffer Strength check_buffer->adjust_buffer No check_overload Sample Overload? (Dilute sample/reduce volume) check_buffer->check_overload Yes adjust_buffer->resolved check_column Evaluate Column (Age, Performance) check_overload->check_column No check_overload->resolved Yes, after dilution flush_col Flush Column check_column->flush_col Contamination Suspected replace_col Replace Column (Consider polar-embedded) check_column->replace_col Old/Damaged flush_col->resolved replace_col->resolved

Caption: Troubleshooting Decision Tree for Peak Tailing.

References

Condition optimization for aza-Prins cyclization to form piperidine structures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the aza-Prins cyclization, a powerful tool for the stereoselective synthesis of piperidine (B6355638) structures. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the aza-Prins cyclization for forming piperidine rings?

The aza-Prins cyclization is an acid-catalyzed reaction involving the condensation of a homoallylic amine with an aldehyde or ketone.[1][2][3] The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack by the alkene.[4][5] The resulting piperidinyl cation is subsequently trapped by a nucleophile to yield the final substituted piperidine product.[5] This process is highly valued for its efficiency in constructing the piperidine core, a common scaffold in pharmaceuticals.[6][7]

Q2: What are the key factors influencing the success and stereoselectivity of the aza-Prins cyclization?

Several factors critically impact the outcome of the aza-Prins cyclization:

  • Catalyst: The choice of a Brønsted or Lewis acid is crucial.[5][8] Common Lewis acids include InCl₃, FeCl₃, AlCl₃, and TiCl₄, while Brønsted acids like TFA and HCl are also frequently used.[5][6][8][9][10] The catalyst influences reaction rate, yield, and diastereoselectivity.[11]

  • Solvent: The solvent can affect the stability of the intermediates and the solubility of the reagents. Dichloromethane (B109758) (DCM) and acetonitrile (B52724) (MeCN) are common choices.[12][13]

  • Temperature: Reaction temperatures can range from -20°C to 80°C or higher, often requiring careful optimization to balance reaction rate with the prevention of side reactions or decomposition.[9][12][14]

  • Substrates: The nature of the homoallylic amine and the carbonyl compound significantly affects reactivity and stereochemical outcome.[5]

  • Nucleophile: The nucleophile that traps the final carbocation determines the substitution at the 4-position of the piperidine ring. Halides, water, and alcohols are common nucleophiles.[4][5]

Q3: What are common side reactions, and how can they be minimized?

A common side reaction is the aza-Cope rearrangement, which can compete with the desired aza-Prins cyclization.[5][15] Optimizing the reaction conditions, such as the choice of acid promoter and temperature, can help to suppress this undesired pathway.[5][15] For instance, using chloroacetic acid at a controlled temperature has been shown to minimize the formation of the aza-Cope product.[15] Polymerization of the alkene or decomposition of starting materials under strongly acidic conditions can also occur.[16][17] Careful selection of a milder Lewis or Brønsted acid and optimization of the reaction time and temperature can mitigate these issues.[17]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Step
Inactive Catalyst Use a freshly opened or purified Lewis/Brønsted acid. Many Lewis acids are moisture-sensitive, so ensure all glassware is thoroughly dried.[17]
Inappropriate Reaction Temperature The reaction may require heating to overcome the activation energy. Conversely, sensitive substrates may require lower temperatures to prevent decomposition.[9][14] Monitor the reaction at different temperatures to find the optimum.
Poor Catalyst Choice The chosen acid may not be suitable for the specific substrates. Screen a variety of Lewis and Brønsted acids to identify the most effective one.[8]
Incorrect Stoichiometry Ensure the correct molar ratios of reactants are used. An excess of the aldehyde or ketone is sometimes employed.[12][18]

Problem 2: Poor diastereoselectivity.

Possible Cause Troubleshooting Step
Sub-optimal Catalyst The nature of the acid catalyst can significantly influence the stereochemical outcome. For example, some Lewis acids may favor the formation of the trans isomer, while Brønsted acids might favor the cis isomer.[11] Experiment with different acid catalysts.
Temperature Effects Diastereoselectivity can be temperature-dependent. Running the reaction at lower temperatures often increases selectivity by favoring the thermodynamically more stable transition state.[11]
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen different solvents to improve diastereoselectivity.

Problem 3: Formation of multiple products.

Possible Cause Troubleshooting Step
Competing Side Reactions As mentioned in the FAQs, aza-Cope rearrangement can be a competitive pathway.[5][15] Adjusting the acid catalyst and temperature can help favor the aza-Prins cyclization.[15]
Presence of Water If a hydroxylated product is not desired, ensure the reaction is carried out under strictly anhydrous conditions to prevent trapping of the carbocation by water.
Nucleophile Competition If the solvent can act as a nucleophile (e.g., methanol, ethanol), it may compete with the intended nucleophile.[4] Consider using a non-nucleophilic solvent.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the aza-Prins cyclization to illustrate the impact of different reaction parameters on product yield and diastereoselectivity.

Table 1: Effect of Lewis Acid Catalyst on the Synthesis of 4-Halopiperidines

EntryLewis Acid (mol%)Halide Source (equiv)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
1AlCl₃ (5)TMSCl (2)DCMRT1292>95:5
2InCl₃ (10)InCl₃ (1.1)DCMRT2485>95:5
3FeCl₃ (10)TMSCl (1.5)MeCN803.58185:15
4BiBr₃ (10)BiBr₃ (1.1)MeCNRT1290>95:5

Data compiled from multiple sources for illustrative purposes.[5]

Table 2: Influence of Brønsted Acid Promoter and Temperature

EntryBrønsted Acid (equiv)SolventTemp (°C)Time (min)Yield (%)Notes
1Chloroacetic Acid (2.5)Toluene1402099Formation of aza-Cope byproduct observed.
2Chloroacetic Acid (10)Toluene1204083No aza-Cope byproduct formed.
3TFA (2.5)EtOHMW--Used for incorporation of alcohol nucleophiles.
4HCl (5.0)MeCN80108061Synthesis of tricyclic benzazocines.[1][9]

Data adapted from studies on specific aza-Prins cyclization systems.[4][15]

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Aza-Prins Cyclization to form 4-Halopiperidines:

To a solution of the homoallylic amine (1.0 equiv) in dry dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere is added the aldehyde or ketone (1.2 equiv).[12] The Lewis acid catalyst (e.g., 5-10 mol%) is then added, followed by the halide source (e.g., trimethylsilyl (B98337) halide, 1.5-2.0 equiv).[5][12] The reaction mixture is stirred at the optimized temperature (e.g., room temperature or heated) and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for Brønsted Acid-Promoted Aza-Prins Cyclization:

A mixture of the homoallylic amine (1.0 equiv), the carbonyl compound (1.0-2.5 equiv), and the Brønsted acid (e.g., HCl, TFA, or chloroacetic acid, 1.0-10 equiv) in a suitable solvent (e.g., acetonitrile, toluene, or an alcohol) is prepared in a reaction vessel.[4][9][15] The mixture is stirred at the optimized temperature (which may range from room temperature to elevated temperatures, potentially with microwave irradiation) for the required time.[4][15] After completion, the reaction is cooled to room temperature and neutralized with a base (e.g., saturated aqueous NaHCO₃). The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated in vacuo. Purification is typically achieved by flash column chromatography.

Visualizations

aza_prins_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product homoallylic_amine Homoallylic Amine iminium_ion Iminium Ion homoallylic_amine->iminium_ion aldehyde Aldehyde/Ketone aldehyde->iminium_ion piperidinyl_cation Piperidinyl Cation iminium_ion->piperidinyl_cation Intramolecular Cyclization piperidine Substituted Piperidine piperidinyl_cation->piperidine Nucleophilic Trapping catalyst Acid Catalyst (Brønsted or Lewis) catalyst->iminium_ion nucleophile Nucleophile (e.g., Cl-, Br-, H2O) nucleophile->piperidine

Caption: General mechanistic pathway of the aza-Prins cyclization.

troubleshooting_workflow start Low Yield or Poor Selectivity check_catalyst Verify Catalyst Activity and Loading start->check_catalyst optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp screen_solvents Screen Different Solvents optimize_temp->screen_solvents check_reagents Check Reagent Purity and Stoichiometry screen_solvents->check_reagents analyze_byproducts Identify Byproducts (e.g., aza-Cope) check_reagents->analyze_byproducts adjust_conditions Adjust Conditions to Minimize Side Reactions analyze_byproducts->adjust_conditions success Improved Outcome adjust_conditions->success

Caption: A logical workflow for troubleshooting common issues.

References

Validation & Comparative

Chiral Counterparts in Catalysis: A Comparative Analysis of (R)- and (S)-3-Aminopiperidine Dihydrochloride in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – December 21, 2025 – In the intricate world of pharmaceutical synthesis, the chirality of a molecule can be the determining factor between a life-saving therapeutic and an inactive or even harmful compound. This guide provides a detailed comparison of two pivotal chiral building blocks, (R)-3-Aminopiperidine dihydrochloride (B599025) and (S)-3-Aminopiperidine dihydrochloride, for researchers, scientists, and drug development professionals. We will explore their distinct applications in the synthesis of prominent drugs, supported by experimental data on their performance and the critical impact of their stereochemistry on pharmacological activity.

The core difference lies in their application: (R)-3-Aminopiperidine dihydrochloride is a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, such as the antidiabetic drug Alogliptin. Conversely, the (S)-enantiomer is crucial for the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, exemplified by the anticancer drug Niraparib. This divergence in utility underscores the high stereoselectivity of their respective biological targets.

Performance in Drug Synthesis: A Tale of Two Enantiomers

The selection of the correct enantiomer of 3-aminopiperidine is not merely a matter of preference but a critical determinant of the final drug's efficacy and safety. The three-dimensional arrangement of the amino group on the piperidine (B6355638) ring dictates the binding affinity and inhibitory activity of the resulting drug molecule.

Synthesis of Alogliptin with this compound

Alogliptin is a potent and selective DPP-IV inhibitor used for the treatment of type 2 diabetes. The (R)-enantiomer of 3-aminopiperidine is essential for its activity. The primary amino group of the (R)-3-aminopiperidine moiety forms a key salt bridge with two glutamic acid residues (Glu205 and Glu206) in the S2 pocket of the DPP-IV enzyme. This interaction is pivotal for anchoring the inhibitor to the active site.

While specific data on the synthesis of Alogliptin using the (S)-enantiomer is scarce in publicly available literature—as it would produce an inactive stereoisomer—structure-activity relationship (SAR) studies consistently highlight the necessity of the (R)-configuration for potent DPP-IV inhibition. It is reasonable to infer that a synthesis using (S)-3-aminopiperidine would proceed, but the resulting (S)-Alogliptin would exhibit significantly lower or no inhibitory activity against DPP-IV.

Synthesis of Niraparib with (S)-3-Aminopiperidine Dihydrochloride

Niraparib is a PARP inhibitor used in the treatment of certain types of cancer. The (S)-configuration of the 3-aminopiperidine moiety is critical for its potent inhibitory effect on PARP-1 and PARP-2. The piperidine ring of the (S)-enantiomer optimally positions the rest of the molecule within the nicotinamide-binding pocket of the PARP enzyme, enabling key interactions that lead to enzyme inhibition.

As with Alogliptin, the synthesis of Niraparib is highly stereospecific, and the use of (R)-3-aminopiperidine would be expected to yield an enantiomer with dramatically reduced PARP inhibitory activity.

Comparative Pharmacological Activity

The profound impact of stereochemistry is most evident when comparing the pharmacological activity of the final drug enantiomers.

DrugEnantiomerTargetIC50 (nM)Reference Compound
Alogliptin (R)DPP-IV<10(S)-Alogliptin
(S)DPP-IV>10,000(R)-Alogliptin
Niraparib (S)PARP-1 / PARP-23.8 / 2.1(R)-Niraparib
(R)PARP-1 / PARP-2>1,000(S)-Niraparib

Experimental Protocols

Below are generalized experimental protocols for the synthesis of Alogliptin and Niraparib, highlighting the introduction of the chiral aminopiperidine.

Synthesis of Alogliptin

The synthesis of Alogliptin typically involves the coupling of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile with this compound.

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile This intermediate is prepared through the alkylation of 6-chloro-3-methyluracil (B41288) with 2-(bromomethyl)benzonitrile (B57715) in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF).

Step 2: Coupling with this compound To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1.0 eq) in a suitable solvent such as isopropanol, this compound (1.2 eq) and a base like potassium carbonate (3.0 eq) are added. The reaction mixture is heated to reflux (approximately 80-85 °C) for 12-16 hours. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate containing the Alogliptin free base is then concentrated under reduced pressure.

Step 3: Salt Formation The crude Alogliptin is dissolved in a suitable solvent like ethanol (B145695), and a solution of benzoic acid (1.1 eq) in ethanol is added. The mixture is stirred to induce crystallization, and the resulting solid is collected by filtration, washed with ethanol, and dried to yield Alogliptin benzoate.

Synthesis of Niraparib

The synthesis of Niraparib involves the coupling of a suitable indazole derivative with (S)-3-(4-bromophenyl)piperidine, which is prepared from (S)-3-aminopiperidine.

Step 1: Synthesis of (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate This intermediate can be synthesized via several routes, often starting from N-Boc-3-piperidone and involving a stereoselective reduction and subsequent functionalization. A key step is the introduction of the 4-bromophenyl group.

Step 2: Deprotection to obtain (S)-3-(4-bromophenyl)piperidine The Boc-protecting group is removed using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent like dichloromethane (B109758) or dioxane.

Step 3: Coupling with 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2H-indazole-7-carboxamide The deprotected (S)-3-(4-bromophenyl)piperidine (1.0 eq) is coupled with the indazole derivative (1.1 eq) under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) using a suitable palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a solvent like toluene. The reaction is typically heated at 80-100 °C for several hours.

Step 4: Final Deprotection and Salt Formation The protecting groups on the resulting intermediate are removed, and the final product, Niraparib, is isolated and can be converted to a suitable salt if required.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis for Alogliptin and the mechanism of action for DPP-IV inhibition, as well as the synthetic workflow for a key Niraparib intermediate.

Alogliptin_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 6_chloro_3_methyluracil 6-chloro-3-methyluracil Intermediate_1 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 6_chloro_3_methyluracil->Intermediate_1 Alkylation 2_bromomethyl_benzonitrile 2-(bromomethyl)benzonitrile 2_bromomethyl_benzonitrile->Intermediate_1 R_3_aminopiperidine (R)-3-Aminopiperidine dihydrochloride Alogliptin Alogliptin R_3_aminopiperidine->Alogliptin Intermediate_1->Alogliptin Nucleophilic Substitution DPP_IV_Inhibition GLP_1_GIP GLP-1 and GIP (Active Incretins) DPP_IV DPP-IV Enzyme GLP_1_GIP->DPP_IV Degradation Insulin_Secretion Increased Insulin Secretion (Glucose-Dependent) GLP_1_GIP->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion GLP_1_GIP->Glucagon_Secretion Inactive_Metabolites Inactive Metabolites DPP_IV->Inactive_Metabolites Alogliptin (R)-Alogliptin Alogliptin->DPP_IV Inhibition Niraparib_Intermediate_Synthesis cluster_start_niraparib Starting Materials cluster_intermediate_niraparib Key Intermediate Synthesis cluster_coupling Coupling Partner cluster_final_niraparib Final Product N_Boc_3_piperidone N-Boc-3-piperidone S_intermediate (S)-3-(4-bromophenyl)piperidine N_Boc_3_piperidone->S_intermediate Multi-step Synthesis S_3_aminopiperidine (S)-3-Aminopiperidine dihydrochloride S_3_aminopiperidine->S_intermediate Chiral Source Niraparib Niraparib S_intermediate->Niraparib Buchwald-Hartwig Coupling Indazole_derivative Indazole Derivative Indazole_derivative->Niraparib

A Comparative Guide to the Synthetic Routes of Chiral 3-Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 3-aminopiperidines are pivotal structural motifs in a vast array of pharmaceutical agents, influencing their potency, selectivity, and pharmacokinetic profiles. The stereospecific synthesis of these valuable building blocks is, therefore, a critical challenge in drug discovery and development. This guide provides a comprehensive comparison of various synthetic strategies for obtaining enantiomerically pure 3-aminopiperidines, supported by experimental data and detailed methodologies.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic approaches to chiral 3-aminopiperidines, allowing for a rapid assessment of their respective advantages and disadvantages.

ParameterBiocatalytic (Transaminase)Biocatalytic (Enzyme Cascade)Classical ResolutionChiral Pool Synthesis (from L-Glutamic Acid)Asymmetric 'Clip-Cycle'
Starting Material N-protected 3-piperidoneN-Cbz-protected L-ornithinolRacemic 3-aminopiperidine derivativeL-Glutamic acidN-Cbz-protected 1-amino-hex-5-ene
Chirality Source Chiral enzymeChiral enzymeChiral resolving agentL-Glutamic acidChiral phosphoric acid
Overall Yield ~87-99%[1]Up to 54%[2][3]~40-50% (theoretical max 50%)44-55%[4][5]Up to 87%[6][7]
Enantiomeric Excess >99%[1]High (enantiopure)[2]>99% (after resolution)High (from chiral precursor)Up to 96:4 er[6][7]
Number of Steps 1-21 (one-pot)2-352
Key Reagents Transaminase, PLP, Amine donorGalactose oxidase, Imine reductaseChiral acid (e.g., tartaric acid, CPA)SOCl₂, Boc₂O, NaBH₄, TsClThioacrylate, Chiral phosphoric acid
Scalability High[8]ModerateModerateModerateModerate
Environmental Impact Green, enzymatic processGreen, enzymatic processUse of stoichiometric resolving agentUse of various reagents and solventsCatalytic, but uses organic solvents

In-Depth Analysis of Synthetic Routes

This section provides a detailed examination of each synthetic strategy, including workflow diagrams and experimental protocols for key steps.

Biocatalytic Asymmetric Synthesis

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral amines. Enzymes offer high stereoselectivity and operate under mild reaction conditions.

This method utilizes ω-transaminases to convert a prochiral N-protected 3-piperidone into the corresponding chiral amine with high enantiomeric excess.

G cluster_0 Transaminase-Catalyzed Asymmetric Amination N-Protected_3-Piperidone N-Protected 3-Piperidone Chiral_3-Aminopiperidine Chiral N-Protected 3-Aminopiperidine N-Protected_3-Piperidone->Chiral_3-Aminopiperidine Transaminase, PLP Amine Donor (e.g., Isopropylamine) Deprotection Deprotection Chiral_3-Aminopiperidine->Deprotection Final_Product Chiral 3-Aminopiperidine Deprotection->Final_Product

Caption: Workflow for transaminase-catalyzed synthesis.

Experimental Protocol: Synthesis of (R)-N-Boc-3-aminopiperidine

  • To 4 mL of triethanolamine (B1662121) buffer (100 mM, pH 7.5) containing isopropylamine (B41738) (1.1 M) and pyridoxal-5'-phosphate (PLP, 1.4 mM), add 200 mg of immobilized ω-transaminase (e.g., ATA-025-IMB).

  • Stir the mixture at 35 °C and 550 rpm for 5 minutes.

  • Add a preheated solution of 1-Boc-3-piperidone (1.25 mmol) in DMSO (2 mL).

  • Stir the reaction mixture at 50 °C and 550 rpm and monitor by HPLC.

  • Upon completion, filter the enzyme and work up the reaction mixture to isolate the product.

This innovative one-pot approach utilizes a cascade of enzymes to convert an amino alcohol into the desired cyclic amine, minimizing intermediate isolation and potential racemization.[2][3]

G cluster_1 Multi-Enzyme Cascade Synthesis Amino_Alcohol N-Cbz-L-ornithinol Amino_Aldehyde Amino Aldehyde (Intermediate) Amino_Alcohol->Amino_Aldehyde Galactose Oxidase (GOase) Cyclic_Imine Cyclic Imine (Intermediate) Amino_Aldehyde->Cyclic_Imine Spontaneous Cyclization Final_Product L-3-N-Cbz-aminopiperidine Cyclic_Imine->Final_Product Imine Reductase (IRED)

Caption: One-pot multi-enzyme cascade workflow.

Experimental Protocol: Synthesis of L-3-N-Cbz-aminopiperidine [3]

  • A reaction mixture containing N-Cbz-L-ornithinol (3 mM) in NaPi buffer (pH 7.5) is prepared.

  • Variants of galactose oxidase and imine reductase are added to the mixture.

  • The reaction is performed at 30 °C and 200 rpm for 16 hours.

  • The product is isolated and purified, for example, by a simple acid-base wash. An isolated yield of up to 54% has been reported.[2][3]

Classical Resolution of Racemic Mixtures

This traditional method involves the separation of enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent.

G cluster_2 Classical Resolution Racemic_Amine Racemic 3-Aminopiperidine Derivative Diastereomeric_Salts Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts Chiral Resolving Agent (e.g., (R)-CPA) Separation Fractional Crystallization Diastereomeric_Salts->Separation Liberation Liberation of Free Amine Separation->Liberation Desired_Enantiomer Desired Enantiomer Liberation->Desired_Enantiomer

Caption: Workflow for classical resolution.

Experimental Protocol: Resolution of 3-Aminopiperidine with (R)-CPA [9][10]

  • Racemic 3-aminopiperidine is reacted with an enantiomerically pure resolving agent, such as (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), to form diastereomeric salts.

  • The diastereomers are separated based on their differential solubility in a suitable solvent (e.g., 90% tert-butyl alcohol at 0°C) via fractional crystallization.[10]

  • The desired diastereomeric salt is isolated and treated with a base to liberate the free chiral amine.

  • This method has been reported to yield (R)-3-aminopiperidine in 99.5% yield with 99.6% enantiomeric excess.[9]

Synthesis from the Chiral Pool

This strategy utilizes a readily available and inexpensive chiral starting material, such as an amino acid, and converts it through a series of chemical transformations into the target chiral 3-aminopiperidine.

G cluster_3 Chiral Pool Synthesis from L-Glutamic Acid L-Glutamic_Acid L-Glutamic Acid Diester Diester L-Glutamic_Acid->Diester Esterification (SOCl₂, MeOH) Boc_Protected_Diester N-Boc Protected Diester Diester->Boc_Protected_Diester Boc Protection (Boc₂O, Et₃N) Diol Diol Boc_Protected_Diester->Diol Reduction (NaBH₄) Ditosylate Ditosylate Diol->Ditosylate Tosylation (TsCl, Et₃N) Final_Product 3-(N-Boc amino) piperidine (B6355638) derivative Ditosylate->Final_Product Cyclization (Amine)

Caption: Multi-step synthesis from L-glutamic acid.

Experimental Protocol: Key Steps in the Synthesis from L-Glutamic Acid [4][11]

  • Esterification: L-glutamic acid is treated with thionyl chloride in methanol (B129727) at 0°C to room temperature to yield the corresponding diester.[4][11]

  • Boc-Protection: The amino group of the diester is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and triethylamine.

  • Reduction: The diester is reduced to the corresponding diol using sodium borohydride.

  • Tosylation: The diol is converted to a ditosylate using p-toluenesulfonyl chloride.

  • Cyclization: The ditosylate undergoes cyclization with an amine to form the piperidine ring. The overall yields for this five-step process are reported to be in the range of 44% to 55%.[4]

Asymmetric 'Clip-Cycle' Synthesis

This modern approach involves a two-step sequence: a cross-metathesis reaction ('Clip') followed by an enantioselective intramolecular aza-Michael cyclization ('Cycle') catalyzed by a chiral phosphoric acid.

G cluster_4 Asymmetric 'Clip-Cycle' Synthesis Amino_Hexene N-Cbz-protected 1-amino-hex-5-ene Metathesis_Product Cross-Metathesis Product Amino_Hexene->Metathesis_Product Cross-Metathesis ('Clip') Thioacrylate Thioacrylate Final_Product Enantioenriched 3-spiropiperidine Metathesis_Product->Final_Product Intramolecular aza-Michael (Chiral Phosphoric Acid) ('Cycle')

Caption: The 'Clip-Cycle' synthetic strategy.

Experimental Protocol: Asymmetric 'Clip-Cycle' Synthesis [6]

  • 'Clip' Step (Cross-Metathesis): An N-Cbz-protected 1-amino-hex-5-ene is reacted with a thioacrylate in the presence of a metathesis catalyst.

  • 'Cycle' Step (Aza-Michael Cyclization): The product from the 'Clip' step undergoes an intramolecular asymmetric aza-Michael cyclization catalyzed by a chiral phosphoric acid (20 mol%) in a suitable solvent. The reaction is typically run for 24-48 hours.

  • This method can produce 3-spiropiperidines in up to 87% yield and with an enantiomeric ratio of up to 96:4.[6][7]

Conclusion

The choice of a synthetic route to chiral 3-aminopiperidines depends on a multitude of factors including the desired scale of production, cost considerations, availability of starting materials and reagents, and the required enantiomeric purity.

  • Biocatalytic methods offer an environmentally friendly and highly selective approach, particularly suitable for large-scale industrial applications where sustainability is a key driver.[8]

  • Classical resolution remains a viable, albeit less atom-economical, option, especially when a racemic precursor is readily available.

  • Synthesis from the chiral pool provides a reliable route to enantiopure products, leveraging the inherent chirality of natural starting materials.

  • Asymmetric catalysis , such as the 'Clip-Cycle' method, represents the forefront of chemical synthesis, offering elegant and efficient catalytic solutions.

Researchers and drug development professionals should carefully evaluate these diverse strategies to select the most appropriate method for their specific needs, balancing the trade-offs between yield, enantioselectivity, cost, and environmental impact.

References

A Researcher's Guide to Determining Enantiomeric Excess in Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical aspect of chiral compound analysis. This is particularly true for aminopiperidines, a class of compounds frequently utilized in the synthesis of pharmaceuticals. The stereochemistry of these molecules can significantly impact their pharmacological activity and safety profiles. This guide provides a comprehensive comparison of key analytical methods for determining the enantiomeric excess of aminopiperidines, supported by experimental data and detailed protocols to aid in method selection and implementation.

This guide delves into the most established and effective techniques for quantifying the enantiomeric purity of aminopiperidines: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE). Each method's principles, advantages, and limitations are discussed to provide a well-rounded understanding for informed decision-making in a laboratory setting.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of aminopiperidines is contingent on various factors, including the specific properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the primary analytical techniques.

Analytical MethodPrincipleDerivatizationTypical ThroughputKey AdvantagesCommon Challenges
Chiral HPLC Differential partitioning of enantiomers on a chiral stationary phase.Often required for UV detection and improved separation.[1][2]Low to MediumHigh resolution, versatility, well-established, preparative scale possible.[3]Longer analysis times, method development can be extensive.
Chiral SFC Differential partitioning using a supercritical fluid as the mobile phase.Can sometimes be avoided.HighFaster than HPLC, lower organic solvent consumption ("greener"), comparable selectivity to HPLC.[4]Requires specialized instrumentation.
Chiral GC Separation of volatile enantiomers or their diastereomeric derivatives in the gas phase.Often required to enhance volatility and separation.[5]HighHigh resolution, fast analysis for volatile compounds.Limited to thermally stable and volatile compounds; derivatization can be complex.[3]
NMR Spectroscopy Chemical shift non-equivalence of enantiomers in a chiral environment.Use of chiral derivatizing or solvating agents.[6]MediumRapid analysis, provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.
Capillary Electrophoresis Differential migration of enantiomers in an electric field within a capillary.Can often be avoided.HighLow sample and reagent consumption, high efficiency.[7]Lower concentration sensitivity for some detectors, potential for adsorption to the capillary wall.[3]

Quantitative Data Summary

For a more direct comparison, the following table presents quantitative performance data for various methods applied to the analysis of aminopiperidines.

MethodAnalyteDerivatizing AgentChiral Stationary Phase / SelectorLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeAnalysis TimeResolution (Rs)
Chiral HPLC (R/S)-3-Aminopiperidinep-Toluenesulfonyl chlorideChiralpak AD-H---< 15 min> 4.0[2]
Chiral HPLC 2-Piperidinemethanamine3,5-Dinitrobenzoic acidCHI-DMB13.7 µg/mL (enantiomer 1), 15.2 µg/mL (enantiomer 2)46.3 µg/mL (enantiomer 1), 51.4 µg/mL (enantiomer 2)-< 10 min-[8]
Chiral HPLC (R/S)-3-AminopiperidineBenzoyl chlorideGlycoprotein-based-----[1][9]
Chiral SFC Primary amines-Crownpak® CR-I (+)---FastGood separation[4]
Chiral GC Chiral Amines-β-DEX 225---FastBaseline
Capillary Electrophoresis RS86017 (related structure)-Sulfobutyl ether-β-cyclodextrin0.8 µg/mL2.5 µg/mL-10 minBaseline[10]

Experimental Workflows and Logical Relationships

The general workflow for determining the enantiomeric excess of aminopiperidines involves several key stages, from sample preparation to data analysis and interpretation.

Enantiomeric Excess Determination Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Acquisition & Analysis cluster_result Result Sample Aminopiperidine Sample Derivatization Derivatization (if required) Sample->Derivatization Add derivatizing agent Injection Injection into Chromatographic or Electrophoretic System Separation Enantiomeric Separation Injection->Separation Detection Detection (e.g., UV, FID, MS) Separation->Detection Integration Peak Integration Detection->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Report Report ee (%) Calculation->Report

A general workflow for determining the enantiomeric excess of aminopiperidines.

The choice of the most suitable analytical method depends on a variety of factors. The following decision tree illustrates a logical approach to method selection.

Method Selection Decision Tree Start Start: Need to determine ee of an aminopiperidine Volatile Is the analyte (or its derivative) thermally stable and volatile? Start->Volatile HighThroughput Is high throughput required? Volatile->HighThroughput No GC Consider Chiral GC Volatile->GC Yes Greener Is a 'greener' method preferred? HighThroughput->Greener No SFC Consider Chiral SFC HighThroughput->SFC Yes LowSample Is sample volume limited? Greener->LowSample No Greener->SFC Yes CE Consider Chiral CE LowSample->CE Yes StructuralInfo Is structural confirmation needed? LowSample->StructuralInfo No HPLC Consider Chiral HPLC NMR Consider NMR StructuralInfo->HPLC No StructuralInfo->NMR Yes

A decision tree to guide the selection of an appropriate analytical method.

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This protocol is based on the derivatization of 3-aminopiperidine with p-toluenesulfonyl chloride (PTSC) for enhanced UV detection and separation on a chiral stationary phase.[2]

1. Derivatization Procedure: a. Dissolve a known amount of the aminopiperidine sample in a suitable aprotic solvent (e.g., dichloromethane). b. Add a base (e.g., triethylamine (B128534) or pyridine) to the solution. c. Add a solution of p-toluenesulfonyl chloride in the same solvent dropwise while stirring at room temperature. d. Monitor the reaction by thin-layer chromatography (TLC) until completion. e. Quench the reaction with water and extract the derivatized product with an organic solvent. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. g. Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: 0.1% diethylamine (B46881) in ethanol.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: Ambient.

  • Detection: UV at 228 nm.[2]

  • Injection Volume: 10 µL.

3. Data Analysis: a. Identify the peaks corresponding to the two diastereomeric derivatives. b. Integrate the peak areas of the two enantiomers. c. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral Supercritical Fluid Chromatography (SFC)

This protocol provides a general guideline for the chiral separation of primary amines using a crown ether-based stationary phase.[4]

1. Sample Preparation: a. Dissolve the aminopiperidine sample in a suitable alcohol (e.g., methanol (B129727) or ethanol) to a known concentration.

2. SFC Conditions:

  • Column: Crownpak® CR-I (+) (150 mm x 3.0 mm, 5 µm).[4]

  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol) with an acidic additive (e.g., 0.8% trifluoroacetic acid).[4]

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV-Vis (PDA) or Mass Spectrometry (MS).

3. Data Analysis: a. Identify and integrate the peaks for the two enantiomers. b. Calculate the enantiomeric excess as described for the HPLC method.

Chiral Gas Chromatography (GC) with Derivatization

This protocol outlines a general procedure for the analysis of chiral amines by GC after derivatization.

1. Derivatization Procedure: a. React the aminopiperidine sample with a suitable chiral derivatizing agent (e.g., (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) in the presence of a base to form diastereomers. b. Alternatively, use an achiral derivatizing agent (e.g., trifluoroacetic anhydride) to improve volatility and separation on a chiral column. c. After the reaction is complete, quench and extract the diastereomeric derivatives. d. Dissolve the final product in a volatile organic solvent for GC analysis.

2. GC Conditions:

  • Column: Chiral capillary column (e.g., β-cyclodextrin phase like β-DEX 225).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split/splitless injector.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) to ensure separation.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

3. Data Analysis: a. Integrate the peak areas of the separated diastereomers. b. Calculate the enantiomeric excess as previously described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method uses a chiral derivatizing agent to create a diastereomeric mixture that can be distinguished by NMR.[6]

1. Sample Preparation: a. In an NMR tube, dissolve the aminopiperidine sample in a deuterated solvent (e.g., CDCl₃). b. Add a chiral derivatizing agent such as 2-formylphenylboronic acid and an enantiopure diol like (R)-BINOL.[6] The components will self-assemble into diastereomeric complexes.

2. NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiment: Standard ¹H NMR.

  • Key Parameters: Ensure a sufficient number of scans for a good signal-to-noise ratio.

3. Data Analysis: a. Identify well-resolved signals corresponding to each diastereomer. Protons close to the chiral center often show the largest chemical shift difference. b. Integrate the signals for each diastereomer. c. Calculate the enantiomeric excess from the ratio of the integrals.

Chiral Capillary Electrophoresis (CE)

This protocol describes a general method for the enantiomeric separation of aminopiperidines using a chiral selector in the background electrolyte.

1. Sample and Buffer Preparation: a. Prepare a background electrolyte (BGE) solution, typically a phosphate (B84403) or borate (B1201080) buffer at a specific pH. b. Add a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., sulfobutyl ether-β-cyclodextrin), to the BGE.[10] c. Dissolve the aminopiperidine sample in the BGE or water at a suitable concentration.

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Voltage: 15-25 kV.

  • Temperature: 20-25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detector at a low wavelength (e.g., 200-210 nm).

3. Data Analysis: a. Identify and integrate the peaks for the two enantiomers in the electropherogram. b. Calculate the enantiomeric excess using the peak areas.

Conclusion

The determination of enantiomeric excess in aminopiperidines is achievable through a variety of robust analytical techniques. Chiral HPLC remains a versatile and widely used method, while chiral SFC offers a faster and more environmentally friendly alternative. Chiral GC is highly efficient for volatile compounds, and NMR spectroscopy provides rapid analysis with valuable structural information. Chiral CE excels in situations with limited sample availability. The choice of the optimal method will ultimately depend on the specific requirements of the analysis, and the information provided in this guide serves as a valuable resource for making an informed decision.

References

A Comparative Guide to the Efficacy of DPP-4 Inhibitors: The Role of Chiral Amine Moieties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of prominent Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a special focus on the structural significance of the chiral amines integral to their design. For researchers and professionals in drug development, this document summarizes key performance data, outlines experimental methodologies, and visualizes complex pathways and workflows to offer a comprehensive overview of this important class of antidiabetic agents.

Introduction to DPP-4 Inhibitors and the Significance of Chirality

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1] Their mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By preventing this degradation, DPP-4 inhibitors increase the levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and ultimately lower blood glucose levels.[2][3]

The therapeutic efficacy and safety of many pharmaceuticals are critically dependent on their stereochemistry. The chiral amine moiety is a cornerstone of the molecular structure of most DPP-4 inhibitors. The specific spatial arrangement of atoms at the chiral center is crucial for the precise binding of the inhibitor to the active site of the DPP-4 enzyme, thereby determining its potency and selectivity. The synthesis of these enantiomerically pure amines is a key challenge and a significant achievement in pharmaceutical manufacturing, often employing advanced techniques like asymmetric catalysis and biocatalysis.[4][5]

The Role of Chiral Amines in Key DPP-4 Inhibitors

The unique chemical structure of each DPP-4 inhibitor, particularly its chiral amine component, influences its interaction with the DPP-4 enzyme.

  • Sitagliptin (B1680988) : The critical structural feature of sitagliptin is its (R)-β-amino acid derivative.[6] The synthesis of this chiral amine has evolved significantly, moving from a multi-step chemical process to a highly efficient biocatalytic method using an engineered transaminase, a landmark in green chemistry.[4][7]

  • Vildagliptin (B1682220) : The biologically active stereoisomer is the (2S)-enantiomer.[8] Its synthesis often starts from L-prolinamide, establishing the required chirality from a readily available chiral precursor.[9][10]

  • Saxagliptin (B632) : The synthesis of saxagliptin requires the key chiral intermediate (S)-N-Boc-3-hydroxyadamantylglycine.[11] Biocatalytic methods, using enzymes like phenylalanine dehydrogenase, have been developed for the efficient, stereoselective production of this intermediate.[12][13]

  • Alogliptin (B1666894) : The synthesis of alogliptin involves the introduction of a chiral (R)-3-aminopiperidine moiety.[14] Modern, cost-effective processes construct this chiral center via asymmetric hydrogenation, a significant improvement over earlier methods that relied on optical resolution.[14][15]

  • Linagliptin (B1675411) : The synthesis of linagliptin utilizes enantiomerically pure (R)-3-aminopiperidine as the source of its chiral amine.[16] Various synthetic strategies focus on the efficient coupling of this chiral amine with the xanthine (B1682287) backbone of the molecule.[16][17]

Comparative Clinical Efficacy

The primary measure of clinical efficacy for antidiabetic agents is the reduction in glycated hemoglobin (HbA1c). DPP-4 inhibitors as a class typically provide a moderate reduction in HbA1c levels.[2][18] While head-to-head trials are limited, existing data and meta-analyses show broadly similar glycemic efficacy across the class when used as monotherapy or in combination with other agents.[19][20]

DPP-4 InhibitorTypical HbA1c Reduction (Monotherapy)Key Combination Therapies
Sitagliptin -0.79% to -0.94%[21]Metformin, Sulfonylureas, Thiazolidinediones[19][22]
Vildagliptin ~ -0.9%[23]Metformin, Pioglitazone, Insulin[22][23]
Saxagliptin ~ -2.5% (in combination with Metformin)[24]Metformin, Sulfonylureas, Insulin[19][23]
Linagliptin -0.69% (vs. placebo)[25]Metformin, Pioglitazone, Insulin[23][25]
Alogliptin Significant reductions in HbA1c vs. placebo[19][21]Metformin, Insulin[19][23]

Note: HbA1c reduction values can vary based on baseline HbA1c, study duration, and patient population.

Experimental Protocols

In Vitro DPP-4 Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of a compound against the DPP-4 enzyme using a fluorometric method.[26]

Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme.[26] This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), and the rate of its production is directly proportional to enzyme activity. An inhibitor will reduce the rate of AMC formation.[26]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[27]

  • Test compounds (potential inhibitors) and a known inhibitor control (e.g., Sitagliptin)[28]

  • 96-well microplate (black, for fluorescence)

  • Microplate reader with fluorescence detection (λex = 360 nm, λem = 460 nm)[28][29]

Procedure:

  • Compound Preparation : Prepare serial dilutions of the test compounds and the control inhibitor in the assay buffer.

  • Reaction Setup : In a 96-well plate, add 25 µL of the test compound dilutions. Include wells for "Enzyme Control" (buffer only, no inhibitor) and "Blank" (buffer only, no enzyme).[28]

  • Enzyme Addition : Add 50 µL of diluted DPP-4 enzyme solution to all wells except the "Blank" wells.[28]

  • Pre-incubation : Mix gently and incubate the plate for 10 minutes at 37°C.[28][29]

  • Reaction Initiation : Add 25 µL of the DPP-4 substrate (Gly-Pro-AMC) to all wells to start the reaction.[28]

  • Measurement : Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode every 30-60 seconds for 15-30 minutes.[27][28]

  • Data Analysis :

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each compound concentration relative to the uninhibited Enzyme Control.

    • Plot percent inhibition against compound concentration and fit the data to a suitable model to calculate the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

In Vivo Efficacy Study in an Animal Model of Type 2 Diabetes

This protocol describes a general procedure to evaluate the glucose-lowering effects of DPP-4 inhibitors in a rodent model of type 2 diabetes.

Animal Model: A common model is the high-fat diet (HFD) combined with a low dose of streptozotocin (B1681764) (STZ) induced diabetic mouse or rat. This model mimics key features of human type 2 diabetes, including insulin resistance and impaired β-cell function.[30]

Materials:

  • Diabetic animal models (e.g., HFD/STZ-induced diabetic mice)[30]

  • Test DPP-4 inhibitor

  • Vehicle control (e.g., sterile water or saline)

  • Positive control (e.g., another established antidiabetic agent like glipizide)[30]

  • Glucometer and test strips

  • Equipment for blood collection (e.g., tail vein lancets, capillaries)

  • Oral gavage needles

Procedure:

  • Acclimatization and Baseline : Acclimatize the diabetic animals for at least one week. Measure baseline parameters, including body weight, fasting blood glucose, and HbA1c.

  • Randomization : Randomly assign animals to treatment groups (e.g., Vehicle Control, Test Inhibitor low dose, Test Inhibitor high dose, Positive Control).

  • Dosing : Administer the test compound, vehicle, or positive control orally via gavage once or twice daily for a specified period (e.g., 4-12 weeks).[31]

  • Monitoring :

    • Body Weight and Food/Water Intake : Monitor and record daily or weekly.[31]

    • Blood Glucose : Measure fasting or postprandial blood glucose levels at regular intervals throughout the study.[30]

  • Oral Glucose Tolerance Test (OGTT) : Perform an OGTT at the end of the study. After an overnight fast, administer an oral glucose load and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-administration.

  • Terminal Procedures : At the end of the study, collect terminal blood samples for HbA1c and plasma insulin analysis. Tissues like the pancreas can be harvested for histological analysis (e.g., β-cell mass).[30]

  • Data Analysis :

    • Compare changes in fasting blood glucose, HbA1c, and body weight between treatment groups.

    • Calculate the area under the curve (AUC) for the OGTT to assess improvements in glucose tolerance.

    • Analyze differences in plasma insulin levels and pancreatic β-cell mass.

Visualizations

DPP-4 Inhibition Signaling Pathway

G cluster_gut Gut (Post-Meal) cluster_blood Bloodstream cluster_pancreas Pancreas cluster_liver Liver cluster_outcome Overall Effect Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins Stimulates Release DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Target for Degradation Beta_Cells β-Cells Incretins->Beta_Cells Stimulates (Glucose-dependent) Alpha_Cells α-Cells Incretins->Alpha_Cells Inhibits (Glucose-dependent) Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (Gliptin) DPP4_Inhibitor->DPP4_Enzyme Inhibits Insulin Insulin Release Beta_Cells->Insulin Glucagon Glucagon Release Alpha_Cells->Glucagon Glucose_Prod Hepatic Glucose Production Insulin->Glucose_Prod Inhibits Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Reduces Glucagon->Glucose_Prod Stimulates Glucose_Prod->Blood_Glucose Increases

Caption: Mechanism of action for DPP-4 inhibitors.

General Synthesis Approach for DPP-4 Inhibitors

G Start Starting Materials (e.g., Xanthine, Pro-Ketone) Key_Step Key Stereoselective Step (e.g., Asymmetric Hydrogenation, Biocatalytic Transamination) Start->Key_Step Chiral_Source Chiral Source (e.g., Chiral Amine, Chiral Auxiliary, or Asymmetric Catalyst) Chiral_Source->Key_Step Intermediate Chiral Intermediate Key_Step->Intermediate Coupling Coupling / Further Functionalization Intermediate->Coupling Final Final DPP-4 Inhibitor Coupling->Final

Caption: Key steps in the asymmetric synthesis of DPP-4 inhibitors.

Experimental Workflow: In Vitro DPP-4 Inhibition Assay```dot

G A Prepare serial dilutions of test compounds B Add compounds, controls, and DPP-4 enzyme to 96-well plate A->B C Pre-incubate for 10 min at 37°C B->C D Initiate reaction with fluorogenic substrate (Gly-Pro-AMC) C->D E Measure fluorescence kinetically (λex=360, λem=460 nm) D->E F Calculate reaction rates and percent inhibition E->F G Determine IC50 values F->G

Caption: Workflow for assessing in vivo efficacy in a diabetic rodent model.

References

Spectroscopic Strategies for Stereochemical Confirmation of 3-Aminopiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of stereochemistry is a critical step in the development of chiral pharmaceuticals, where enantiomers can exhibit significantly different pharmacological and toxicological profiles. 3-Aminopiperidine, a key chiral intermediate in the synthesis of various pharmaceutical agents, presents a common challenge for stereochemical confirmation. This guide provides a comparative overview of spectroscopic techniques used to elucidate the stereochemistry of 3-aminopiperidine, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Methods for Stereochemical Analysis

The primary challenge in the spectroscopic analysis of enantiomers is that they possess identical physical and chemical properties in an achiral environment. Therefore, methods to differentiate them rely on creating a chiral environment or using a technique that is inherently sensitive to chirality.

Spectroscopic MethodPrinciple of Stereochemical DifferentiationSample RequirementsKey AdvantagesLimitations
NMR Spectroscopy (with Chiral Derivatizing Agents) Conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid). Diastereomers have distinct NMR spectra.Racemic or enantiomerically enriched 3-aminopiperidine, Chiral Derivatizing Agent (CDA).Provides unambiguous determination of enantiomeric excess (ee) and absolute configuration (with known CDA configuration).Requires chemical modification, which may be difficult to reverse and can introduce impurities.
NMR Spectroscopy (with Chiral Solvating Agents) Formation of transient diastereomeric complexes with a chiral solvating agent (e.g., BINOL derivatives). These complexes have different chemical shifts.Racemic or enantiomerically enriched 3-aminopiperidine, Chiral Solvating Agent (CSA).Non-destructive method, simple sample preparation.Smaller chemical shift differences compared to derivatization, may require higher field NMR.
Nuclear Overhauser Effect Spectroscopy (NOESY) Analysis of through-space correlations between protons in diastereomeric derivatives. The spatial proximity of groups will differ between diastereomers.Diastereomeric derivatives of 3-aminopiperidine.Provides detailed 3D structural information and confirms relative stereochemistry.Requires the synthesis of suitable diastereomers and can be complex to interpret.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light. Enantiomers give mirror-image VCD spectra.Enantiomerically pure or enriched samples.Direct, non-destructive method for determining absolute configuration by comparing experimental and computationally predicted spectra.Requires specialized instrumentation and computational resources for spectral prediction.
Mass Spectrometry (MS) Generally not suitable for direct differentiation of enantiomers. Can be used to analyze diastereomeric derivatives, which may show different fragmentation patterns.Diastereomeric derivatives of 3-aminopiperidine.High sensitivity.Indirect method for stereochemical analysis, relies on observing differences in fragmentation of diastereomers.

Experimental Data and Analysis

NMR Spectroscopic Analysis of N-Boc-3-aminopiperidine Diastereomers

To illustrate the use of NMR in stereochemical analysis, we present the ¹H and ¹³C NMR data for the diastereomeric products formed by protecting the enantiomers of 3-aminopiperidine with a Boc group and then coupling with another chiral moiety. While direct NMR data for underivatized (R)- and (S)-3-aminopiperidine in an achiral solvent are identical, the formation of diastereomers allows for their differentiation.

Table 1: Comparative ¹H and ¹³C NMR Data for Diastereomeric Derivatives of 3-Aminopiperidine

¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)
(R,S)-diastereomer Specific chemical shifts and coupling constants would be listed here from a relevant study.Specific chemical shifts would be listed here from a relevant study.
(S,S)-diastereomer Specific chemical shifts and coupling constants would be listed here from a relevant study.Specific chemical shifts would be listed here from a relevant study.
Key Differences Highlighting the diagnostic protons with significant chemical shift differences (Δδ).Highlighting the diagnostic carbons with significant chemical shift differences (Δδ).

Note: Specific spectral data for diastereomers of 3-aminopiperidine are often reported in the context of a larger synthetic study. The table above serves as a template for presenting such data. A study on 3-aminopiperidine-based peptide analogues reported the synthesis and characterization of various diastereomers, where NMR spectroscopy was crucial for confirming their structures.[1]

Experimental Protocols

Protocol for NMR Analysis using a Chiral Derivatizing Agent (CDA)

This protocol outlines the general steps for the derivatization of 3-aminopiperidine with a chiral agent, such as Mosher's acid chloride, for NMR analysis.

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the 3-aminopiperidine sample (racemic or enantiomerically enriched) in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃).

  • Addition of CDA: Add a slight molar excess (e.g., 1.1 equivalents) of the chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride) to the NMR tube.

  • Reaction: Gently mix the contents of the NMR tube and allow the reaction to proceed to completion. The reaction time can vary depending on the reactivity of the amine and the CDA. Monitoring the reaction by ¹H NMR is recommended.

  • NMR Acquisition: Acquire ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric mixture.

  • Data Analysis: Integrate the well-resolved signals corresponding to each diastereomer to determine the enantiomeric excess (ee). The absolute configuration can be assigned based on the established model for the specific CDA used.

Visualization of Experimental Workflow and Logic

Experimental Workflow for Stereochemical Confirmation

The following diagram illustrates a typical workflow for determining the stereochemistry of 3-aminopiperidine using spectroscopic methods.

experimental_workflow cluster_sample Sample cluster_methods Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_result Conclusion Sample 3-Aminopiperidine (Unknown Stereochemistry) NMR_CDA NMR with Chiral Derivatizing Agent Sample->NMR_CDA Select Method NMR_CSA NMR with Chiral Solvating Agent Sample->NMR_CSA Select Method VCD Vibrational Circular Dichroism Sample->VCD Select Method NOESY NOESY of Diastereomers Sample->NOESY Select Method Spectra Acquire Spectra NMR_CDA->Spectra NMR_CSA->Spectra VCD->Spectra NOESY->Spectra Analysis Analyze Spectral Differences Spectra->Analysis Stereochem Confirmed Stereochemistry Analysis->Stereochem

Spectroscopic analysis workflow.
Logic for Stereochemical Determination via NMR with a Chiral Derivatizing Agent

This diagram illustrates the logical steps involved in determining the stereochemistry of 3-aminopiperidine after derivatization with a chiral agent.

logic_diagram start Racemic 3-Aminopiperidine ((R)- and (S)-enantiomers) derivatize React with a single enantiomer of a Chiral Derivatizing Agent (CDA) (e.g., (R)-Mosher's Acid Chloride) start->derivatize diastereomers Formation of a mixture of diastereomers: (R)-3-AP-CDA and (S)-3-AP-CDA* derivatize->diastereomers nmr Acquire NMR Spectrum (¹H, ¹³C, ¹⁹F) diastereomers->nmr analysis Observe distinct signals for each diastereomer due to different spatial arrangements. nmr->analysis result Determine Enantiomeric Ratio (ee) and Absolute Configuration analysis->result

Stereochemical determination logic.

Conclusion

The stereochemical analysis of 3-aminopiperidine can be effectively achieved through a variety of spectroscopic techniques. The choice of method often depends on the available instrumentation, sample purity, and the desired level of structural detail. NMR spectroscopy, particularly after derivatization to form diastereomers, remains a robust and widely accessible method for determining both enantiomeric excess and absolute configuration. For a non-destructive and direct measure of absolute configuration, Vibrational Circular Dichroism offers a powerful alternative, provided the necessary equipment and computational capabilities are available. NOESY and mass spectrometry can provide valuable supplementary information, especially when analyzing diastereomeric derivatives. A comprehensive approach, often combining two or more of these techniques, will provide the most definitive confirmation of the stereochemistry of 3-aminopiperidine and its derivatives.

References

Biological activity of (R)- versus (S)-enantiomers of aminopiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of (R)- versus (S)-Enantiomers of Aminopiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of drug candidates can have a profound impact on their pharmacological activity. For aminopiperidine derivatives, a common scaffold in medicinal chemistry, the spatial arrangement of substituents around the chiral centers can dictate the molecule's affinity and efficacy for its biological target. This guide provides an objective comparison of the biological activities of (R)- and (S)-enantiomers of notable aminopiperidine derivatives, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Aminopiperidine moieties are key components in many DPP-4 inhibitors used for the treatment of type 2 diabetes. The chirality of the aminopiperidine ring is crucial for effective binding to the active site of the DPP-4 enzyme.

Alogliptin: A Case Study in Enantioselectivity

Alogliptin is a potent and selective DPP-4 inhibitor that contains a (R)-3-aminopiperidine moiety. The (R)-enantiomer is the active form of the drug, demonstrating significantly greater inhibitory activity than its (S)-counterpart.

Table 1: Comparison of the DPP-4 Inhibitory Activity of Alogliptin Enantiomers

EnantiomerDPP-4 IC50 (nM)
(R)-Alogliptin<10
(S)-Alogliptin>10,000

Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor, the receptor for the neurotransmitter Substance P, is a target for drugs treating nausea, vomiting, and depression. Certain aminopiperidine derivatives have been developed as potent NK1 receptor antagonists, with their stereochemistry being a critical determinant of their activity.

CP-96,345: Stereospecific Antagonism

CP-96,345 is a potent and selective non-peptide NK1 receptor antagonist. While its structure is a complex bicyclic system, it contains a substituted aminopiperidine core. The biological activity resides entirely in one enantiomer, with its stereoisomer being inactive.

Table 2: Comparison of the NK1 Receptor Binding Affinity of CP-96,345 Enantiomers

EnantiomerHuman NK1 Receptor Kᵢ (nM)
CP-96,345 ((2S,3S)-enantiomer)0.4
CP-96,344 ((2R,3R)-enantiomer)>30,000

Opioid Receptor Modulators

The piperidine (B6355638) scaffold is a classic feature of many opioid receptor agonists and antagonists. The stereochemical configuration of substituents on the aminopiperidine ring plays a pivotal role in determining the affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ).

Ohmefentanyl: Stereoisomers with Vastly Different Potencies

Ohmefentanyl is a highly potent fentanyl analog and a derivative of 4-aminopiperidine. It possesses three chiral centers, leading to eight possible stereoisomers. The analgesic potency and receptor binding affinity of these isomers vary dramatically, highlighting the critical importance of stereochemistry in this class of compounds. The (3R,4S,2'S) isomer is exceptionally potent, while its enantiomer is virtually inactive.

Table 3: Comparison of the Analgesic Potency and μ-Opioid Receptor Binding Affinity of Ohmefentanyl Stereoisomers

Isomer ConfigurationAnalgesic Potency (ED₅₀, mg/kg, mouse hot plate)μ-Opioid Receptor Binding Affinity (Kᵢ, nM)
(3R,4S,2'S)0.000774[1]0.038
(3S,4R,2'R)>10[1]10.3
(3R,4S,2'R)0.00190.072
(3S,4R,2'S)>1012.5

Experimental Protocols

DPP-4 Inhibition Assay

Principle: The inhibitory activity of a compound against DPP-4 is determined by measuring the reduction in the enzymatic cleavage of a fluorogenic substrate.

Methodology:

  • A solution of the test compound (e.g., (R)- or (S)-alogliptin) at various concentrations is pre-incubated with recombinant human DPP-4 enzyme in a buffer (e.g., Tris-HCl, pH 7.5) at 37°C.

  • The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).

  • The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

  • The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • IC50 values are calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.

NK1 Receptor Binding Assay

Principle: This competitive binding assay measures the affinity of a test compound for the NK1 receptor by quantifying its ability to displace a radiolabeled ligand.

Methodology:

  • Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells) are incubated with a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H]Substance P or a specific tritiated antagonist).

  • Varying concentrations of the test compound (e.g., CP-96,345 or CP-96,344) are added to the incubation mixture.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

μ-Opioid Receptor Binding Assay

Principle: Similar to the NK1 receptor binding assay, this method assesses the affinity of a compound for the μ-opioid receptor through competitive displacement of a radiolabeled ligand.

Methodology:

  • Brain homogenates (e.g., from rat or mouse) or membranes from cells expressing the μ-opioid receptor are incubated with a specific radiolabeled μ-opioid agonist or antagonist (e.g., [³H]DAMGO).

  • Increasing concentrations of the test compound (e.g., an ohmefentanyl isomer) are included in the incubation.

  • After reaching equilibrium, the bound radioligand is separated from the free radioligand by filtration.

  • The radioactivity of the filter-bound complex is measured by liquid scintillation.

  • IC50 values are determined from the competition curves, and Ki values are calculated to represent the binding affinity of the test compound.

Mouse Hot Plate Test for Analgesia

Principle: This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.

Methodology:

  • Mice are individually placed on a metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C)[2].

  • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded[2]. A cut-off time (e.g., 30 or 60 seconds) is used to prevent tissue damage.

  • A baseline latency is determined for each mouse before drug administration.

  • The test compound (e.g., an ohmefentanyl isomer) or a vehicle control is administered to the mice (e.g., intraperitoneally or subcutaneously).

  • The hot plate test is repeated at various time points after drug administration to determine the peak effect and duration of action.

  • The analgesic effect is expressed as the increase in latency time compared to the baseline or as the percentage of the maximum possible effect (%MPE).

  • The ED50, the dose that produces a 50% of the maximum possible effect in a group of animals, is calculated.

Signaling Pathway Diagrams

Incretin (B1656795)/DPP-4 Signaling Pathway

The incretin pathway plays a crucial role in glucose homeostasis. Glucagon-like peptide-1 (GLP-1), an incretin hormone, is released from the gut in response to food intake. GLP-1 stimulates insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. Dipeptidyl peptidase-4 (DPP-4) is the enzyme responsible for the rapid degradation and inactivation of GLP-1. DPP-4 inhibitors, such as alogliptin, block this degradation, thereby prolonging the action of GLP-1 and enhancing insulin secretion.

Incretin_DPP4_Signaling cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) release β-cells β-cells GLP-1 (active)->β-cells stimulates DPP-4 DPP-4 GLP-1 (active)->DPP-4 is degraded by Insulin Secretion Insulin Secretion β-cells->Insulin Secretion GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) DPP-4_Inhibitor DPP-4 Inhibitor (e.g., Alogliptin) DPP-4_Inhibitor->DPP-4 inhibits

Caption: Incretin/DPP-4 signaling pathway and the action of DPP-4 inhibitors.

Substance P/NK1 Receptor Signaling Pathway

Substance P, a neuropeptide, binds to the NK1 receptor, a G-protein coupled receptor (GPCR). This binding activates Gαq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream signaling events lead to various physiological responses, including neurotransmission, inflammation, and emesis. NK1 receptor antagonists, like CP-96,345, block the binding of Substance P to the NK1 receptor, thereby inhibiting this signaling cascade.

NK1_Signaling Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor binds Gαq Gαq NK1 Receptor->Gαq activates PLC Phospholipase C (PLC) Gαq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC activates Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response NK1_Antagonist NK1 Antagonist (e.g., CP-96,345) NK1_Antagonist->NK1 Receptor blocks

Caption: Substance P/NK1 receptor signaling pathway.

μ-Opioid Receptor Signaling Pathway

Opioid agonists, such as ohmefentanyl, bind to the μ-opioid receptor, another GPCR. This binding activates the inhibitory G-protein, Gαi. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can directly interact with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs). These actions result in hyperpolarization of the neuron and reduced neurotransmitter release, producing analgesia.

Mu_Opioid_Signaling Opioid Agonist Opioid Agonist (e.g., Ohmefentanyl) MOR μ-Opioid Receptor (MOR) Opioid Agonist->MOR binds Gαi Gαi MOR->Gαi activates Gβγ Gβγ MOR->Gβγ releases Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase inhibits GIRK GIRK Channels Gβγ->GIRK opens VGCC VGCC Gβγ->VGCC closes cAMP cAMP Adenylyl Cyclase->cAMP produces Analgesia Analgesia cAMP->Analgesia decreased levels contribute to K+ K⁺ Efflux GIRK->K+ K+->Analgesia leads to Ca2+ Ca²⁺ Influx VGCC->Ca2+ mediates Ca2+->Analgesia decreased influx contributes to

References

Cost-benefit analysis of different chiral resolution techniques for 3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 3-aminopiperidine are crucial building blocks in the synthesis of numerous pharmaceuticals, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The stereochemistry of this chiral amine is critical for its pharmacological activity, making efficient and cost-effective access to enantiomerically pure forms a key consideration in drug development and manufacturing. This guide provides an objective comparison of the leading chiral resolution techniques for 3-aminopiperidine: classical diastereomeric salt formation, enzymatic resolution, and preparative supercritical fluid chromatography (SFC). The analysis is supported by available experimental data and detailed methodologies to inform the selection of the most suitable technique for specific research and development needs.

Comparison of Key Performance and Cost Factors

The selection of a chiral resolution technique is a multifactorial decision, balancing the need for high enantiopurity and yield with considerations of cost, scalability, and environmental impact. The following table summarizes the key quantitative data for the three primary methods of resolving racemic 3-aminopiperidine.

ParameterClassical Diastereomeric Salt FormationEnzymatic Resolution (Transaminase)Preparative Supercritical Fluid Chromatography (SFC)
Theoretical Max. Yield 50% (for a single enantiomer without racemization of the unwanted enantiomer)>50% (with racemization or asymmetric synthesis)~95-99% (recovery of both enantiomers)
Reported Yield (Desired Enantiomer) Up to 99.5% (with a specific resolving agent)[1][2]High conversion rates reported (>97%)[3]High recovery is typical (>90%)
Enantiomeric Excess (ee) High (>99% ee has been reported)[1][2]Excellent (>99% ee is common)[4]Excellent (>99% ee)
Key Cost Drivers Cost of resolving agent, solvent usage, multiple crystallization steps.Enzyme cost, cofactor (PLP) cost, potential need for a co-substrate and cofactor recycling system.[5][6]High initial capital investment for equipment, cost of chiral stationary phase (CSP) columns.[1][7][8]
Scalability Well-established and scalable.[9]Scalable, with examples in industrial processes.[3][4]Scalable, with systems available for multi-kilogram production.[10][11]
Environmental Impact High solvent consumption, potential for hazardous waste from resolving agents and solvents.Generally considered a "green" technology, uses aqueous media and biodegradable catalysts.[12]Significantly reduced organic solvent consumption compared to HPLC, use of recyclable CO2.[10][13][14]
Development Time Can be empirical and time-consuming to find the optimal resolving agent and crystallization conditions.[15]Requires screening of enzyme libraries and process optimization.Method development can be rapid with modern screening platforms.[13][16]

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating different resolution techniques. Below are representative experimental protocols for each of the discussed methods.

Classical Diastereomeric Salt Formation

This method relies on the reaction of the racemic amine with a chiral acid to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[15]

Example Protocol: Resolution of (R)-3-aminopiperidine with (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)

  • Salt Formation: Racemic 3-aminopiperidine is reacted with the resolving agent, (R)-CPA, to form two diastereomeric salts.

  • Crystallization: The diastereomers are separated based on their significant difference in solubility in 90% tert-butyl alcohol at 0°C.[17] The less soluble diastereomeric salt of (R)-3-aminopiperidine with (R)-CPA preferentially crystallizes.

  • Isolation: The crystallized salt is isolated by filtration.

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with a base to liberate the enantiomerically pure (R)-3-aminopiperidine.

  • Analysis: The enantiomeric excess of the resolved amine is determined using chiral HPLC.

Enzymatic Resolution using Transaminase

Enzymatic resolution utilizes the high stereoselectivity of enzymes, such as transaminases, to selectively convert one enantiomer of the racemic substrate, allowing for the separation of the unreacted enantiomer or the product. Transaminases can be used in kinetic resolution or in asymmetric synthesis from a prochiral precursor.[12][18]

Example Protocol: Asymmetric Synthesis of (R)-N-protected-3-aminopiperidine [4]

  • Reaction Setup: In a temperature-controlled reactor, a buffer solution (e.g., Tris-HCl at pH 9.0) is prepared containing an amine donor (e.g., isopropylamine).

  • Substrate Addition: The N-protected 3-piperidone (e.g., N-ethoxycarbonyl-3-piperidone) is added to the reaction mixture.

  • Enzyme and Cofactor Addition: A specific ω-transaminase and pyridoxal (B1214274) phosphate (B84403) (PLP) are added to initiate the reaction.

  • Reaction Conditions: The reaction is maintained at a specific temperature (e.g., 45°C) and pH for a set period (e.g., 24 hours), with the pH controlled by the addition of the amine donor.

  • Work-up and Isolation: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The organic layers are combined, dried, and concentrated to yield the N-protected (R)-3-aminopiperidine.

  • Deprotection: The protecting group is removed to yield the final (R)-3-aminopiperidine.

  • Analysis: The conversion and enantiomeric excess are determined by analytical methods such as GC or HPLC.

Preparative Supercritical Fluid Chromatography (SFC)

Preparative SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It offers faster separations and is more environmentally friendly than traditional preparative HPLC.[13][14]

Example Protocol: Chiral Separation of 3-Aminopiperidine

  • System: A preparative SFC system equipped with a chiral stationary phase column (e.g., a polysaccharide-based column like CHIRALPAK®).[1][7][8]

  • Mobile Phase: A mixture of supercritical CO2 and a polar co-solvent (e.g., methanol (B129727) or ethanol) with a basic additive (e.g., diethylamine (B46881) or isopropylamine) to improve peak shape and resolution for amines.[13]

  • Method Development: An initial screening of different chiral columns and mobile phase compositions is performed at an analytical scale to identify the optimal separation conditions.

  • Scale-up: The optimized analytical method is scaled up to a preparative column by adjusting the flow rate and sample loading. Stacked injections are often used to maximize throughput.[10]

  • Fraction Collection: The separated enantiomers are detected by a UV detector and collected in separate fractions.

  • Solvent Removal: The collected fractions are evaporated to remove the mobile phase, yielding the purified enantiomers. Due to the high volatility of CO2, solvent removal is significantly faster than with preparative HPLC.[10]

  • Analysis: The purity and enantiomeric excess of the collected fractions are confirmed by analytical chiral HPLC or SFC.

Visualization of Chiral Resolution Workflows

To further clarify the processes involved in each technique, the following diagrams illustrate the general workflows.

G Workflow for Chiral Resolution Techniques cluster_0 Classical Diastereomeric Salt Formation cluster_1 Enzymatic Resolution cluster_2 Preparative SFC racemic_amine Racemic 3-Aminopiperidine diastereomeric_salts Diastereomeric Salts Mixture racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts liberation Liberation of Amine separated_salts->liberation enantiomers Enantiomerically Pure 3-Aminopiperidine liberation->enantiomers racemic_amine_enz Racemic 3-Aminopiperidine biotransformation Stereoselective Biotransformation racemic_amine_enz->biotransformation prochiral_ketone Prochiral Ketone (for Asymmetric Synthesis) prochiral_ketone->biotransformation enzyme Transaminase Enzyme + Cofactor (PLP) enzyme->biotransformation product_mixture Product Mixture (Enantiomer + Unreacted Substrate or Enantiopure Product) biotransformation->product_mixture separation_enz Separation product_mixture->separation_enz enantiomer_enz Enantiomerically Pure 3-Aminopiperidine separation_enz->enantiomer_enz racemic_amine_sfc Racemic 3-Aminopiperidine separation_sfc Chromatographic Separation racemic_amine_sfc->separation_sfc sfc_system Preparative SFC System (Chiral Column) sfc_system->separation_sfc fraction_collection Fraction Collection separation_sfc->fraction_collection enantiomer_1_sfc (R)-3-Aminopiperidine fraction_collection->enantiomer_1_sfc enantiomer_2_sfc (S)-3-Aminopiperidine fraction_collection->enantiomer_2_sfc

Caption: General workflows for the three main chiral resolution techniques.

Conclusion

The choice of the optimal chiral resolution technique for 3-aminopiperidine depends heavily on the specific requirements of the project.

  • Classical diastereomeric salt formation is a well-established, scalable technology that can be implemented with relatively low capital investment. However, its theoretical maximum yield of 50% for the desired enantiomer (without a racemization step) and potentially high solvent consumption are significant drawbacks. It is often a good choice for initial small-scale resolutions where the cost of the resolving agent is not prohibitive.

  • Enzymatic resolution offers a highly selective and environmentally friendly alternative. With the potential for dynamic kinetic resolution or asymmetric synthesis, yields can exceed the 50% limit of classical resolution. The main considerations are the cost and availability of a suitable enzyme and the need for cofactor recycling systems to make the process economically viable on a large scale.

  • Preparative SFC is a powerful technique for high-throughput chiral separations with significantly reduced solvent consumption and faster processing times compared to preparative HPLC. While the initial capital investment is high, the operational cost savings in terms of solvent and time can be substantial, especially for large-scale production. The ability to recover both enantiomers at high purity makes this method particularly attractive.

For researchers and drug development professionals, a thorough evaluation of these factors will enable the selection of the most appropriate and cost-effective method for obtaining the desired enantiomer of 3-aminopiperidine, thereby streamlining the path to new therapeutic agents.

References

A Comparative Guide to the Characterization of Impurities in Commercial (R)-3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). (R)-3-Aminopiperidine (B145903) dihydrochloride (B599025) is a key chiral building block in the synthesis of several pharmaceuticals. This guide provides a comparative overview of potential impurities found in commercial batches of this compound, supported by analytical methodologies for their characterization.

Purity of Commercial (R)-3-Aminopiperidine Dihydrochloride: A Comparative Overview

The purity of this compound can vary between suppliers. The table below summarizes the stated purity of this compound from several commercial sources. It is important to note that the analytical method used to determine purity can influence the reported value.

SupplierStated PurityAnalytical Method
Sigma-Aldrich≥98.0%Gas Chromatography (GC)
TCI Chemicals>97.0%Not Specified (Titration)
ChemScene≥95%Not Specified
Amerigo Scientific≥98.0%Gas Chromatography (GC)

Potential Impurities in this compound

The impurity profile of this compound is largely dependent on the synthetic route employed in its manufacture. Common synthesis strategies include the resolution of racemic 3-aminopiperidine, reduction of (R)-3-aminopiperidin-2-one, and synthesis from chiral precursors like D-glutamic acid.[1][2][3][4] Based on these routes, the following impurities can be anticipated:

  • Enantiomeric Impurity: The most critical impurity is the (S)-enantiomer, arising from incomplete resolution or racemization during synthesis.

  • Process-Related Impurities: These can include unreacted starting materials, intermediates, and by-products from side reactions. For instance, if synthesized from ethyl nipecotate, residual starting material or incompletely reacted intermediates could be present.[2]

  • Degradation Products: Although generally stable as a dihydrochloride salt, impurities can form under harsh conditions or prolonged storage.

  • Residual Solvents: Solvents used during synthesis and purification may be present in the final product.

  • Nitroso Impurities: In the presence of nitrosating agents, there is a potential for the formation of nitroso impurities, which are a class of potentially mutagenic compounds.[5]

The following DOT script visualizes the potential sources of these impurities during the synthesis process.

Potential Sources of Impurities in this compound Synthesis cluster_synthesis Synthesis cluster_process Downstream Processing cluster_storage Storage & Handling Starting_Materials Starting Materials (e.g., Racemic 3-Aminopiperidine, (R)-3-aminopiperidin-2-one) Impurities Potential Impurities Starting_Materials->Impurities Unreacted Starting Materials, Enantiomeric Impurity Reagents_Solvents Reagents & Solvents Reagents_Solvents->Impurities Reagent-Related Impurities, Residual Solvents Reaction_Conditions Reaction Conditions (Temperature, Pressure, pH) Reaction_Conditions->Impurities By-products, Degradation Products, Racemization Workup Work-up & Extraction Workup->Impurities Process-Related Impurities Purification Purification (Crystallization, Chromatography) Purification->Impurities Incomplete Separation of Impurities Drying Drying Drying->Impurities Residual Solvents Storage_Conditions Storage Conditions (Temperature, Humidity, Light) Storage_Conditions->Impurities Degradation Products

Caption: Potential sources of impurities during synthesis and processing.

Experimental Protocols for Impurity Characterization

Accurate characterization of impurities requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for both chiral and achiral purity assessment of this compound.

3.1. Chiral Purity Analysis by HPLC with Pre-column Derivatization

Due to the lack of a UV chromophore in 3-aminopiperidine, pre-column derivatization is often necessary for UV detection in HPLC.[6][7][8]

  • Objective: To separate and quantify the (S)-enantiomer from the (R)-enantiomer.

  • Derivatization Reagent: Benzoyl chloride or p-toluenesulfonyl chloride can be used to introduce a chromophore.[6][7][8]

  • Sample Preparation (Derivatization with Benzoyl Chloride):

    • Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane).[7][8]

    • Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

    • Slowly add benzoyl chloride at a controlled temperature (e.g., 0-5°C).[8]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

    • Evaporate the solvent to obtain the derivatized product.

    • Dissolve the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: A chiral stationary phase is essential for enantiomeric separation (e.g., Chiralpak AD-H, ChromTech CHIRAL-AGP).[6][7][8]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol (B129727), or isopropanol).[7][8] The exact ratio will need to be optimized for the specific column and derivatizing agent used.

    • Flow Rate: Typically 0.8 - 1.0 mL/min.[7][8]

    • Detection: UV detection at a wavelength appropriate for the derivatized compound (e.g., 254 nm for benzoyl derivatives).[7][8]

    • Column Temperature: Controlled at a specific temperature (e.g., 30°C) to ensure reproducibility.[7][8]

3.2. Achiral Purity Analysis by HPLC

For the determination of non-enantiomeric, process-related impurities, a reversed-phase HPLC method is typically used.

  • Objective: To separate and quantify process-related impurities and degradation products.

  • Sample Preparation: A simple dissolution of the sample in the mobile phase is usually sufficient.

  • HPLC Conditions:

    • Column: A standard reversed-phase C18 column.[7]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: As 3-aminopiperidine lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector may be necessary if derivatization is not performed.[9] Alternatively, derivatization can be employed for UV detection.

The following DOT script illustrates a general experimental workflow for impurity characterization.

Experimental Workflow for Impurity Characterization Sample Commercial (R)-3-Aminopiperidine dihydrochloride Sample Sample_Prep Sample Preparation (Dissolution, Derivatization) Sample->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC_Analysis->Chiral_HPLC RP_HPLC Reversed-Phase HPLC (Achiral Purity) HPLC_Analysis->RP_HPLC Data_Acquisition Data Acquisition & Processing Chiral_HPLC->Data_Acquisition RP_HPLC->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Impurity_Identification Impurity Identification (e.g., using LC-MS, NMR) Peak_Integration->Impurity_Identification Reporting Reporting (Purity Profile, Certificate of Analysis) Impurity_Identification->Reporting

References

Literature review of synthetic methods for producing (R)-3-amino piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-aminopiperidine dihydrochloride (B599025) is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds, most notably dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The stereospecific synthesis of this intermediate is of paramount importance, and various methodologies have been developed to achieve high enantiopurity and yield. This guide provides a comparative overview of four prominent synthetic strategies: enzymatic transamination, chemical resolution of a racemic mixture, synthesis from the chiral pool, and reduction of a chiral intermediate.

Comparison of Synthetic Methodologies

The selection of a synthetic route for (R)-3-aminopiperidine dihydrochloride on an industrial scale is a trade-off between factors such as cost, efficiency, environmental impact, and the desired optical purity. The following table summarizes the key quantitative data for the four methods discussed in this guide.

MetricEnzymatic TransaminationChemical ResolutionChiral Pool Synthesis (from L-Glutamic Acid)Reduction of Chiral Intermediate
Starting Material N-protected-3-piperidoneRacemic 3-aminopiperidineL-Glutamic Acid(R)-2,5-diaminopentanoic acid
Key Reagents Transaminase, Amine Donor (e.g., Isopropylamine)Chiral Resolving Agent (e.g., (R)-cyclic phosphoric acid)SOCl₂, Boc₂O, NaBH₄, TsCl, CyclohexylamineLiAlH₄
Number of Key Steps 2 (Transamination, Deprotection/Salification)2 (Salt Formation/Separation, Liberation of Amine/Salification)5 (Esterification, Boc-protection, Reduction, Tosylation, Cyclization)3 (Esterification, Cyclization, Reduction)
Overall Yield ~65-70%Up to 99.5% (for the desired enantiomer from the racemate)44-55%[1]Not explicitly stated, but individual steps are high-yielding
Enantiomeric Excess (e.e.) >99%>99.6%[2]>99% (starting from enantiopure L-glutamic acid)>99% (starting from enantiopure amino acid)
Key Advantages High enantioselectivity, mild reaction conditions, green chemistry approach.High yield for the resolved enantiomer, well-established technique.Utilizes a readily available and inexpensive chiral starting material.Potentially shorter route from a commercially available chiral starting material.
Key Disadvantages Enzyme cost and stability, potential for product inhibition.50% theoretical maximum yield from the racemate, requires efficient recycling of the undesired enantiomer and resolving agent.Multi-step synthesis with moderate overall yield.Use of hazardous reagents like LiAlH₄, requires careful control of reaction conditions.

Detailed Experimental Protocols and Method Analysis

This section provides a detailed breakdown of each synthetic methodology, including experimental protocols for key steps and a visual representation of the workflow.

Enzymatic Transamination

This method utilizes a transaminase enzyme to asymmetrically convert a prochiral N-protected 3-piperidone to the corresponding (R)-amine. This biocatalytic approach is highly attractive due to its exceptional enantioselectivity and operation under mild, environmentally benign conditions.[3]

Experimental Protocol

a) Asymmetric Transamination of N-Boc-3-piperidone: In a temperature-controlled reactor, a buffer solution (e.g., triethanolamine (B1662121) buffer, 100 mM, pH 7.5) is prepared containing an amine donor such as isopropylamine (B41738) (1.1 M) and pyridoxal-5'-phosphate (PLP) (1.4 mM). To this solution, an immobilized ω-transaminase (e.g., ATA-025-IMB) is added. The mixture is stirred, and a solution of 1-Boc-3-piperidone in a co-solvent like DMSO is added. The reaction is maintained at a controlled temperature (e.g., 50 °C) and monitored for completion by HPLC. Upon completion, the enzyme is filtered off, and the product, (R)-1-Boc-3-aminopiperidine, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the product. A 70% isolated yield with >99% e.e. has been reported for this step.

b) Deprotection and Dihydrochloride Salt Formation: The purified (R)-1-Boc-3-aminopiperidine (1 equivalent) is dissolved in ethanol (B145695). The solution is cooled to 0 °C, and a solution of acetyl chloride (or HCl gas) in ethanol is added dropwise to effect deprotection and salt formation. The resulting white precipitate of this compound is stirred at room temperature, collected by filtration, washed with cold ethanol, and dried under vacuum.

Enzymatic_Transamination cluster_transamination Asymmetric Transamination cluster_deprotection Deprotection & Salt Formation N-Boc-3-piperidone N-Boc-3-piperidone R-Boc-Amine (R)-1-Boc-3-aminopiperidine N-Boc-3-piperidone->R-Boc-Amine >99% e.e. Transaminase Transaminase Transaminase->N-Boc-3-piperidone Amine_Donor Isopropylamine (Amine Donor) Amine_Donor->N-Boc-3-piperidone Final_Product (R)-3-aminopiperidine dihydrochloride R-Boc-Amine->Final_Product HCl_EtOH HCl in EtOH HCl_EtOH->R-Boc-Amine Chemical_Resolution cluster_salt_formation Diastereomeric Salt Formation cluster_separation Separation & Liberation cluster_salification Final Salt Formation Racemic_Amine Racemic 3-aminopiperidine Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts Chiral_Acid (R)-Cyclic Phosphoric Acid Chiral_Acid->Racemic_Amine Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization R_Salt Salt of (R)-amine Crystallization->R_Salt Base_Treatment Base Treatment (e.g., NaOH) R_Salt->Base_Treatment R_Amine (R)-3-aminopiperidine Base_Treatment->R_Amine Final_Product (R)-3-aminopiperidine dihydrochloride R_Amine->Final_Product HCl HCl HCl->R_Amine Chiral_Pool_Synthesis L-Glutamic_Acid L-Glutamic_Acid Diester Dimethyl Ester L-Glutamic_Acid->Diester SOCl₂, MeOH Boc_Diester N-Boc Dimethyl Ester Diester->Boc_Diester Boc₂O, Et₃N Diol N-Boc Diol Boc_Diester->Diol NaBH₄ Ditosylate N-Boc Ditosylate Diol->Ditosylate TsCl, Pyridine Piperidine (B6355638) N-Protected (R)-3-aminopiperidine Ditosylate->Piperidine Amine (e.g., C₆H₁₁NH₂) Final_Product (R)-3-aminopiperidine dihydrochloride Piperidine->Final_Product Deprotection, HCl Reduction_of_Chiral_Intermediate Amino_Acid (R)-2,5-diaminopentanoic acid Ester (R)-methyl-2,5-diaminopentanoate Amino_Acid->Ester Esterification Lactam (R)-3-aminopiperidin-2-one hydrochloride Ester->Lactam Cyclization R_Amine (R)-3-aminopiperidine Lactam->R_Amine Reduction LiAlH4 LiAlH4 LiAlH4->Lactam Final_Product (R)-3-aminopiperidine dihydrochloride R_Amine->Final_Product HCl

References

A Comparative Guide to Catalysts for Asymmetric Hydrogenation of Pyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric hydrogenation of pyridine (B92270) rings is a critical transformation in synthetic chemistry, providing access to chiral piperidines, which are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The inherent stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom present significant challenges.[1][2] This guide offers an objective comparison of prominent catalytic systems, focusing on Iridium, Rhodium, and Ruthenium-based catalysts, supported by experimental data to aid in catalyst selection for specific research and development applications.

Performance Comparison of Key Catalysts

The choice of catalyst for the asymmetric hydrogenation of pyridines is dictated by the substrate scope, desired enantioselectivity, and reaction conditions. Below is a comparative summary of representative catalysts based on their performance with various pyridine derivatives.

Iridium-Based Catalysts

Iridium catalysts have proven highly effective for the asymmetric hydrogenation of pyridinium (B92312) salts, a strategy that activates the pyridine ring towards reduction and mitigates catalyst inhibition.[1][3]

Catalyst SystemSubstrateYield (%)ee (%)ConditionsReference
[{Ir(cod)Cl}₂]/(R)-SynPhosN-benzyl-2-phenylpyridinium bromide9993600 psi H₂, PhMe/CH₂Cl₂ (1:1), 28°C, 24h[1]
[{Ir(cod)Cl}₂]/(R)-SynPhosN-benzyl-2-(4-fluorophenyl)pyridinium bromide9993600 psi H₂, PhMe/CH₂Cl₂ (1:1), 28°C, 24h[1]
[{Ir(cod)Cl}₂]/(R)-SynPhosN-benzyl-2-(4-trifluoromethylphenyl)pyridinium bromide9693600 psi H₂, PhMe/CH₂Cl₂ (1:1), 28°C, 24h[1]
[{Ir(cod)Cl}₂]/(R)-SynPhosN-benzyl-2-(naphthalen-2-yl)pyridinium bromide9987600 psi H₂, PhMe/CH₂Cl₂ (1:1), 28°C, 24h[1]
[{Ir(cod)Cl}₂]/(R)-SynPhosN-benzyl-2-isopropylpyridinium bromide6065600 psi H₂, PhMe/CH₂Cl₂ (1:1), 28°C, 24h[1]
Ir/(S,S)-f-BinaphaneVarious pyrimidinium saltsHighHighMild conditions[4]
Rhodium-Based Catalysts

Rhodium catalysts are particularly effective for the asymmetric hydrogenation of activated pyridine derivatives such as pyridine ketones.

Catalyst SystemSubstrateYield (%)ee (%)ConditionsReference
[Rh(COD)Binapine]BF₄2-acetylpyridine>999550 atm H₂, DCM, 35°C, 24h
[Rh(COD)Binapine]BF₄2-benzoylpyridine>999950 atm H₂, DCM, 35°C, 24h
[Rh(COD)Binapine]BF₄1-(pyridin-2-yl)propan-1-one>999650 atm H₂, DCM, 35°C, 24h
Rh₂O₃Various functionalized pyridines--Mild conditions[5]
Ruthenium-Based Catalysts

Ruthenium catalysts have demonstrated high efficiency and enantioselectivity in the hydrogenation of pyridyl-substituted alkenes.

Catalyst SystemSubstrateYield (%)ee (%)ConditionsReference
Ru-DTBM-segphos2-(5-methoxypyridin-2-yl)-1-tosyl-2,3-dihydro-1H-pyrrole>999625 psi H₂, Toluene (B28343), 50°C, 5h[6]
Ru-DTBM-segphos2-(pyridin-2-yl)-1-tosyl-2,3-dihydro-1H-pyrrole>999025 psi H₂, Toluene, 50°C, 5h[6]
Ru-DTBM-segphos2-(3,5-difluoropyridin-2-yl)-1-tosyl-2,3-dihydro-1H-pyrrole>997925 psi H₂, Toluene, 50°C, 5h[6]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in asymmetric hydrogenation. Below are representative protocols for the aforementioned catalyst systems.

Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

Catalyst System: [{Ir(cod)Cl}₂]/(R)-SynPhos

Procedure: In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol) in a 1:1 mixture of toluene and dichloromethane (B109758) (1.0 mL) is stirred at room temperature for 20-30 minutes. This catalyst solution is then transferred via syringe to a stainless steel autoclave containing the N-benzyl-2-substituted-pyridinium bromide substrate (0.25 mmol). The hydrogenation is performed at 28°C under a hydrogen gas pressure of 600 psi for 20-24 hours. After carefully releasing the hydrogen, a saturated sodium carbonate solution is added, and the mixture is stirred for 15-30 minutes. The product is then extracted and purified.[1]

Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Pyridine Ketone

Catalyst System: [Rh(COD)Binapine]BF₄

Procedure: In a glovebox, the [Rh(COD)Binapine]BF₄ catalyst (0.01 mmol) is added to a solution of the 2-pyridine ketone substrate (0.2 mmol) in dichloromethane (2 mL) in a glass vial. The vial is then placed in a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm. The reaction is stirred at 35°C for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the chiral alcohol.[7]

Ruthenium-Catalyzed Asymmetric Hydrogenation of a 2-Pyridyl-Substituted Alkene

Catalyst System: Ru-DTBM-segphos

Procedure: Under a nitrogen atmosphere, a solution of the Ru-DTBM-segphos catalyst (2 mol%) in toluene is added to a solution of the 2-pyridyl-substituted alkene (1.0 equiv) in toluene. The reaction mixture is then transferred to an autoclave. The autoclave is purged with hydrogen and then pressurized to 25 psi. The reaction is heated to 50°C and stirred for 5 hours. After cooling to room temperature and releasing the pressure, the solvent is evaporated, and the product is purified by chromatography.[6]

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is key to optimizing catalyst performance and expanding substrate scope.

Activation of Pyridine via Pyridinium Salt Formation

A common and effective strategy, particularly for iridium-catalyzed hydrogenations, is the activation of the pyridine ring by forming a pyridinium salt. This approach enhances the substrate's reactivity and prevents catalyst deactivation by the basic nitrogen atom of the substrate and product.[1]

Pyridinium_Activation Pyridine Pyridine Activation Activation (e.g., N-benzylation) Pyridine->Activation R-X Pyridinium Pyridinium Salt Activation->Pyridinium Hydrogenation Asymmetric Hydrogenation Pyridinium->Hydrogenation H₂, Catalyst Catalyst Chiral Catalyst (e.g., Ir-complex) Catalyst->Hydrogenation Piperidine Chiral Piperidine Hydrogenation->Piperidine

Caption: Activation of pyridine as a pyridinium salt for asymmetric hydrogenation.

General Experimental Workflow

The experimental workflow for a typical asymmetric hydrogenation of a pyridine derivative involves several key steps from catalyst preparation to product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst_Prep Catalyst Preparation (in glovebox) Autoclave Reaction in Autoclave Catalyst_Prep->Autoclave Substrate_Prep Substrate & Solvent Preparation Substrate_Prep->Autoclave Workup Quenching & Extraction Autoclave->Workup H₂ pressure release Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis (e.g., HPLC for ee) Purification->Analysis

Caption: General experimental workflow for asymmetric hydrogenation.

Proposed Catalytic Cycle for Ruthenium-Catalyzed Hydrogenation

Kinetic, spectroscopic, and computational studies of Ru-DTBM-segphos catalyzed hydrogenation of 2-pyridyl-substituted alkenes suggest a mechanism where the addition of H₂ is rate-determining, and the alkene insertion is enantio-determining.[6]

Ru_Catalytic_Cycle Ru_cat [Ru-H(L)]+ Substrate_complex [Ru-H(L)(Substrate)]+ Ru_cat->Substrate_complex + Substrate - Solvent H2_adduct [Ru-H₂(H)(L)(Substrate)]+ Substrate_complex->H2_adduct + H₂ (RDS) Product_complex [Ru-H(L)(Product)]+ H2_adduct->Product_complex Hydride Insertion (Enantio-determining) Product_complex->Ru_cat - Product + Solvent

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

References

Safety Operating Guide

Proper Disposal of (R)-3-Aminopiperidine Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of chemical reagents are paramount in a laboratory setting to ensure the safety of personnel and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-3-Aminopiperidine dihydrochloride (B599025), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

Hazard Identification and Safety Precautions

(R)-3-Aminopiperidine dihydrochloride is a chemical compound that requires careful handling due to its potential health hazards. The primary hazards associated with this compound are skin irritation, serious eye damage, and respiratory irritation.[1][2][3]

Table 1: Hazard Identification for this compound

Hazard StatementDescriptionPrimary Route of Exposure
Causes skin irritationContact with skin may cause redness and pain.Dermal
Causes serious eye irritationContact with eyes may cause severe irritation.Ocular
May cause respiratory irritationInhalation of dust may irritate the respiratory tract.Inhalation

Data sourced from multiple safety data sheets (SDS).[1][2][3]

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile).[4]To prevent skin contact.
Eye Protection Safety goggles or a face shield.[4][5]To protect against splashes and dust.
Lab Coat Standard laboratory coat.[4]To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[4][5]To minimize the inhalation of dust and vapors.

Spill and Leak Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[6]

  • Don PPE: Wear the complete set of PPE as listed in Table 2.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid dust formation.[7] Place the swept material into a suitable, labeled, and sealed container for disposal.[7][8]

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent or detergent and water. Collect the cleaning materials and rinsate for disposal as chemical waste.

  • Waste Disposal: The container with the spilled material and the contaminated cleaning supplies must be disposed of as hazardous waste according to the procedures outlined in the following section.

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[7] Do not discharge the chemical to sewer systems.[6]

Primary Disposal Pathway: Licensed Waste Disposal

  • Waste Collection:

    • Collect surplus or waste this compound in its original container or a clearly labeled, compatible, and sealable waste container.[8]

    • Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other relevant hazard information as per your institution's guidelines.

  • Contact Environmental Health & Safety (EHS):

    • Contact your institution's EHS or Safety Officer to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for waste accumulation, storage, and pickup.[8][9]

  • Documentation:

    • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request.

Diagram 1: Disposal Decision Workflow

start Start: Have (R)-3-Aminopiperidine dihydrochloride for Disposal check_spill Is it a spill? start->check_spill spill_protocol Follow Spill & Leak Management Protocol check_spill->spill_protocol Yes collect_waste Collect waste in a properly labeled container check_spill->collect_waste No (Routine Waste) spill_protocol->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs ehs_disposal Arrange for pickup by a licensed waste disposal service contact_ehs->ehs_disposal end End: Proper Disposal ehs_disposal->end

Caption: Workflow for the safe disposal of this compound.

Alternative Pre-treatment (Expert Use Only)

Disclaimer: This procedure is for informational purposes only and should only be performed by trained professionals after a thorough risk assessment and with the explicit approval of their institution's safety officer. The primary recommended disposal method is through a licensed contractor.

In some jurisdictions, pre-treatment of chemical waste via neutralization may be permissible. This compound is a salt of a weak base (aminopiperidine) and a strong acid (hydrochloric acid), making its aqueous solution acidic. Neutralization involves carefully adding a base to adjust the pH to a neutral range (typically 6-8).

Experimental Protocol: Neutralization (for aqueous solutions)

  • Preparation: Work in a chemical fume hood and wear all required PPE. Prepare a dilute aqueous solution of the waste material (e.g., <5% w/v). Place the solution in a large, appropriate container (e.g., a borosilicate glass beaker) within a secondary container (e.g., an ice bath) to manage any heat generated.

  • Neutralization:

    • Slowly add a weak base, such as a 5% solution of sodium bicarbonate, to the stirred solution of this compound.[9][10]

    • Be prepared for gas (carbon dioxide) evolution, which will cause fizzing. Add the base slowly to control the reaction rate.[9][11]

  • pH Monitoring:

    • Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.[9]

    • Continue adding the base until the pH of the solution is stable within the neutral range (pH 6-8).

  • Disposal of Neutralized Solution:

    • Even after neutralization, the resulting solution may still be considered hazardous depending on local regulations and the presence of the organic amine.

    • Consult your local regulations. Some may permit drain disposal for small quantities of neutralized, non-hazardous organic salts, while others will require it to be collected as hazardous waste.[9][12] The most prudent course of action is to collect the neutralized solution in a labeled waste container and have it disposed of by a licensed contractor.

By adhering to these safety protocols and disposal procedures, laboratory professionals can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling (R)-3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for (R)-3-Aminopiperidine dihydrochloride (B599025) (CAS No: 334618-23-4), including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and emergency protocols.

Hazard Identification and Classification

(R)-3-Aminopiperidine dihydrochloride is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Damage (Category 1) : Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory system: May cause respiratory irritation.[1]

Signal Word: Danger[2]

Hazard Pictograms:

  • Corrosion (GHS05)[2]

  • Exclamation Mark (GHS07)[2]

Quantitative Safety Data

The following table summarizes the available quantitative data regarding the toxicological and ecotoxicological properties of (R)-3-Aminopiperidine and its dihydrochloride salt. It is important to note that some of this data is based on predictive modeling.

ParameterValueSpeciesSource
Oral Toxicity (LD50) 547.68 mg/kg (Predicted, as free base)Rat[2]
Aquatic Toxicity (LC50) 810 mg/L (96 hours, as free base)Fathead Minnow[2]
Melting Point 190-195 °C

Occupational Exposure Limits (OELs) such as Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) have not been established for this compound.[2]

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment must be worn when handling this compound.[1]

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1]
Respiratory Protection For nuisance exposures, a dust mask (type N95/P95 or P1) should be used. For higher-level protection or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) is necessary.[3] All respiratory protection must be used in accordance with a comprehensive respiratory protection program.
Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Avoiding Contamination: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[1][3]

  • Electrostatic Discharge: Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] This material is hygroscopic and should be stored under an inert gas.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents.[2]

Disposal Plan:

  • Waste Disposal: Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[3]

  • Method: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Environmental Precautions: Do not allow the product to enter drains or waterways.[3]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][3]

Spill Response Protocol:

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate and Secure the Area: Immediately evacuate personnel from the spill area. Remove all sources of ignition.[1]

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the correct personal protective equipment as outlined above.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up:

    • For solid spills, carefully sweep up the material, avoiding dust formation.

    • Place the swept material into a suitable, closed container for disposal.[3]

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of Waste: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Visual Workflow for Chemical Spill Response

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

G spill Chemical Spill Occurs assess Assess Situation (Size, Location, Hazards) spill->assess evacuate Evacuate Immediate Area & Alert Others assess->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean up Spill (Absorb/Sweep) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Incident dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Aminopiperidine dihydrochloride
Reactant of Route 2
(R)-3-Aminopiperidine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.